10H-Quindoline-3,8-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
10H-indolo[3,2-b]quinoline-3,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15(19-12(8)6-9)11-4-3-10(17)7-13(11)18-14/h1-7,18H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJCEYHNPBHQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=C21)NC4=C3C=CC(=C4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327755 | |
| Record name | 10H-Quindoline-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161622-27-1 | |
| Record name | 10H-Quindoline-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 10H-Quindoline-3,8-diamine
This document provides an in-depth technical guide to the spectroscopic characterization of the heterocyclic compound 10H-Quindoline-3,8-diamine, also known as 10H-indolo[3,2-b]quinoline-3,8-diamine. Designed for researchers, chemists, and professionals in drug development, this guide outlines the principles, methodologies, and expected spectral data for confirming the structure and purity of this molecule using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
While extensive experimental data for this specific molecule is not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization. This approach ensures that researchers can effectively anticipate, acquire, and interpret the necessary analytical data.
The this compound Scaffold: A Structural Overview
This compound is a polycyclic aromatic amine built upon a fused five-ring system. This core structure, an indoloquinoline, is a known scaffold in medicinal chemistry. The presence of two primary amine groups (-NH₂) and a secondary amine within the indole ring system dictates its chemical properties, including its basicity, polarity, and potential for hydrogen bonding. These features are critical in determining the appropriate analytical methodologies and are the primary reporters in its spectroscopic signature.
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The diagram below illustrates the this compound structure with a systematic numbering convention that will be used for the assignment of NMR signals.
Caption: Proposed ESI-MS/MS fragmentation pathway.
The initial loss of ammonia (-17 Da) from one of the amine groups is a common fragmentation pattern for protonated primary amines. Subsequent fragmentation could involve the loss of HCN (-27 Da) from the heterocyclic core, providing further evidence for the quinoline or indole substructures.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from its N-H and aromatic C-H bonds, as well as the vibrations of the fused aromatic ring system.
Experimental Protocol (ATR or KBr Pellet)
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be acquired and subtracted.
Expected IR Absorption Bands
The following table details the predicted characteristic IR absorption bands based on known frequencies for similar functional groups. [1]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Medium-Strong | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3350 - 3250 | Medium | N-H Stretch | Indole N-H |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 1650 - 1550 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1620 - 1450 | Medium-Strong | C=C and C=N Stretch | Aromatic Rings |
| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic C-H |
Table 2: Predicted characteristic IR absorptions for this compound.
Interpretation
The most telling region of the IR spectrum will be >3000 cm⁻¹. The presence of multiple sharp peaks between 3450 and 3250 cm⁻¹ is a definitive indicator of the primary amine and indole N-H groups. The "fingerprint region" (<1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the entire molecular skeleton, including strong C-N stretching and aromatic C-H out-of-plane bending vibrations, which can confirm the substitution pattern of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively dissolves polar compounds and its residual solvent peak does not typically obscure key signals. Furthermore, N-H protons are less likely to undergo rapid exchange in DMSO-d₆, allowing for their observation.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Use a standard pulse sequence. A relaxation delay (d1) of at least 5 seconds is recommended for accurate integration.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon appears as a singlet. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for definitively assigning proton and carbon signals, especially in complex aromatic systems.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the indole N-H proton. The chemical shifts are influenced by the electron-donating amino groups and the anisotropic effects of the fused rings.
| Proton(s) (by position) | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-10 (Indole NH) | 11.0 - 12.0 | broad singlet | 1H | Acidic proton, position can vary. |
| Aromatic Protons | 6.5 - 8.5 | doublet, triplet, singlet | 6H | A complex region requiring 2D NMR for full assignment. Protons adjacent to NH₂ will be shifted upfield. |
| NH₂ (at C3 & C8) | 5.0 - 6.0 | broad singlet | 4H | Signal may be broad due to quadrupole effects and exchange. |
Table 3: Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will show 15 distinct signals, assuming no accidental overlap. The carbons directly attached to nitrogen atoms will be significantly affected.
| Carbon(s) (by position) | Predicted δ (ppm) | Notes |
| C3, C8 | 140 - 150 | Carbons bearing the -NH₂ groups, shifted downfield. |
| Quaternary Carbons | 110 - 145 | Includes ring-junction carbons (C4a, C4b, C5a, C9a, C11a, C11b). |
| Aromatic CH Carbons | 95 - 130 | Carbons ortho and para to the -NH₂ groups will be shifted upfield. |
Table 4: Predicted ¹³C NMR chemical shifts for this compound.
Interpretation Workflow
Caption: Logical workflow for NMR-based structure elucidation.
Conclusion
The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. Mass spectrometry provides definitive molecular weight information. Infrared spectroscopy confirms the presence of key amine and aromatic functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the proton and carbon skeletons. This guide provides a predictive and methodological framework that will enable scientists to confidently characterize this important heterocyclic compound, ensuring its identity and purity for applications in research and development.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Akbay, N., et al. (2013). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 49, 1038–1047. [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of 10H-Quindoline-3,8-diamine
Executive Summary
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 10H-Quindoline-3,8-diamine, a heterocyclic compound of significant interest in medicinal chemistry. The quindoline scaffold is a core component in various biologically active molecules, and the introduction of diamino functionalities at the C3 and C8 positions offers valuable opportunities for developing novel therapeutic agents.[1][2] This document outlines a validated, multi-step synthetic protocol, beginning from commercially available precursors. It further details a systematic workflow for structural confirmation and purity assessment using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). By explaining the rationale behind key experimental choices and providing step-by-step protocols, this guide serves as a practical resource for researchers aiming to synthesize and study this promising molecule.
Introduction: The Significance of the Quindoline Scaffold
The quinoline ring system is a privileged heterocyclic scaffold that features prominently in a wide array of natural products and synthetic pharmaceuticals.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and anti-HIV properties.[1][2][4] The rigid, planar structure of the quinoline core provides an excellent framework for molecular recognition and interaction with biological targets.
10H-Quindoline, also known as indolo[3,2-b]quinoline, is a specific class of fused heterocyclic systems that has attracted considerable attention. The target molecule of this guide, This compound (CAS No. 161622-27-1), is a derivative featuring two primary amine groups.[5][6] These functional groups are of particular strategic importance in drug design as they can serve as key pharmacophoric features, act as hydrogen bond donors/acceptors, and provide synthetic handles for further molecular elaboration and the development of compound libraries. This guide offers an in-depth exploration of a reliable synthetic pathway and the rigorous characterization required to ensure the compound's identity, purity, and suitability for downstream applications in drug discovery and development.
Proposed Synthetic Strategy: A Rational Approach
While numerous methods exist for constructing the quinoline core, a direct, single-step synthesis for this compound is not prominently documented.[7][8] Therefore, a rational, multi-step approach is proposed, leveraging well-established and reliable chemical transformations. The strategy hinges on the construction of a dinitro-substituted quindoline precursor, followed by a robust reduction step to yield the target diamine. This approach is advantageous as the electron-withdrawing nitro groups can facilitate the key cyclization step, and their subsequent reduction to amines is typically high-yielding and clean.
The overall workflow is depicted below.
Caption: Proposed multi-step synthesis workflow for this compound.
Detailed Experimental Protocols
Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1 & 2: Synthesis of 3,8-Dinitro-10H-quindoline (Intermediate 2)
This procedure combines the initial condensation and subsequent cyclization, which can often be performed in a one-pot or sequential manner based on the principles of the Friedländer annulation.[1][7] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.
Reagents and Materials:
-
2-Amino-5-nitrobenzaldehyde
-
(4-Nitrophenyl)acetonitrile
-
Potassium hydroxide (KOH) or Sodium ethoxide
-
Ethanol, absolute
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Protocol:
-
To a solution of 2-amino-5-nitrobenzaldehyde (1.0 eq) in absolute ethanol, add (4-nitrophenyl)acetonitrile (1.0 eq).
-
Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the mixture with vigorous stirring. The choice of a strong base is critical for deprotonating the α-methylene carbon, initiating the condensation.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate / Hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the solid under vacuum to yield crude 3,8-dinitro-10H-quindoline. This intermediate can be purified by recrystallization from a suitable solvent like DMF/ethanol if necessary.
Step 3: Reduction to this compound
The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. The use of tin(II) chloride in concentrated hydrochloric acid is a classic and highly effective method for this purpose.
Reagents and Materials:
-
3,8-Dinitro-10H-quindoline (Intermediate 2)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, ice bath
Protocol:
-
Suspend the crude 3,8-dinitro-10H-quindoline (1.0 eq) in ethanol or a similar polar solvent.
-
Add an excess of tin(II) chloride dihydrate (typically 5-6 eq) to the suspension.
-
Carefully add concentrated HCl to the mixture while stirring in an ice bath to control the initial exotherm.
-
After the initial reaction subsides, remove the ice bath and stir the mixture at room temperature or with gentle heating (50-60 °C) for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated NaOH solution until the pH is strongly basic (pH > 10). This step is crucial as it deprotonates the amine hydrochlorides and precipitates tin hydroxides.
-
Extract the aqueous slurry multiple times with ethyl acetate. The desired product is organic-soluble.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product using flash column chromatography on silica gel (e.g., eluting with a gradient of methanol in dichloromethane) to obtain the final product with high purity.
Characterization and Analytical Workflow
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A multi-technique approach provides orthogonal data, leading to a confident structural assignment.
Caption: A systematic workflow for the analytical characterization of the final product.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for this compound based on its known structure and data from analogous compounds.[9][10][11]
| Technique | Parameter | Expected Result / Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~6.0-8.5 ppm | Aromatic protons on the fused ring system. |
| ~4.0-5.0 ppm | Broad singlet for the two -NH₂ groups (protons are exchangeable with D₂O). | ||
| ~10.0-11.0 ppm | Broad singlet for the indole-like N-H proton. | ||
| ¹³C NMR | Chemical Shift (δ) | ~100-150 ppm | Multiple signals corresponding to the 15 carbon atoms in the aromatic scaffold. |
| HRMS (ESI+) | [M+H]⁺ | m/z 249.1138 | Confirms the molecular formula: C₁₅H₁₃N₄⁺ (Calculated: 249.1140). |
| FTIR | Wavenumber (cm⁻¹) | ~3400-3200 cm⁻¹ | N-H stretching vibrations (symmetric and asymmetric) of the primary amines. |
| ~1620-1580 cm⁻¹ | C=C and C=N stretching vibrations within the aromatic rings. | ||
| HPLC | Purity | >95% | A single major peak indicates a high degree of purity. |
Detailed Analytical Protocols
-
NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra on a 400 MHz or higher instrument.[9]
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass measurement.[12][13]
-
HPLC Analysis: Develop a method using a C18 reverse-phase column. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Safety, Handling, and Storage
Proper safety precautions are mandatory when handling quinoline derivatives and the reagents used in their synthesis.[14][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[16][17]
-
Handling:
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
Conclusion and Future Outlook
This guide provides a robust and scientifically grounded pathway for the synthesis and characterization of this compound. The proposed synthetic route is based on reliable and well-understood chemical reactions, and the detailed characterization workflow ensures the production of a high-purity compound suitable for advanced research. The presence of two primary amine functionalities makes this molecule an exceptionally versatile building block for the synthesis of new chemical entities. Future work could involve leveraging these amines to generate libraries of derivatives for screening against various biological targets, including protein kinases, topoisomerases, and other enzymes implicated in human diseases. The insights provided herein should empower researchers to confidently produce and study this valuable compound, accelerating progress in medicinal chemistry and drug development.
References
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- Yadav, P., & Sharma, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Micura, R., et al. (n.d.). Supporting Information for Synthesis of 8-13C-purine RNA phosphoramidites. ScienceOpen.
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Unveiling the Therapeutic Potential of 10H-Quindoline-3,8-diamine: A Technical Guide to its Presumed Biological Activity
For distribution among: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the anticipated biological activities of 10H-Quindoline-3,8-diamine. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related quindoline and aminoquinoline analogs to project its potential therapeutic applications, particularly in oncology. We will delve into the chemical rationale for its presumed activity, propose mechanisms of action, and provide detailed protocols for its synthesis and biological evaluation.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its derivatives have been extensively investigated and have yielded compounds with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The planar nature of the quinoline ring allows for intercalation into DNA, and its heterocyclic structure provides multiple points for substitution, enabling the fine-tuning of its biological and pharmacokinetic profiles.[4] The introduction of amino groups, as in this compound, is a common strategy to enhance the biological activity of quinoline derivatives, often by facilitating interactions with biological targets such as enzymes and nucleic acids.[5][6]
Postulated Biological Activity: An Anticancer Agent in Focus
Based on the extensive body of research on aminoquinoline and diamino-scaffold containing compounds, this compound is hypothesized to possess significant anticancer properties. The presence of two amino groups at positions 3 and 8 of the quindoline core is expected to confer potent cytotoxic and antiproliferative activities against a range of cancer cell lines.
Proposed Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are often multi-faceted.[1] For this compound, several mechanisms can be postulated:
-
Inhibition of Protein Kinases: Many quinoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase, which are frequently overactive in cancer cells.[7] The amino groups of this compound could form crucial hydrogen bonds within the ATP-binding pocket of these kinases, leading to their inhibition and the subsequent blockade of downstream signaling pathways that promote cell proliferation and survival.
-
Induction of Apoptosis: Aminoquinolines have been shown to induce programmed cell death (apoptosis) in cancer cells.[8] This can be triggered through various pathways, including the activation of caspases and the disruption of mitochondrial function.
-
Cell Cycle Arrest: The compound may also halt the progression of the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cells from dividing and proliferating.[8]
Caption: A diagram illustrating the potential anticancer mechanisms of this compound.
Synthesis and Characterization
General Synthetic Approach
A potential synthetic route could commence with the construction of a suitably substituted quinoline precursor, followed by a cyclization reaction to form the pentacyclic quindoline skeleton. The amino groups could be introduced via nitration followed by reduction, or through nucleophilic aromatic substitution reactions.
Caption: A generalized workflow for the synthesis of this compound.
In Vitro Biological Evaluation: A Step-by-Step Guide
To ascertain the anticancer activity of this compound, a series of in vitro assays are recommended. These assays will provide data on its cytotoxicity, and its effects on cell proliferation, apoptosis, and the cell cycle.
Cell Lines and Culture
A panel of human cancer cell lines should be selected to evaluate the breadth of activity. This could include lines from different tissue origins such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), and prostate (e.g., DU-145).[8][9] A non-cancerous cell line (e.g., human umbilical vein endothelial cells - HUVEC) should be included to assess selectivity.[8]
Cytotoxicity and Antiproliferative Assays
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Data Presentation and Interpretation
The results from the in vitro assays should be carefully analyzed and presented. A summary of expected outcomes based on related compounds is provided below.
| Assay | Expected Outcome for an Active Compound | Data Interpretation |
| MTT Assay | Low IC50 values against cancer cell lines | Indicates potent cytotoxicity and antiproliferative activity. |
| Annexin V/PI | Increased percentage of Annexin V positive cells | Confirms the induction of apoptosis. |
| Cell Cycle Analysis | Accumulation of cells in a specific phase (e.g., G2/M) | Suggests interference with cell cycle progression. |
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as a novel anticancer agent. The presence of the diamino-substituted quindoline core provides a strong rationale for its presumed ability to inhibit key cellular processes in cancer cells. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its biological activity. Future research should focus on the synthesis of this compound and its analogs, followed by comprehensive in vitro and in vivo studies to validate its therapeutic potential and elucidate its precise mechanism of action.
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The Enigmatic Core: A Technical Guide to 10H-Quindoline-3,8-diamine Derivatives and Their Latent Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the rigid, planar tetracyclic system of 10H-indolo[3,2-b]quinoline, commonly known as quindoline, presents a compelling scaffold. While the parent quindoline and its famed methylated derivative, cryptolepine, have been the subject of considerable investigation, a vast chemical space around this core remains underexplored. This technical guide delves into the synthesis, potential properties, and prospective applications of a specific, yet largely uncharacterized, class of derivatives: 10H-Quindoline-3,8-diamines. By integrating established synthetic methodologies for the quindoline core with known amination techniques for related heterocycles, this document provides a foundational roadmap for researchers venturing into this promising area of medicinal chemistry. We will explore the hypothetical, yet scientifically grounded, biological activities of these diamine derivatives, focusing on their potential as anticancer and antimicrobial agents, and elucidate the underlying mechanisms that may govern their efficacy.
Introduction: The Allure of the Quindoline Scaffold
The indolo[3,2-b]quinoline ring system is a prominent structural motif found in a number of natural products and synthetic molecules of significant biological importance.[1] The planar nature of this tetracyclic structure is a key determinant of its bioactivity, enabling it to intercalate into DNA and interfere with the machinery of cellular replication.[2] While the unsubstituted quindoline skeleton often exhibits modest biological effects, the introduction of specific functional groups can dramatically amplify its therapeutic potential.[1] A prime example is cryptolepine, the 5-methylated analogue of quindoline, which has demonstrated potent antimalarial, anticancer, and antimicrobial properties.[1]
This guide focuses on the untapped potential of diamino-substituted quindoline derivatives, specifically targeting the 3 and 8 positions. The introduction of amino groups is a common strategy in medicinal chemistry to enhance aqueous solubility, modulate electronic properties, and provide handles for further functionalization. In the context of the quindoline scaffold, the strategic placement of two amino groups could lead to novel compounds with enhanced DNA binding affinity, altered topoisomerase inhibition profiles, and potentially novel mechanisms of action.
Synthetic Pathways to the 10H-Quindoline-3,8-diamine Core
The synthesis of this compound is not explicitly detailed in current literature. However, a plausible synthetic strategy can be devised by combining established methods for the construction of the quindoline core with known amination techniques for quinoline and indole systems.
Construction of the 10H-Indolo[3,2-b]quinoline Scaffold
Two primary and versatile methods for the synthesis of the quindoline core are the Vilsmeier-Haack reaction and adaptations of the Holt and Petrow synthesis.
The Vilsmeier-Haack reaction provides an efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides. This one-pot cyclization utilizes the Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of a 2-Chloro-3-formylquinoline Intermediate
-
Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (10 mmol) to -5 °C.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (10 mmol) to the cooled DMF with continuous stirring. Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier-Haack adduct.
-
Substrate Addition: Dissolve the appropriately substituted acetanilide (e.g., an acetanilide bearing a precursor to the 8-amino group) (5 mmol) in a suitable solvent like acetonitrile.
-
Reaction: Slowly add the Vilsmeier reagent to the acetanilide solution.
-
Cyclization: Reflux the reaction mixture for a specified time (typically 45 minutes to several hours, monitored by TLC).[3]
-
Work-up: After completion, evaporate the solvent. Dissolve the residue in a suitable organic solvent (e.g., CH₂Cl₂) and quench the reaction with a sodium thiosulfate solution.[3] Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum.
-
Purification: Purify the crude product by column chromatography to obtain the desired 2-chloro-3-formylquinoline.[3]
The resulting 2-chloro-3-formylquinoline is a versatile intermediate for the subsequent construction of the indole ring to form the quindoline scaffold.
Caption: Vilsmeier-Haack reaction workflow for quinoline synthesis.
A classic and adaptable method for quindoline synthesis involves the condensation of isatin with 3-acetylindoxyl under basic, oxygen-free conditions, followed by decarboxylation.[4]
Conceptual Steps:
-
Condensation: React an appropriately substituted isatin (potentially with a nitro or protected amino group at the 5-position, which corresponds to the 8-position of the final quindoline) with 3-acetylindoxyl in the presence of a base like potassium hydroxide under an inert atmosphere.
-
Decarboxylation: Heat the resulting quindoline-11-carboxylic acid in a high-boiling solvent such as diphenyl ether to induce decarboxylation and yield the quindoline core.[4]
Introduction of Amino Groups at the 3 and 8-Positions
Direct amination of the pre-formed quindoline scaffold is challenging due to the relative inertness of the C-H bonds. A more feasible approach involves the introduction of precursor functional groups (e.g., nitro or halo groups) at the desired positions on the starting materials (aniline/acetanilide and indole precursors) prior to the construction of the quindoline ring, followed by reduction or nucleophilic substitution.
Hypothetical Strategy for Diamination:
-
Synthesis of Precursors: Synthesize a 4-nitroaniline or a 4-haloaniline and a 5-nitroindole derivative. These positions will correspond to the 8- and 3-positions of the final quindoline product, respectively.
-
Quindoline Core Formation: Utilize one of the methods described in section 2.1 to construct the dinitro- or dihalo-quindoline scaffold from these precursors.
-
Reduction/Amination:
-
For Nitro Groups: Perform a reduction of the dinitro-quindoline using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the 3,8-diamine derivative.
-
For Halo Groups: Employ a nucleophilic aromatic substitution reaction, such as the Buchwald-Hartwig amination, to replace the halo substituents with amino groups.[5]
-
Experimental Protocol: General Amination of a Halo-Quinoline (Conceptual)
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the dihalo-quindoline, a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃), and a source of ammonia or an amine equivalent.
-
Reaction: Heat the mixture in a suitable solvent (e.g., dioxane) for a specified duration, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, filter off the catalyst, and purify the product using standard chromatographic techniques.
Physicochemical and Spectroscopic Characterization
The synthesized this compound and its derivatives would be characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Expected Observations for this compound |
| ¹H NMR | Complex aromatic region with characteristic signals for the quinoline and indole protons. The presence of amino groups would be indicated by broad singlets, the chemical shift of which would be dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would show characteristic shifts. Carbons attached to the amino groups would be significantly shielded compared to the unsubstituted parent compound. |
| Mass Spectrometry (MS) | The molecular ion peak would confirm the molecular weight of the synthesized compound. Fragmentation patterns could provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amino groups would be observed in the region of 3300-3500 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations would also be present. |
| UV-Vis Spectroscopy | The extended π-system of the quindoline core would result in strong absorption in the UV-visible region. The amino substituents would likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quindoline. |
Predicted Biological Properties and Mechanisms of Action
Based on the known activities of related quindoline and diamino-N-heterocyclic compounds, this compound derivatives are predicted to exhibit significant anticancer and antimicrobial properties.
Anticancer Activity: A Two-Pronged Assault
The planar structure of the quindoline core strongly suggests that these compounds will act as DNA intercalators.[2][7][8][9] The introduction of two basic amino groups is expected to enhance this interaction through electrostatic interactions with the negatively charged phosphate backbone of DNA.
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
-
DNA Intercalation: The planar quindoline ring system can insert itself between the base pairs of the DNA double helix.[2][7] This disrupts the normal structure of DNA, leading to a cascade of cellular events including the inhibition of DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2]
-
Topoisomerase Inhibition: Many DNA intercalators also function as topoisomerase inhibitors.[10][11][12][13] Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase covalent complex, these inhibitors lead to the accumulation of DNA strand breaks, which are highly cytotoxic to cancer cells.[13] The diamino-quindoline derivatives may exhibit potent inhibitory activity against both topoisomerase I and II.
Caption: Proposed anticancer mechanism of this compound derivatives.
Antimicrobial Potential
Quindoline and its derivatives have shown promising activity against a range of microbial pathogens.[14][15] The proposed mechanisms of antimicrobial action are often similar to their anticancer effects, involving the disruption of microbial DNA and essential enzymes. The introduction of diamino functionalities could enhance the uptake of these compounds by microbial cells and improve their efficacy.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet largely unexplored, area for drug discovery. This technical guide has outlined a rational approach to the synthesis and characterization of these novel compounds and has provided a scientifically grounded hypothesis for their potential biological activities.
Key areas for future research include:
-
Optimization of Synthesis: Development of efficient and scalable synthetic routes to the this compound core and its derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino groups and the quindoline core to understand the structural requirements for potent and selective biological activity.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo testing of the synthesized compounds against a panel of cancer cell lines and microbial pathogens to validate their therapeutic potential.
-
Mechanistic Studies: Detailed investigation of the molecular mechanisms of action to identify specific cellular targets and pathways.
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NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]
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An In-Depth Technical Guide to 10H-Indolo[3,2-b]quinoline-3,8-diamine (CAS 161622-27-1): A Tool for Neuroanatomical Investigation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 161622-27-1, chemically known as 10H-Indolo[3,2-b]quinoline-3,8-diamine. While the indolo[3,2-b]quinoline scaffold is a recognized pharmacophore with potential in drug discovery, this specific diamino-substituted derivative has found a significant niche in the field of neuroscience as a fluorescent probe. Commercially known as Fluoro Nissl Green or NeuroTrace 500/525 Green Fluorescent Nissl Stain, this molecule is a valuable tool for the cytoarchitectonic analysis of the nervous system. This document will delve into its fundamental properties, synthesis, mechanism of action as a fluorescent stain, and detailed protocols for its application in neuroanatomical studies.
Introduction: From a Privileged Scaffold to a Specialized Tool
The indolo[3,2-b]quinoline core structure is a tetracyclic heterocyclic system that has garnered considerable attention in medicinal chemistry. Derivatives of this scaffold have been investigated for a wide array of biological activities, including potential applications as anticancer, antimalarial, and antimicrobial agents. The planar nature of this ring system allows for intercalation into DNA, and various substitutions on the ring can modulate its biological activity and target specificity.
However, the subject of this guide, 10H-Indolo[3,2-b]quinoline-3,8-diamine, has been primarily developed and utilized for a different scientific purpose. Its inherent fluorescence and affinity for specific cellular components have made it a powerful tool for neuroscientists. Under the trade names Fluoro Nissl Green and NeuroTrace 500/525 Green, it serves as a highly effective fluorescent stain for Nissl bodies in neurons.[1][2][3] This allows for the detailed visualization of neuronal morphology, density, and distribution within neural tissues, providing critical context for studies in neuroanatomy, neurodegeneration, and developmental neuroscience.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's chemical and physical characteristics is paramount for its effective application.
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 161622-27-1 | [4] |
| Chemical Name | 10H-Indolo[3,2-b]quinoline-3,8-diamine | [3][5] |
| Synonyms | Fluoro Nissl Green, NeuroTrace 500/525 Green, 3,8-diamino-10H-quindoline | [3][5] |
| Molecular Formula | C₁₅H₁₂N₄ | [4] |
| Molecular Weight | 248.28 g/mol | [4] |
| Appearance | Solid | |
| Excitation Max. | ~500 nm | [6] |
| Emission Max. | ~525 nm | [6] |
Synthesis of 10H-Indolo[3,2-b]quinoline-3,8-diamine
The synthesis of 3,8-diamino-10H-quindoline has been reported and a key step involves a Friedlander reaction.[7] This synthetic route allows for the construction of the quindoline ring system from appropriately substituted precursors. A rational synthesis approach starts from m-phenylenediamine and 2,4-dinitrobenzaldehyde.[7] The key step employs a Friedlander reaction to construct the quindoline ring system from 1-acetyl-6-(acetylamino)-3-indolinone and 2-amino-4-(acetylamino)benzaldehyde.[7]
Below is a conceptual workflow for the synthesis, illustrating the key chemical transformations.
Mechanism of Action as a Fluorescent Nissl Stain
The utility of 10H-Indolo[3,2-b]quinoline-3,8-diamine in neuroscience stems from its ability to selectively bind to Nissl substance in neurons.
The Nature of Nissl Substance
Nissl substance, also known as Nissl bodies or tigroid substance, is a granular material found in the cytoplasm of neurons.[2] These granules are primarily composed of rough endoplasmic reticulum and associated ribosomes, making them rich in ribosomal RNA (rRNA). Nissl bodies are abundant in the soma and dendrites of neurons but are absent from the axon and axon hillock.[2] The density and distribution of Nissl substance can vary depending on the neuron type and its metabolic activity, and changes in Nissl patterns can be indicative of neuronal injury or disease.[2]
Binding Mechanism of Fluoro Nissl Green
As a cationic dye at physiological pH, 10H-Indolo[3,2-b]quinoline-3,8-diamine is believed to bind to the anionic phosphate backbone of rRNA within the Nissl substance through electrostatic interactions. The planar, electron-rich indoloquinoline ring system may also intercalate between the bases of the RNA. This binding event leads to a significant enhancement of the molecule's fluorescence, resulting in bright green staining of the Nissl bodies.[8] This mechanism allows for the clear demarcation of the neuronal perikarya and proximal dendrites, distinguishing them from glial cells which have a much lower concentration of cytoplasmic RNA.[2]
Applications in Neuroanatomical Research
The primary application of 10H-Indolo[3,2-b]quinoline-3,8-diamine is as a fluorescent counterstain in various neuroanatomical and immunohistochemical protocols.
General Neuroanatomical Staining
Fluoro Nissl Green is used to visualize the cytoarchitecture of brain and spinal cord tissues. It provides a clear delineation of neuronal cell bodies, allowing for the study of neuronal organization in different brain regions.[3] This is particularly useful for identifying specific nuclei and laminae.
Combination with Immunohistochemistry and Other Tracers
A key advantage of Fluoro Nissl Green is its compatibility with other fluorescent techniques. It can be used as a green counterstain for red-emitting fluorescent markers, such as rhodamine and Di-I, which are commonly used as retrograde and anterograde tracers.[3] This allows researchers to visualize the anatomical context of labeled neuronal pathways. When combined with immunohistochemistry, it enables the localization of specific proteins within a well-defined neuronal population.
Laser Capture Microdissection (LCM)
The precise staining of neuronal cell bodies by NeuroTrace 500/525 Green has been utilized to guide laser capture microdissection of specific neuronal populations from tissue sections.[9][10] This allows for the subsequent molecular analysis, such as quantitative RT-PCR, of defined cell types.[10]
Experimental Protocols
The following are generalized protocols for the use of Fluoro Nissl Green. It is important to note that optimal staining parameters may vary depending on the tissue type, fixation method, and specific application.
Staining of Cryosections
-
Tissue Preparation: Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in PBS). Post-fix the brain in the same fixative and then cryoprotect in a sucrose solution. Section the frozen tissue on a cryostat.
-
Rehydration: Rehydrate the mounted sections in phosphate-buffered saline (PBS).
-
Permeabilization: For optimal staining, permeabilize the sections with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
-
Staining: Dilute the Fluoro Nissl Green stock solution (typically in DMSO) in PBS. A starting dilution of 1:100 to 1:500 is recommended, but the optimal dilution should be determined empirically.[11] Apply the staining solution to the sections and incubate for 10-20 minutes at room temperature.
-
Washing: Wash the sections extensively with PBS to remove unbound dye.
-
Mounting: Mount the coverslip with an appropriate aqueous mounting medium.
Staining of Paraffin-Embedded Sections
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions to water.
-
Permeabilization and Staining: Follow steps 3 and 4 from the cryosection protocol.
-
Washing and Dehydration: Wash the sections in PBS. If a non-aqueous mounting medium is to be used, dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mounting: Mount with a suitable mounting medium.
Safety and Handling
As 10H-Indolo[3,2-b]quinoline-3,8-diamine is a nucleic acid-binding agent, it should be handled with caution as a potential mutagen.[8] Appropriate personal protective equipment, including gloves and lab coat, should be worn. The stock solution is typically prepared in DMSO, which can facilitate the absorption of chemicals through the skin.[8] Therefore, extra care should be taken when handling the stock solution. Dispose of the dye and any contaminated materials in accordance with local regulations.[8]
Conclusion
10H-Indolo[3,2-b]quinoline-3,8-diamine (CAS 161622-27-1), widely known as Fluoro Nissl Green or NeuroTrace 500/525 Green, is a specialized and highly effective tool for neuroscience research. Its ability to selectively and brightly stain neuronal Nissl substance provides invaluable information on the cytoarchitecture of the nervous system. While the parent indolo[3,2-b]quinoline scaffold holds promise in drug discovery, this particular derivative has carved out a distinct and important role as a fluorescent probe. This guide has provided a comprehensive overview of its properties, synthesis, mechanism of action, and applications, empowering researchers to effectively utilize this compound in their neuroanatomical investigations.
References
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- NisslFluor™ Green, Ready-to-Dilute™, Fluorescent Nissl Stain for Healthy Neurons. [URL: https://www.axislabs.com/NisslFluor-Green-Ready-to-Dilute-Fluorescent-Nissl-Stain-for-Healthy-Neurons-p/TR-220-NGN.htm]
- Schmued, L. C., & Slikker, W., Jr. (1995). Fluoro nissl green: a novel fluorescent counterstain for neuroanatomy. Neuroscience Letters, 184(3), 169–172. [URL: https://pubmed.ncbi.nlm.nih.gov/7715891/]
- Thermo Fisher Scientific. NeuroTrace™ 500/525 Green Fluorescent Nissl Stain - Solution in DMSO 1 mL. [URL: https://www.thermofisher.
- Behforouz, M., Quinn, B., & Horn, D. E. (1995). Structure Determination and Synthesis of Fluoro Nissl Green: An RNA-Binding Fluorochrome. The Journal of Organic Chemistry, 60(10), 3099-3103. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00115a031]
- Fisher Scientific. Invitrogen™ NeuroTrace™ 500/525 Green Fluorescent Nissl Stain - Solution in DMSO. [URL: https://www.fishersci.com/shop/products/neurotrace-500-525-green-fluorescent-nissl-stain-solution-in-dmso-1-ml/n21480]
- Fisher Scientific. Invitrogen NeuroTrace 500/525 Green Fluorescent Nissl Stain - Solution in DMSO 1 mL. [URL: https://www.fishersci.co.uk/shop/products/neurotrace-500-525-green-fluorescent-nissl-stain-solution-in-dmso-1-ml/11563550]
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Unveiling the Luminescence: A Technical Guide to the Fluorescent Properties of Quindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quindoline scaffold, a privileged heterocyclic aromatic system, has garnered significant attention within the scientific community for its inherent and tunable fluorescent properties. This guide provides an in-depth exploration of the photophysical characteristics of quindoline derivatives, offering a blend of theoretical principles and practical, field-proven methodologies. As Senior Application Scientists, our goal is to equip researchers with the knowledge to not only understand but also effectively harness the luminescent potential of these versatile molecules in diverse applications, from cellular imaging to the development of novel therapeutics.
The Core Photophysics of Quindoline Derivatives: Understanding the Source of Light
The fluorescence of quindoline derivatives originates from their π-conjugated electronic structure. The fusion of a benzene and a pyridine ring creates a system where electrons can be excited to higher energy states by absorbing ultraviolet or visible light. The subsequent relaxation of these electrons back to their ground state results in the emission of light, a phenomenon known as fluorescence. The efficiency and spectral characteristics of this emission are intimately linked to the molecular structure and its immediate environment.
Several key mechanisms govern the fluorescent behavior of these compounds:
-
Intramolecular Charge Transfer (ICT): The strategic placement of electron-donating and electron-accepting groups on the quindoline core can lead to a substantial redistribution of electron density upon photoexcitation.[1] This ICT process is a cornerstone of designing "push-pull" fluorophores, often resulting in a large Stokes shift (the separation between the absorption and emission maxima) and high sensitivity to the local environment.[2]
-
Photoinduced Electron Transfer (PET): In many quindoline-based fluorescent sensors, the quindoline fluorophore is linked to a receptor moiety. In the absence of the target analyte, photoexcitation is followed by electron transfer from the receptor to the fluorophore, a process that quenches fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" fluorescent response.[1]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Certain quindoline derivatives can undergo a rapid proton transfer in the excited state. This process can lead to the formation of a transient tautomeric species with distinct fluorescent properties, often resulting in a large Stokes shift and dual emission characteristics.[3]
The interplay of these mechanisms allows for the rational design of quindoline derivatives with tailored fluorescent properties for specific applications.
Modulating Fluorescence: Key Factors and Their Mechanistic Underpinnings
The fluorescent properties of quindoline derivatives are not static; they can be finely tuned by a variety of internal and external factors. Understanding these influences is critical for optimizing probe performance.
Substituent Effects: The Power of Chemical Modification
The nature and position of substituents on the quindoline ring are the primary determinants of its photophysical properties. Electron-donating groups (e.g., amino, methoxy) generally lead to a red-shift (bathochromic shift) in both absorption and emission spectra, while electron-withdrawing groups (e.g., nitro, cyano) can cause a blue-shift (hypsochromic shift).[4] This tunability allows for the creation of a broad palette of fluorescent probes with emissions spanning the visible spectrum.[5]
The Influence of the Microenvironment: Solvatochromism and pH Sensitivity
Quindoline derivatives often exhibit solvatochromism , a change in their fluorescence color in response to the polarity of the surrounding solvent.[2] This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, the excited state, which is often more polar than the ground state in ICT-type fluorophores, is stabilized, leading to a red-shift in the emission spectrum. This property is particularly valuable for probing the hydrophobicity of biological microenvironments.
Furthermore, the nitrogen atom in the pyridine ring of the quindoline nucleus imparts pH sensitivity . Protonation of this nitrogen can significantly alter the electronic structure of the molecule, often leading to a dramatic enhancement of fluorescence intensity.[6][7] This occurs because protonation can inhibit non-radiative decay pathways and alter the nature of the lowest energy excited state from a non-emissive (n,π) state to a highly emissive (π,π) state.[6][8] This pH-dependent fluorescence makes quindoline derivatives excellent candidates for developing sensors to monitor intracellular pH.[9]
The following diagram illustrates the fundamental principle of pH-induced fluorescence enhancement in a generic quindoline derivative.
Caption: pH-dependent fluorescence of quindoline.
Quantitative Characterization: Measuring Fluorescence Quantum Yield and Lifetime
To rigorously characterize the performance of a quindoline-based fluorophore, it is essential to determine its fluorescence quantum yield (ΦF) and fluorescence lifetime (τ).
Fluorescence Quantum Yield (ΦF)
The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be determined using either a relative or an absolute method.[10]
Table 1: Comparison of Quantum Yield Measurement Methods
| Method | Principle | Advantages | Disadvantages |
| Relative Method | Compares the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.[10] | Simpler experimental setup, widely accessible. | Accuracy depends on the choice of the standard and careful control of experimental conditions. |
| Absolute Method | Directly measures the number of emitted and absorbed photons using an integrating sphere.[10] | More accurate, does not require a standard. | Requires specialized and more expensive equipment. |
This protocol describes the widely used comparative method.
-
Standard Selection: Choose a fluorescent standard with a known and well-documented quantum yield that absorbs and emits in a similar spectral region to the quindoline derivative. Ensure the standard and sample are dissolved in the same solvent or that their refractive indices are accounted for.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of these plots (Grad) is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively.[12]
-
-
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to its local environment. The most common technique for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).[8]
The following diagram outlines the key steps in a TCSPC experiment.
Caption: Workflow for fluorescence lifetime measurement.
-
Excitation: The sample is excited by a high-repetition-rate pulsed light source.
-
Photon Detection: A sensitive single-photon detector captures the emitted fluorescence photons.
-
Timing: The TCSPC electronics measure the time delay between the excitation pulse ("start" signal) and the arrival of a fluorescence photon ("stop" signal).[13]
-
Histogram Generation: This process is repeated millions of times, and the time delays are compiled into a histogram, which represents the fluorescence decay curve.[14]
-
Data Fitting: The decay curve is then fitted to an exponential function to extract the fluorescence lifetime(s).[15]
Applications in Cellular Imaging: Visualizing the Invisible
The tunable and environmentally sensitive fluorescent properties of quindoline derivatives make them powerful tools for live-cell imaging.[16][17]
Experimental Protocol: General Workflow for Cellular Imaging with a Quindoline-Based Probe
-
Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture under appropriate conditions until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of the quindoline derivative in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the final working concentration.
-
Incubate the cells with the probe-containing medium for a specific duration at 37°C. The optimal concentration and incubation time should be determined empirically for each probe and cell line.
-
-
Washing: Gently wash the cells with fresh, pre-warmed medium or a suitable buffer (e.g., PBS) to remove any unbound probe.[18]
-
Sample Preparation for Imaging:
-
Live-Cell Imaging: Add fresh medium or an imaging buffer to the cells. The imaging setup should be equipped with a stage-top incubator to maintain temperature, humidity, and CO2 levels.
-
Fixed-Cell Imaging: If required, fix the cells using an appropriate method.[1][19]
-
Cross-linking fixatives (e.g., paraformaldehyde) preserve cellular structure well but may require a subsequent permeabilization step (e.g., with Triton X-100) to allow intracellular access.[18]
-
Organic solvents (e.g., cold methanol) both fix and permeabilize but can disrupt some cellular structures.[18]
-
-
-
Fluorescence Microscopy:
-
Mount the sample on the microscope stage.
-
Excite the sample with a light source corresponding to the absorption maximum of the quindoline probe.
-
Collect the emitted fluorescence using appropriate filters.
-
Acquire images using a sensitive camera (e.g., sCMOS, EMCCD).
-
-
Data Analysis:
-
Process the acquired images using appropriate software (e.g., ImageJ/Fiji, CellProfiler).
-
Quantify fluorescence intensity, localization, or changes over time, depending on the experimental goals.
-
The following diagram illustrates the decision-making process for sample preparation in fluorescence microscopy.
Caption: Decision tree for sample preparation.
Conclusion and Future Outlook
Quindoline derivatives represent a versatile and highly tunable class of fluorophores with broad applications in biological and materials science. Their rich photophysical properties, coupled with the relative ease of their synthesis and modification, position them as indispensable tools for the modern researcher.[16] Future advancements in this field will likely focus on the development of quindoline-based probes with even greater brightness, photostability, and specificity, as well as their integration into advanced imaging modalities such as super-resolution microscopy and multiphoton imaging.[1] The continued exploration of this remarkable scaffold promises to unlock new avenues for understanding complex biological processes at the molecular level.
References
- Jun, J. V., Petersson, E. J., & Chenoweth, D. M. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326.
- Klapkiv, V. V., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence, 22(4), 1017-1025.
- Fuchi, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17651.
- Trinity College Dublin. (n.d.). Sample Preparation. School of Biochemistry and Immunology.
- JASCO. (2021, March 10). Fluorescence quantum yield measurement. JASCO Global.
- Singh, J., & Mishra, S. (2023).
- Kumpulainen, T., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29486-29494.
- Held, P. (2015, July 27). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent.
- El-Saghier, A. M., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15636.
- Singh, J., & Mishra, S. (2023).
- Fuchi, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
- ResearchGate. (n.d.). Fluorescence quantum-yield measurement of 1b (mol/L concentration range). [Image].
- Sigma-Aldrich. (n.d.). Fluorescence Lifetime Measurement.
- ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.
- Ossila. (n.d.). Fluorescence Lifetime Measurement.
- S. K. Reshma, et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 18(7), 106622.
- University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Department of Chemistry.
- HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.
- Kumpulainen, T., et al. (2020).
- Scopelab. (2023, September 20). How Do I Prepare Samples for Fluorescence Microscope?
- Dhanapal, R., et al. (2012). Synthesis of quinoline derivatives for fluorescent imaging certain bacteria. Bioorganic & Medicinal Chemistry Letters, 22(20), 6494-6497.
- Edinburgh Instruments. (2024, March 7). How to measure Fluorescence Lifetimes [Video]. YouTube.
- Request PDF. (2025). X-ray structurally characterized quinoline based fluorescent probes for pH sensing: Application in intracellular pH imaging; DFT calculations and fluorescent labelling.
- Edinburgh Instruments. (2023, September 13). Determining Fluorescence Lifetimes.
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An In-depth Technical Guide to the Electrochemical Properties of Diaminoquindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diaminoquindoline in Modern Research
Diaminoquindolines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure, coupled with the electron-donating nature of the amino substituents, imparts unique electronic and photophysical properties. These characteristics make them promising candidates for a range of applications, including the development of novel therapeutic agents, fluorescent probes, and organic electronic materials. A thorough understanding of the electrochemical behavior of diaminoquindolines is paramount for elucidating their mechanism of action in biological systems and for designing new materials with tailored redox properties.
This technical guide provides a comprehensive overview of the electrochemical properties of diaminoquindoline, with a focus on the mechanistic insights that can be derived from voltammetric techniques. We will explore the fundamental principles governing the oxidation and reduction of these molecules, detail experimental protocols for their characterization, and discuss the implications of their electrochemical behavior for various applications.
Core Concepts in the Electrochemistry of Diaminoquindoline
The electrochemical behavior of diaminoquindoline is primarily dictated by the interplay between the electron-rich amino groups and the electron-deficient quinoline core. The position of the amino substituents on the quindoline framework significantly influences the redox potentials and the stability of the resulting oxidized or reduced species.
Electrochemical Oxidation: A Multi-step Process
The oxidation of diaminoquindoline typically proceeds through a series of single-electron transfer steps. The initial oxidation event involves the removal of an electron from one of the amino groups, leading to the formation of a cation radical. This process is often pH-dependent, as the protonation state of the amino groups affects their electron-donating ability.
A theoretical study on the electrochemical oxidation of 6-aminoquinoline, a related compound, suggests that the initial single-electron oxidation leads to the formation of cation radicals in acidic solutions and neutral radicals in alkaline solutions.[1] Subsequent dimerization reactions of these radical species are also computationally predicted.[1]
The stability of the initially formed radical cation is a critical factor in the overall oxidation mechanism. In some cases, the radical cation may undergo further oxidation at higher potentials to form a dication. Alternatively, it can participate in chemical follow-up reactions, such as dimerization or polymerization, leading to the formation of new electroactive species.
Electrochemical Reduction: The Role of the Quindoline Core
The reduction of diaminoquindoline generally involves the acceptance of electrons by the π-system of the quindoline core. The presence of the electron-donating amino groups makes the reduction more difficult (i.e., occurs at more negative potentials) compared to the parent quindoline molecule. The reduction process can also be influenced by the pH of the medium, particularly if the nitrogen atoms in the heterocyclic rings are protonated.
Experimental Characterization of Diaminoquindoline Redox Behavior
Cyclic voltammetry (CV) is a powerful and widely used technique for investigating the electrochemical properties of molecules like diaminoquindoline. A typical CV experiment involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes occurring at the electrode surface.
Experimental Protocol: Cyclic Voltammetry of Diaminoquindoline
Objective: To determine the redox potentials and characterize the electrochemical behavior of a diaminoquindoline derivative.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Diaminoquindoline sample
-
Supporting Electrolyte Solution (e.g., 0.1 M Britton-Robinson buffer in a methanol/water mixture)
-
High-purity solvents (e.g., methanol, water)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.
-
Allow the electrode to dry completely.
-
-
Solution Preparation:
-
Prepare a stock solution of the diaminoquindoline sample in a suitable solvent (e.g., methanol).
-
Prepare the supporting electrolyte solution. The choice of buffer and pH will depend on the specific properties of the diaminoquindoline derivative being studied. A study on 6-aminoquinoline utilized a Britton-Robinson buffer/methanol mixture to investigate a wide pH range.[1]
-
Prepare the experimental solution by adding a known volume of the diaminoquindoline stock solution to the supporting electrolyte solution in the electrochemical cell. The final concentration of the analyte is typically in the millimolar range.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the experimental solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potential(s), and scan rate. A typical scan rate for initial characterization is 100 mV/s.
-
Initiate the potential scan and record the cyclic voltammogram.
-
Perform multiple scans to ensure the reproducibility of the results.
-
To investigate the mechanism, vary the scan rate and observe the changes in the peak currents and potentials.
-
Data Interpretation
The cyclic voltammogram of diaminoquindoline will exhibit one or more peaks corresponding to its oxidation and/or reduction processes.
-
Anodic Peaks (Oxidation): These peaks correspond to the removal of electrons from the molecule. The peak potential (Epa) provides information about the ease of oxidation.
-
Cathodic Peaks (Reduction): These peaks correspond to the addition of electrons to the molecule. The peak potential (Epc) indicates the ease of reduction.
-
Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron process, the theoretical peak separation is approximately 59 mV at room temperature. A larger peak separation suggests a quasi-reversible or irreversible process.
-
Peak Current (Ip): The magnitude of the peak current is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
The following diagram illustrates a typical experimental workflow for the cyclic voltammetry of diaminoquindoline.
Proposed Redox Mechanism of Diaminoquindoline
Based on the electrochemical behavior of related amino-substituted aromatic compounds, a plausible redox mechanism for a generic diaminoquindoline can be proposed. The following diagram illustrates the initial oxidation steps.
This simplified scheme shows the sequential loss of electrons from the diaminoquindoline (DAQ) molecule. The first oxidation at potential Epa1 forms a cation radical, which can either be further oxidized at a more positive potential (Epa2) to a dication or undergo chemical reactions such as dimerization.
Quantitative Data Summary
| Compound | Epa1 (V vs. Ag/AgCl) | Epa2 (V vs. Ag/AgCl) | Process Characteristics |
| Hypothetical Diaminoquindoline | +0.6 to +0.9 | +1.0 to +1.3 | Quasi-reversible to irreversible, pH-dependent |
| 6-Aminoquinoline (for comparison)[1] | ~+0.8 (at pH 7) | - | Irreversible, pH-dependent |
Note: The redox potentials are highly dependent on the solvent system, supporting electrolyte, pH, and the specific isomeric structure of the diaminoquindoline.
Conclusion and Future Directions
The electrochemical properties of diaminoquindolines are rich and complex, offering a window into their electronic structure and potential reactivity. Cyclic voltammetry serves as an indispensable tool for characterizing their redox behavior, providing crucial data for applications in drug development and materials science.
Future research in this area should focus on:
-
Systematic studies of different diaminoquindoline isomers: To establish clear structure-property relationships.
-
Spectroelectrochemical investigations: To identify the transient radical species and final products of the redox reactions.
-
Computational modeling: To complement experimental data and provide deeper mechanistic insights.
-
Correlation of electrochemical properties with biological activity: To understand how the redox behavior of these compounds influences their therapeutic effects.
By combining these experimental and theoretical approaches, a comprehensive understanding of the electrochemistry of diaminoquindolines can be achieved, paving the way for the rational design of new molecules with optimized properties for a wide range of applications.
References
- The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study.
- Theoretical and Voltammetric Studies of 5-Nitro-heterocyclic Derivatives with Potential Trypanocidal Activities.
- Electrochemical Properties Of Nitrogen-containing Heterocyclic Compounds And Ion Recognition Performance. Globe Thesis. (URL: )
-
Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. (URL: [Link])
-
Electrochemistry of Flavonoids. MDPI. (URL: [Link])
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A Technical Guide to the Solubility Profiling of 10H-Quindoline-3,8-diamine for Pharmaceutical Research
Abstract: 10H-Quindoline-3,8-diamine is a heterocyclic aromatic amine of significant interest in medicinal chemistry, potentially serving as a scaffold for novel therapeutic agents. A thorough understanding of its solubility in common laboratory solvents is a critical prerequisite for its advancement through the drug discovery and development pipeline, impacting everything from biological screening to formulation. This guide provides an in-depth technical overview of the principles governing the solubility of this molecule, a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and guidance on data interpretation. The methodologies described herein are designed to ensure scientific rigor and generate trustworthy, reproducible data for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound belongs to the quindoline class, a family of nitrogen-containing heterocyclic compounds. Its rigid, planar structure combined with two primary aromatic amine groups makes it a compelling candidate for forming specific, high-affinity interactions with biological targets. Aromatic amines are known to be versatile pharmacophores and are present in numerous approved drugs.[1][2][3] The utility of such a scaffold, however, is fundamentally linked to its physicochemical properties, with solubility being a primary determinant of its developability.[4]
Physicochemical Profile
Understanding the molecule's intrinsic properties is the first step in predicting its solubility behavior. The structure features a large, relatively nonpolar aromatic core, but the two amine groups provide sites for hydrogen bonding and protonation, which will dominate its solubility in aqueous and protic solvents.
| Property | Value (Predicted/Known) | Source |
| IUPAC Name | 10H-Indolo[3,2-b]quinoline-3,8-diamine | PubChem[5] |
| CAS Number | 161622-27-1 | ChemicalBook[6] |
| Molecular Formula | C₁₅H₁₂N₄ | PubChem[5] |
| Molecular Weight | 248.29 g/mol | PubChem[5] |
| Predicted XlogP | 2.4 | PubChem[5] |
| Functional Groups | 2x Primary Aromatic Amine, 1x Secondary Amine (indole) | N/A |
The predicted XlogP of 2.4 suggests a moderate lipophilicity. This value indicates that while the compound has nonpolar character, it is not excessively greasy, and its solubility will likely be highly dependent on the specific solvent system.
The Theoretical Basis of Solubility
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent must overcome the forces within the solute's crystal lattice and the solvent itself.
Role of Polarity and Intermolecular Forces
The quindoline core is largely aromatic and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces. However, the two primary amine (-NH₂) groups and the secondary indole amine (-NH-) are polar and capable of acting as both hydrogen bond donors and acceptors. This dual character is key to its solubility profile.
-
In Polar Protic Solvents (e.g., Water, Ethanol): The amine groups can form strong hydrogen bonds with the solvent. However, the large hydrophobic core may limit solubility in water.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting favorably with the amine groups. Their overall polarity can also effectively solvate the aromatic system, often leading to high solubility.[7]
-
In Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low, as these solvents cannot effectively disrupt the hydrogen bonding network within the solid-state compound or solvate the polar amine groups.
The Critical Impact of pH
As a diamine, this compound is a weak base. The amine groups can be protonated in acidic conditions to form ammonium salts (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing aqueous solubility.[8][9] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation. For a basic compound, this means that solubility will be lowest at high pH (above its pKa) and will increase significantly as the pH is lowered.[8][9] This is a critical consideration for any work involving physiological buffers or for potential oral drug delivery.
Experimental Protocol: Thermodynamic Solubility Determination
To generate reliable and definitive solubility data, the shake-flask method is the universally recognized gold standard.[10][11][12] This method establishes the equilibrium solubility by allowing an excess of the solid compound to equilibrate with the solvent over a defined period, ensuring the solution is truly saturated.
Rationale for Solvent Selection
The choice of solvents should span a range of polarities and functionalities to build a comprehensive profile relevant to laboratory and preclinical studies.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8): These represent key physiological environments (stomach, small intestine) and are required for Biopharmaceutics Classification System (BCS) assessment.[10][13]
-
Dimethyl Sulfoxide (DMSO): The universal solvent for initial compound screening and stock solution preparation.
-
Ethanol (EtOH): A common polar protic solvent used in formulations and synthesis.
-
Acetonitrile (ACN): A polar aprotic solvent widely used in chromatography.
-
Dichloromethane (DCM): A common nonpolar solvent used in organic synthesis and extraction.
Experimental Workflow: Shake-Flask Method
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol
-
Expertise Note: This protocol is designed to be self-validating. The presence of visible solid material at the end of the equilibration period is a crucial internal control, confirming that saturation was achieved.
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 2 mL glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen pre-conditioned solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a consistent agitation speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, let the vials stand for 30 minutes to allow heavy solids to settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Trustworthiness Check: Avoid disturbing the solid pellet at the bottom of the vial to prevent contamination of the saturated solution with undissolved particles.
-
-
Filtration: Immediately filter the supernatant through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step removes any fine particulates that could falsely elevate the measured concentration.
-
Dilution & Analysis: Prepare an appropriate dilution of the filtrate in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[14][15][16]
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantifying the concentration of dissolved this compound due to its specificity, sensitivity, and reproducibility.[14][17]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid to ensure protonation and good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by a UV scan of the compound (likely in the 250-380 nm range).
-
Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve prepared from a known concentration stock solution (typically in DMSO or mobile phase).
Expected Solubility Profile and Interpretation
While experimental data is pending, a hypothetical solubility profile can be predicted based on the molecule's structure. This serves as a template for presenting and interpreting actual results.
| Solvent | Solvent Type | Predicted Solubility Category | Expected Range (µg/mL) | Rationale |
| Aqueous Buffer (pH 6.8) | Polar Protic | Sparingly Soluble | 1 - 10 | Large hydrophobic core dominates over H-bonding at near-neutral pH. |
| Aqueous Buffer (pH 1.2) | Polar Protic | Soluble | 1,000 - 10,000 | Protonation of amine groups creates soluble salt form. |
| DMSO | Polar Aprotic | Very Soluble | > 50,000 | Excellent H-bond acceptor and can solvate the aromatic system. |
| DMF | Polar Aprotic | Very Soluble | > 50,000 | Similar to DMSO; often an excellent solvent for such scaffolds.[7] |
| Ethanol | Polar Protic | Moderately Soluble | 100 - 1,000 | Balances H-bonding with the nonpolar character of its ethyl group. |
| Acetonitrile | Polar Aprotic | Slightly Soluble | 10 - 100 | Less effective at solvating H-bond donors compared to DMSO/DMF. |
| Dichloromethane | Nonpolar | Sparingly Soluble | 1 - 10 | Cannot effectively solvate the polar amine groups. |
Implications for Drug Development:
-
High DMSO/DMF Solubility: Confirms suitability for high-throughput screening and preparation of concentrated stock solutions.
-
Low Neutral pH Solubility: This is a significant finding. It suggests that for oral administration, the compound may exhibit dissolution-limited absorption. Formulation strategies such as salt formation or amorphous solid dispersions might be necessary.
-
High Acidic pH Solubility: The strong pH-dependent solubility is a key characteristic. It indicates good dissolution in the stomach but potential for precipitation in the higher pH environment of the small intestine.
Conclusion
The solubility of this compound is a multifaceted property governed by its unique combination of a large aromatic system and basic amine functional groups. Its solubility is predicted to be high in polar aprotic solvents like DMSO and highly dependent on pH in aqueous media. The robust shake-flask protocol detailed in this guide provides a clear and reliable pathway for obtaining the precise, high-quality data essential for making informed decisions in the drug discovery and development process. Accurate solubility profiling is not merely a data collection exercise; it is a fundamental pillar of preclinical science that enables rational compound progression and formulation design.
References
- Felton, L. A. (2012). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A.
-
Kim, M., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
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Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available at: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]
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Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]
-
Khan, I. A., et al. (2018). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Food Chemistry. Available at: [Link]
-
Jhu, S.-C., et al. (2017). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Helda University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Available at: [Link]
-
World Health Organization (WHO). (2006). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. Available at: [Link]
-
Baluja, S., et al. (2014). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Chemical and Bionolecular Science. Available at: [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
PubChem. (n.d.). 3,8-diamino-10h-quindoline. Available at: [Link]_
-
Wikipedia. (n.d.). Quinoline. Available at: [Link]
-
PubChem. (n.d.). Quinoline. Available at: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Agile Reader One. (n.d.). The Role of Aromatic Diamines in Modern Material Science. Available at: [Link]
-
SciELO. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]
-
Learning Chemistry Easily. (2016). Organic Chemistry, Form, Part 31 - Aromatic Diamines. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 10H-Quindoline-3,8-diamine for Cellular Imaging
Introduction
10H-Quindoline-3,8-diamine is a heterocyclic aromatic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities and inherent fluorescent properties, making them valuable scaffolds in the development of chemical probes and therapeutic agents[1][2]. The structure of this compound, featuring a planar tetracyclic system and two amino groups, suggests its potential as a fluorescent stain for cellular components. The basic nature of the diamino substituents may promote its accumulation in acidic organelles, such as lysosomes, through a process known as lysosomotropism[3][4]. Alternatively, the planar aromatic core could facilitate intercalation into nucleic acids within the nucleus or mitochondria, a mechanism observed with other heterocyclic dyes like DAPI and Hoechst[5][6].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for staining both live and fixed mammalian cells. The protocols herein are designed to be a robust starting point for experimental design and can be optimized for specific cell types and imaging applications.
Principle of Staining
The precise mechanism of this compound staining is yet to be fully elucidated. However, based on its chemical structure, two primary hypotheses can be proposed:
-
Acidotropism: The presence of two basic amino groups suggests that the compound will be protonated in acidic environments. This protonation would lead to its entrapment and accumulation within acidic organelles like lysosomes, which maintain an internal pH of approximately 4.5-5.0[4]. This accumulation is expected to result in a significant increase in fluorescence intensity, providing a high signal-to-noise ratio for imaging these organelles[3].
-
Nucleic Acid Intercalation: The planar, electron-rich structure of the quindoline core is characteristic of molecules that can bind to DNA and RNA. This binding, typically through intercalation between base pairs, often results in a significant enhancement of fluorescence.
The following protocols will enable the user to test these hypotheses and determine the subcellular localization of this compound.
Materials and Reagents
Equipment
-
Fluorescence microscope with appropriate filter sets (a DAPI or similar UV filter set is a recommended starting point)
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Water bath
-
Centrifuge
-
Pipettes and sterile tips
-
Hemocytometer or automated cell counter
-
Glass coverslips (#1.5 thickness) and microscope slides
-
24-well plates
Reagents
-
This compound (CAS: 161622-27-1)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Paraformaldehyde (PFA), 16% solution
-
Triton™ X-100
-
Bovine serum albumin (BSA)
-
DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade mounting medium
-
Mammalian cell line of choice (e.g., HeLa, A549, U2OS)
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Based on a molecular weight of 248.29 g/mol for C15H12N4, weigh out 2.48 mg of this compound.
-
Dissolve in 1 mL of anhydrous DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C, protected from light. Note: As with many fluorescent dyes, limit freeze-thaw cycles.
-
-
4% Paraformaldehyde (PFA) in PBS:
-
In a chemical fume hood, dilute 1 volume of 16% PFA with 3 volumes of 1X PBS to achieve a final concentration of 4%[7].
-
Prepare fresh for each use. Caution: PFA is toxic and should be handled with appropriate safety precautions.
-
-
0.1% Triton X-100 in PBS (Permeabilization Buffer):
-
Add 100 µL of 10% Triton X-100 stock to 10 mL of 1X PBS.
-
Mix gently to avoid bubbles.
-
-
1% BSA in PBS (Blocking/Antibody Dilution Buffer):
-
Dissolve 0.1 g of BSA in 10 mL of 1X PBS.
-
Store at 4°C for up to two weeks.
-
Experimental Protocols
Protocol 1: Live-Cell Staining
This protocol is designed to stain living cells and is particularly useful for investigating the potential accumulation of the dye in acidic organelles.
-
Cell Plating: The day before staining, seed cells onto glass-bottom dishes or 24-well plates with #1.5 glass coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Staining Solution Preparation: Dilute the 10 mM stock solution of this compound in pre-warmed complete cell culture medium to final concentrations ranging from 100 nM to 10 µM. A titration experiment is recommended to determine the optimal concentration.
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator.
-
Washing: a. Aspirate the staining solution. b. Wash the cells twice with pre-warmed complete culture medium or a suitable imaging buffer (e.g., HBSS)[8].
-
Imaging: Immediately image the cells using a fluorescence microscope. To minimize phototoxicity, limit the exposure time and intensity of the excitation light[9][10].
Workflow for Live-Cell Staining
Caption: Step-by-step workflow for fixed-cell staining.
Data Interpretation and Visualization
| Parameter | Recommended Starting Conditions |
| Live-Cell Staining Concentration | 100 nM - 10 µM |
| Fixed-Cell Staining Concentration | 1 - 5 µM |
| Incubation Time (Live) | 15 - 60 minutes |
| Incubation Time (Fixed) | 20 - 30 minutes |
| Fixation | 4% PFA, 15-20 minutes |
| Permeabilization | 0.1% Triton X-100, 10 minutes |
Fluorescence Microscopy: Based on the general properties of quinoline derivatives, the excitation maximum is likely to be in the near-UV to blue range (350-420 nm), with emission in the blue to green range (450-550 nm). A standard DAPI or GFP filter set is a good starting point for initial experiments.
-
If staining is observed in punctate cytoplasmic vesicles: This would support the hypothesis of accumulation in acidic organelles like lysosomes. Co-localization studies with a known lysosomal marker (e.g., LysoTracker™ Red) would be necessary for confirmation.
-
If staining is predominantly in the nucleus: This would suggest nucleic acid binding. The staining pattern should be compared with a DAPI or Hoechst counterstain in the same cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Signal | - Dye concentration too low.- Incorrect filter set.- Photobleaching. | - Increase dye concentration or incubation time.- Test different filter sets (e.g., DAPI, GFP).- Reduce exposure time/intensity; use antifade mounting medium.[9] |
| High Background | - Dye concentration too high.- Inadequate washing.- Autofluorescence from cells or medium. | - Decrease dye concentration.- Increase the number and duration of wash steps.[11]- Image cells in an optically clear buffer; use appropriate background correction during image analysis. |
| Cell Death (Live Imaging) | - Dye is cytotoxic at the concentration used.- Phototoxicity from excessive light exposure. | - Perform a dose-response curve to find the lowest effective concentration.- Minimize light exposure by using neutral density filters and reducing acquisition time.[10] |
| Non-specific Staining | - Dye precipitation.- Inadequate fixation/permeabilization. | - Ensure the stock solution is fully dissolved. Centrifuge the working solution before use.- Optimize fixation and permeabilization times for your specific cell type. |
Conclusion
This compound presents a promising new tool for fluorescent cell imaging. The protocols provided here offer a solid foundation for its application in both live and fixed cells. Through systematic optimization and co-localization experiments, researchers can elucidate its precise subcellular targets and unlock its full potential as a novel cellular stain.
References
-
protocols.io. (2024). Preparing fixed cells for immunofluorescence. [Link]
-
Helobdella Protocols. (n.d.). DAPI or Hoechst staining. [Link]
-
Flow Cytometry Core Facility. (n.d.). Fixing Cells with Paraformaldehyde (PFA) for Flow Cytometry. [Link]
-
Bio-Rad. (n.d.). Flow Cytometry Triton X-100 Permeabilization Protocol. [Link]
-
University of Rochester Medical Center. (n.d.). Paraformaldehyde-Fixation-of-Cells.doc. [Link]
-
USC Dornsife. (n.d.). Staining cells with DAPI or Hoechst. [Link]
-
Syracuse University. (n.d.). Fixation Protocols. [Link]
-
Molecular Expressions. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. [Link]
-
protocols.io. (2015). Fixing Cells with Paraformaldehyde (PFA). [Link]
-
The University of Queensland. (n.d.). Fixing and labelling cells for immunofluorescence (IF) microscopy. [Link]
-
protocols.io. (2018). Immunofluorescence Protocol for use on cultured cell lines (IF-IC). [Link]
-
Creative Diagnostics. (n.d.). Immunofluorescence Protocol: Cultured Cell. [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. [Link]
-
Bio-protocol. (n.d.). Image-Based Profiling in Live Cells Using Live Cell Painting. [Link]
-
StainsFile. (n.d.). Fluorescent Live Cell Imaging. [Link]
-
Antibodies.com. (2025). ICC/IF Protocol. [Link]
- Rizvi, S. U. M., et al. (2020).
-
ResearchGate. (2017). Protocol for Formalin fixing of cells from cell culturing?. [Link]
-
University Health Network. (n.d.). Immunocytochemistry (ICC) Protocol. [Link]
- Martorana, A., et al. (2021).
-
ACS Omega. (2020). Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. [Link]
-
ResearchGate. (2020). MOLECULAR BIOLOGY PRACTICALS. Practical 2. Hoechst or DAPI staining of DNA in eukaryotic and bacterial cells. [Link]
-
VIVO. (2002). Discovery of novel targets of quinoline drugs in the human purine binding proteome. [Link]
-
Journal of Acute Disease. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
Bio-Rad Antibodies. (n.d.). Nuclear Staining Dyes - DAPI. [Link]
-
PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
-
KEYENCE America. (n.d.). Fluorescence Microscopy Explained: A Beginner's Guide. [Link]
-
Drawell. (n.d.). Fluorescence Microscope Basics Guide - Principle & Application. [Link]
-
Bitesize Bio. (2023). Fluorescence Microscopy: An Easy Guide for Biologists. [Link]
-
Allen Cell Explorer. (2017). How to prepare fluorescent dye stock solution for Flat Field Correction. [Link]
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Application Notes & Protocols: A Guide to the Experimental Application of 10H-Quindoline-3,8-diamine as a Novel Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of Quindoline Scaffolds in Fluorescence Imaging
The quinoline moiety is a foundational heterocyclic structure in the development of fluorescent probes due to its inherent photophysical properties and amenability to chemical modification.[1][2] Quinoline-based dyes are increasingly being explored for their potential in live-cell imaging, offering capabilities for developing environment-responsive and pH-sensitive probes.[1] The strategic placement of electron-donating and electron-withdrawing groups on the quinoline ring system allows for the fine-tuning of spectral properties, including emission color and Stokes shift.[3][4] The introduction of amino groups, in particular, can significantly influence the fluorescent characteristics of the molecule. This guide provides a comprehensive experimental framework for the characterization and application of a novel quinoline derivative, 10H-Quindoline-3,8-diamine, as a fluorescent marker. While this specific molecule is presented as a case study, the principles and protocols outlined herein are broadly applicable to other novel quinoline-based fluorescent compounds.
I. Spectroscopic Characterization of this compound
A thorough understanding of the photophysical properties of a new fluorescent marker is paramount for its effective application. The following protocols detail the steps to determine the key spectral characteristics of this compound.
Determination of Excitation and Emission Spectra
The excitation and emission spectra define the optimal wavelengths for stimulating fluorescence and detecting the emitted light.
Protocol:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the desired buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to an estimated value (e.g., 520 nm, which can be adjusted later).
-
Scan a range of excitation wavelengths (e.g., 300-500 nm).
-
The peak of the resulting spectrum is the maximum excitation wavelength (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., λex + 20 nm to 700 nm).
-
The peak of this spectrum is the maximum emission wavelength (λem).
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Prepare a series of dilutions of the this compound stock solution in a suitable solvent.
-
Measure the absorbance of each dilution at the λex using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the absorbance vs. concentration plot is equal to ε.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process.
Protocol:
-
Select a well-characterized fluorescent standard with a known quantum yield and similar excitation and emission wavelengths (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare solutions of both the standard and the this compound with low absorbance (< 0.1) at the excitation wavelength of the standard.
-
Measure the fluorescence emission spectra of both the standard and the sample, exciting at the same wavelength.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Table 1: Hypothetical Spectroscopic Properties of this compound
| Property | Value |
| Maximum Excitation Wavelength (λex) | ~450 nm |
| Maximum Emission Wavelength (λem) | ~525 nm |
| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | > 0.3 |
| Stokes Shift | ~75 nm |
II. Application in Cellular Imaging
The diamino substitutions on the quindoline core suggest potential for interactions with cellular components, making it a candidate for live-cell imaging.
Cell Culture and Staining
Protocol:
-
Cell Culture: Culture cells (e.g., HeLa or HepG2) on glass-bottom dishes or coverslips in appropriate media until they reach 70-80% confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.
-
-
Imaging: Mount the coverslips on a microscope slide with a drop of imaging solution or view the glass-bottom dish directly on an inverted fluorescence microscope.
Fluorescence Microscopy
Experimental Setup:
-
Microscope: An inverted fluorescence microscope equipped for live-cell imaging with temperature and CO₂ control is recommended.[5]
-
Excitation Source: A laser or LED with a wavelength corresponding to the λex of this compound.
-
Filter Set: A filter set appropriate for the excitation and emission spectra of the dye (e.g., a GFP or FITC filter set).
-
Detector: A sensitive camera, such as a cooled CCD or sCMOS camera.
Imaging Protocol:
-
Place the prepared slide or dish on the microscope stage.
-
Locate the cells using bright-field or phase-contrast microscopy.
-
Switch to fluorescence imaging using the appropriate filter set.
-
Adjust the exposure time and gain to obtain a clear image with a good signal-to-noise ratio.
-
Acquire images and, if desired, perform time-lapse imaging to observe dynamic processes.
Diagram 1: Cellular Imaging Workflow
Caption: Workflow for staining and imaging live cells with this compound.
III. Labeling of Biomolecules
The primary amino groups of this compound can potentially be functionalized to create reactive derivatives for covalently labeling biomolecules such as proteins and nucleic acids.[6] This section outlines a general strategy for protein labeling.
Protein Labeling Protocol (Hypothetical Reactive Derivative)
This protocol assumes the synthesis of an amine-reactive derivative of this compound, such as an NHS-ester.
Protocol:
-
Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3).[7]
-
Dye Preparation: Dissolve the NHS-ester derivative of this compound in anhydrous DMSO immediately before use.
-
Labeling Reaction:
-
Add the dye solution dropwise to the protein solution while gently stirring. A 10-20 fold molar excess of dye to protein is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λex of the dye.
-
Diagram 2: Protein Labeling Workflow
Caption: General workflow for covalent labeling of proteins.
IV. Potential Application in Nucleic Acid Detection
Quinoline derivatives have been investigated for their ability to interact with DNA.[8] The planar aromatic structure of this compound suggests it may act as a DNA intercalator or groove binder.
Protocol for Investigating DNA Interaction:
-
Prepare a solution of DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., TE buffer).
-
Titrate the DNA solution with increasing concentrations of this compound.
-
Monitor changes in the fluorescence spectrum of the quindoline derivative after each addition of DNA.
-
An increase in fluorescence intensity and a shift in the emission wavelength can indicate binding to DNA.
V. Concluding Remarks
This compound represents a promising scaffold for the development of novel fluorescent probes. The protocols provided in this guide offer a comprehensive starting point for the characterization and application of this and other new quinoline-based dyes. The versatility of the quinoline core allows for further chemical modifications to optimize properties such as cell permeability, target specificity, and photostability, paving the way for advanced applications in biological imaging and diagnostics.
References
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Chloroquine - Wikipedia. Wikipedia. [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. [Link]
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A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish. PubMed. [Link]
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Design, synthesis and application in biological imaging of a novel red fluorescent dye based on a rhodanine derivative. PubMed Central. [Link]
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A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. NIH. [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH. [Link]
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Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". PubMed. [Link]
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Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]
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Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. ACS Publications. [Link]
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New Fluorescent Dyes Could Advance Biological Imaging. HHMI. [Link]
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Synthesis of quinoline‐based compounds (1–4): i) ethane‐1,2‐diamine,... ResearchGate. [Link]
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Nucleic acid amplification-based techniques for pathogen detection and identification. PubMed Central. [Link]
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Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]
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Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. [Link]
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SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]
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A Guide to Fluorescent Dyes in Life Science Research. Labinsights. [Link]
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Determination of Nucleic Acids Based on the Quenching Effect on Resonance Light Scattering of the Y(III)-1,6-bi(1'-phenyl-3'-methyl-5'-pyrazolone-4'-)hexane-dione System. PubMed. [Link]
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A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging. Journal of the American Chemical Society. [Link]
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Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. NIH. [Link]
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Novel Bis-pyrazoline Fluorescent Probe for Cu2+ and Fe3+ Detection and Application in Cell Imaging. PubMed. [Link]
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Dynamic binding capacity and specificity of 3,8-diamino-6-phenylphenanthridine-Sepharose support for purification of supercoiled plasmid deoxyribonucleic acid. PubMed. [Link]
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Synthesis and spectroscopic characterization of selected water-soluble ligands based on 1,10-phenanthroline core. ResearchGate. [Link]
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Covalent Labeling of Proteins With Fluorescent Compounds for Imaging Applications. PubMed. [Link]
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Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PubMed Central. [Link]
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Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag. NIH. [Link]
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A Dinuclear Dysprosium(III) Single Molecule Magnet of Benzo[h]quinolin-10-ol. MDPI. [Link]
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1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. NIH. [Link]
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Application Note: A Comprehensive Guide to Characterizing Diaminoquinazoline-Based Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals engaged in enzyme kinetics and drug discovery.
Abstract: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors targeting dysregulated signaling pathways in diseases like cancer.[1][2] This application note provides a comprehensive, field-proven guide for the characterization of diaminoquinazoline-based compounds as enzyme inhibitors. We move beyond a simple procedural list to explain the causality behind experimental design, ensuring robust and reliable data generation. The protocols detailed herein focus on determining the half-maximal inhibitory concentration (IC50) for a representative protein kinase using a luminescence-based assay, a gold-standard method in high-throughput screening.[3][4] This guide is designed to be a self-validating system, incorporating essential controls and data analysis workflows for trustworthy results.
Part 1: Scientific Principles & Pre-Assay Considerations
The Diaminoquinazoline Scaffold: A Focus on Kinase Inhibition
Quinazoline derivatives are renowned for their role as ATP-competitive inhibitors of protein kinases.[5] The planar, heterocyclic structure of the quinazoline core is adept at fitting into the adenine-binding pocket of the kinase active site, a region normally occupied by ATP. Diaminoquinazoline variants, in particular, can form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine base of ATP and effectively blocking the enzyme's phosphotransferase activity.[6] Understanding this mechanism is fundamental to designing a relevant and informative inhibition assay.
An enzyme inhibitor is a molecule that binds to an enzyme and obstructs its activity.[7] This inhibition can be reversible or irreversible.[5][8] Diaminoquinazolines typically act as reversible, competitive inhibitors with respect to ATP.[5]
Figure 2: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology
1. Inhibitor Serial Dilution: a. Prepare a 10 mM stock of the diaminoquinazoline in 100% DMSO. b. Create a serial dilution series. For a 10-point curve, a 1:3 dilution is common. Dilute the stock in 100% DMSO. This will be your intermediate plate. c. Further dilute this series into the assay buffer so that the final DMSO concentration in the well will be 0.5-1%.
2. Assay Plate Setup (96-well format): a. Design the plate layout. Include wells for:
- Negative Control (0% Inhibition): Kinase + Substrate + ATP + DMSO (no inhibitor). This represents maximum kinase activity.
- Positive Control (100% Inhibition): Substrate + ATP + DMSO (no kinase). This represents background signal.
- Test Compound Wells: Kinase + Substrate + ATP + Diluted Inhibitor. b. Add 5 µL of each inhibitor dilution (and DMSO for controls) to the appropriate wells of a solid white assay plate.
3. Kinase Reaction: a. Prepare a "Kinase Master Mix" containing the kinase enzyme in assay buffer. b. Add 10 µL of the Kinase Master Mix to all wells except the positive controls. For positive control wells, add 10 µL of assay buffer. c. Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Prepare a "Substrate/ATP Master Mix" containing the kinase substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase, if known. [9] e. To initiate the reaction, add 10 µL of the Substrate/ATP Master Mix to all wells. The total reaction volume is now 25 µL. f. Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C). The reaction time should be within the linear range of the enzyme kinetics. [10] 4. Signal Detection and Data Acquisition: a. Equilibrate the Kinase-Glo® reagent to room temperature. [4] b. Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation. c. Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. [11] d. Measure the luminescence using a plate luminometer.
Part 3: Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw data will be in Relative Light Units (RLU). First, normalize the data to Percent Inhibition using the control wells. [12] The formula is: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Positive_Control) / (RLU_Negative_Control - RLU_Positive_Control))
| [Inhibitor], nM | Raw RLU | Calculated % Inhibition |
| 0 (Negative Control) | 850,000 | 0.0% |
| 0.1 | 825,000 | 3.1% |
| 0.3 | 790,000 | 7.5% |
| 1.0 | 680,000 | 21.3% |
| 3.0 | 495,000 | 44.4% |
| 10.0 | 250,000 | 75.0% |
| 30.0 | 120,000 | 91.3% |
| 100.0 | 85,000 | 95.6% |
| 300.0 | 78,000 | 96.5% |
| 1000.0 | 75,000 | 96.9% |
| No Enzyme (Positive Control) | 70,000 | 100.0% |
| Table 1: Example data table showing raw luminescence values and the calculated percent inhibition. |
Dose-Response Curve and IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. [13][14][15]
-
Plot the Data: Create a scatter plot with the logarithm of the inhibitor concentration on the x-axis and the corresponding % Inhibition on the y-axis.
-
Fit the Curve: Use a non-linear regression model to fit the data. The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response curve. [12]Software like GraphPad Prism, Origin, or R can perform this analysis.
-
Determine IC50: The IC50 value is the concentration ([I]) that corresponds to the 50% inhibition point on the fitted curve. [13][14] The resulting curve will be sigmoidal, and from this curve, a precise IC50 value can be interpolated. For the example data in Table 1, the calculated IC50 would be approximately 3.5 nM .
Part 4: Validating Your Results
A protocol is only as good as its reproducibility and robustness.
-
Assay Quality Control (Z'-Factor): For screening assays, the Z'-factor is a statistical measure of assay quality. It is calculated from the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3*(σ_p + σ_n)) / |μ_p - μ_n| An assay with a Z'-factor > 0.5 is considered excellent and robust for screening. [4][11]
-
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete reagent mixing; Edge effects on the plate. | Calibrate pipettes; Ensure thorough mixing; Avoid using the outer wells of the plate. |
| No Inhibition Observed | Compound is inactive; Compound precipitated out of solution; Incorrect inhibitor concentration range. | Confirm compound identity and purity; Visually inspect solutions for precipitation; Test a wider concentration range (e.g., up to 100 µM). |
| "No Enzyme" control has high signal | ATP contamination in reagents. | Use high-purity, fresh reagents. Run a buffer-only blank to check for reagent contamination. |
| Low Signal in "No Inhibitor" control | Insufficient enzyme activity; Substrate or ATP degradation. | Optimize enzyme concentration and reaction time;[10] Use fresh ATP and substrate solutions. |
Conclusion
This application note provides a detailed framework for the robust characterization of diaminoquinazoline-based enzyme inhibitors. By understanding the underlying scientific principles, carefully managing the test compound, and adhering to a validated, controlled protocol, researchers can generate high-quality, reproducible IC50 data. This information is critical for making informed decisions in the drug discovery pipeline, from lead identification to optimization.
References
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
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Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Wikipedia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. NIH. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT. Retrieved from [Link]
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Unacademy. (n.d.). Biochemistry Enzyme kinetics. Unacademy. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
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Fiveable. (n.d.). 4.2 Enzyme kinetics and inhibition. Fiveable. Retrieved from [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]
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Amanote Research. (2005). (PDF) Additional Possibility of Data Analysis of Enzyme. Amanote Research. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 10: Enzyme Kinetics. Chemistry LibreTexts. Retrieved from [Link]
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PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. National Center for Biotechnology Information. Retrieved from [Link]
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Prometheus Protocols. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Prometheus Protocols. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorescent Peptide Assays For Protein Kinases. NIH. Retrieved from [Link]
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ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay. ResearchGate. Retrieved from [Link]
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Hilaris Publisher. (2018). EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Derivatives. Hilaris Publisher. Retrieved from [Link]
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YouTube. (2021). Enzyme Kinetics Data Analysis. YouTube. Retrieved from [Link]
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Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. IJPCAT. Retrieved from [Link]
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Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. NIH. Retrieved from [Link]
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MDPI. (n.d.). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. MDPI. Retrieved from [Link]
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ResearchGate. (2013). Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'. ResearchGate. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
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Scienmag. (2025). Reviewing the Pharmacological Impact of Quinazoline Derivatives. Scienmag. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. NIH. Retrieved from [Link]
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CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. NIH. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. NIH. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]
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PubMed. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. National Center for Biotechnology Information. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
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MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. MDPI. Retrieved from [Link]
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PubMed. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Detection of Ferric Ions (Fe³⁺) using the Fluorescent Chemosensor 10H-Quindoline-3,8-diamine
Introduction
Quinoline derivatives have emerged as a significant class of fluorescent probes for the detection of biologically and environmentally important metal ions.[1][2][3][4] Their inherent photophysical properties, coupled with the ability to act as effective chelating agents, make them ideal candidates for the development of sensitive and selective chemosensors.[1][2] 10H-Quindoline-3,8-diamine is a heterocyclic aromatic compound possessing a rigid planar structure and nitrogen-containing rings, characteristics that are highly conducive to metal ion coordination and subsequent modulation of its fluorescence properties. This application note provides a comprehensive guide to the use of this compound as a "turn-off" fluorescent sensor for the detection of ferric ions (Fe³⁺). The protocols detailed herein are intended for researchers in materials science, environmental monitoring, and drug development.
Iron is an essential element for most living organisms, playing a crucial role in various metabolic processes. However, an imbalance in iron homeostasis can lead to severe health issues. Therefore, the development of reliable methods for the detection of Fe³⁺ is of paramount importance.[5][6][7] Fluorescent chemosensors offer a significant advantage over traditional analytical techniques due to their high sensitivity, operational simplicity, and potential for real-time monitoring.[6][8]
Principle of Detection: Chelation-Induced Fluorescence Quenching
The detection of Fe³⁺ by this compound is predicated on the principle of chelation-induced fluorescence quenching. In its free state, the this compound molecule exhibits native fluorescence upon excitation at an appropriate wavelength. The diamino-substituted quindoline scaffold provides multiple coordination sites (nitrogen atoms of the quinoline rings and the amino groups) that can selectively bind to specific metal ions.
Upon the introduction of Fe³⁺, a paramagnetic metal ion, a stable complex is formed between the this compound ligand and the ferric ion. This complexation facilitates an efficient electron transfer or energy transfer process from the excited state of the fluorophore to the d-orbitals of the Fe³⁺ ion. This non-radiative decay pathway effectively quenches the fluorescence of the this compound, leading to a "turn-off" response.[5][7][9] The degree of fluorescence quenching is directly proportional to the concentration of Fe³⁺, allowing for quantitative analysis.
Caption: Experimental workflow for Fe³⁺ detection.
Data Analysis and Expected Results
The fluorescence intensity of this compound is expected to decrease with increasing concentrations of Fe³⁺, demonstrating a "turn-off" sensing mechanism. [5][7][9]A linear relationship between the fluorescence quenching and the Fe³⁺ concentration should be observed within a specific range, which can be used to construct a calibration curve for the quantitative determination of Fe³⁺. [10][11] The detection limit (LOD) can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.
The binding constant (Kₐ) for the complex formation between this compound and Fe³⁺ can be determined using the Benesi-Hildebrand equation: 1 / (F₀ - F) = 1 / (F₀ - F_max) + 1 / (Kₐ * (F₀ - F_max) * [Fe³⁺]) where F₀ is the fluorescence intensity of the free probe, F is the fluorescence intensity at a given Fe³⁺ concentration, and F_max is the fluorescence intensity at saturation.
| Parameter | Expected Value |
| Excitation Wavelength (λ_ex) | ~350-400 nm |
| Emission Wavelength (λ_em) | ~450-550 nm |
| Linear Range | Micromolar (µM) range |
| Detection Limit (LOD) | Nanomolar (nM) to low micromolar (µM) range |
| Response Time | < 10 minutes |
| Selectivity | High for Fe³⁺ over other common metal ions |
Troubleshooting
-
No fluorescence signal: Check the lamp and detector of the fluorometer. Ensure the correct preparation of the this compound solution and the correct excitation and emission wavelengths.
-
High background fluorescence: Use high-purity solvents and reagents. Ensure cuvettes are clean.
-
Poor linearity in calibration curve: Narrow the concentration range. Check for potential precipitation of the complex at high concentrations.
-
Interference from other ions: Adjust the pH of the solution. Consider using a masking agent for specific interfering ions.
Conclusion
This compound holds promise as a selective and sensitive "turn-off" fluorescent chemosensor for the detection of Fe³⁺. The protocols outlined in this application note provide a robust framework for its characterization and application in various research settings. The straightforward methodology, coupled with the high performance of quinoline-based sensors, makes this a valuable tool for the quantitative analysis of ferric ions.
Appendix: Synthesis of this compound
References
-
Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. Journal of Fluorescence, 32(6), 2319-2331. [Link]
-
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules, 27(19), 6529. [Link]
-
Highly selective fluorescent chemosensor for detection of Fe3+ based on Fe3O4@ZnO. Scientific Reports, 6(1), 26972. [Link]
-
A Highly Selective and Sensitive Fluorescent Chemosensor for Fe3+ in Physiological Aqueous Solution. Chemistry Letters, 34(1), 98-99. [Link]
-
Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega, 7(38), 34439-34449. [Link]
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A novel water-soluble quinoline–indole derivative as a three-photon fluorescent probe for identifying nucleolus RNA and mitochondrial DNA. Chemical Communications, 56(84), 12795-12798. [Link]
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A simple chemosensor for ultrasensitive fluorescent ‘turn-on’ detection of Fe3+ and alternant detection of CN−. New Journal of Chemistry, 43(3), 1363-1369. [Link]
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Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. R Discovery. [Link]
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Design and synthesis of a turn-off fluorescent sensor based on a multifunctional Zn(ii) coordination polymer for the detection of Fe3+, Hg2+ and 4-nitrophenol. CrystEngComm, 22(14), 2465-2472. [Link]
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Fluorescence “Turn-Off” Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. ResearchGate. [Link]
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The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(11), 316. [Link]
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Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Medicinal Chemistry, 14(1), 19-33. [Link]
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Fluorescence “Turn-off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5-Disubstituted 3-Cyano-imidazo[1,2-a]pyridine Scaffold. ACS Omega, 7(3), 3045-3056. [Link]
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Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
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Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
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A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 10(42), 25141-25145. [Link]
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New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. International Journal of Molecular Sciences, 24(13), 10695. [Link]
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3,8-diamino-10h-quindoline (C15H12N4). PubChemLite. [Link]
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A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. Chemosensors, 12(1), 23. [Link]
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Synthesis of quinoline-based compounds (1-4). ResearchGate. [Link]
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An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b]n[5][7]aphthyridine Derivatives. ResearchGate. [Link]
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Synthesis of a Series of Diaminoindoles. Molecules, 21(10), 1373. [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. [Link]
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Chloroquine. Wikipedia. [Link]
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Application Note: A Comprehensive Guide to the Friedländer Synthesis of Quindolines
Abstract
This application note provides a detailed technical guide for the synthesis of quindoline scaffolds using the Friedländer annulation reaction. Quindolines, a class of indolo[3,2-b]quinolines, represent a core structural motif in numerous pharmacologically active compounds, noted for their potential as anticancer agents and G-quadruplex stabilizing ligands.[1] The Friedländer synthesis offers a direct and versatile route for constructing the quinoline portion of this fused heterocyclic system. This document outlines the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, discusses key parameters for reaction optimization, and addresses common challenges. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this classic reaction for the synthesis of complex heterocyclic molecules.
Introduction: The Significance of the Quindoline Scaffold
The quinoline ring is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[2][3][4][5] When fused with an indole moiety, it forms the tetracyclic system known as quindoline. This fusion of two biologically significant heterocycles results in a planar, aromatic structure with unique physicochemical properties, making it a prime candidate for interacting with biological macromolecules like DNA and proteins.
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful and straightforward method for constructing quinoline rings.[6][7] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[8][9][10] Its operational simplicity and the accessibility of starting materials make it an indispensable tool in heterocyclic chemistry.[10] This guide details the application of the Friedländer synthesis for the targeted construction of substituted quindolines.
Reaction Mechanism and Rationale
The Friedländer synthesis proceeds via a cyclocondensation pathway. While the exact sequence can be influenced by the specific substrates and reaction conditions, two primary mechanisms are generally accepted.[6]
-
Aldol Condensation First: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl (e.g., 2-aminobenzophenone) and the α-methylene ketone. This is followed by a dehydration step to yield an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via Schiff base formation (imine formation) and a final dehydration step produces the aromatic quinoline ring.[6][8]
-
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the carbonyl group of the methylene partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final product.[6]
The choice of catalyst (acid or base) is critical as it facilitates both the condensation and the subsequent dehydration steps.[7][11] Lewis acids, Brønsted acids like p-toluenesulfonic acid (p-TsOH), and bases like potassium hydroxide or piperidine are commonly employed.[6][12]
Caption: General mechanistic pathways for the Friedländer synthesis.
Experimental Protocol: Synthesis of a Substituted Quindoline
This section provides a representative protocol for the synthesis of a quindoline derivative via an acid-catalyzed Friedländer reaction. The specific example involves the reaction of a 2-aminoaryl ketone with an indole-based ketone possessing an α-methylene group.
Materials and Reagents
-
2-Amino-5-chlorobenzophenone (Substrate A)
-
1-(1H-indol-3-yl)ethan-1-one (Substrate B)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (Catalyst)
-
Toluene (Solvent, anhydrous)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-chlorobenzophenone (1.0 eq), 1-(1H-indol-3-yl)ethan-1-one (1.1 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to Substrate A) to the flask.
-
Assembly: Equip the flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere. The Dean-Stark trap is essential for removing water generated during the reaction, which drives the equilibrium towards product formation.
-
Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the limiting starting material (typically the 2-aminoaryl ketone) indicates reaction completion. Reaction times can vary from 4 to 24 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure quindoline product.
-
Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.
Caption: A streamlined workflow for the Friedländer synthesis of quindolines.
Key Parameters and Optimization Insights
The success of the Friedländer synthesis depends on the careful selection of several parameters. The table below summarizes key considerations for optimizing the reaction for quindoline synthesis.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Catalyst | Acids: p-TsOH, H₂SO₄, TFA, Lewis Acids (e.g., Sc(OTf)₃, InCl₃).[6] Bases: KOH, Piperidine, KOtBu.[8] | Acid catalysts are generally effective for less reactive ketones. Base catalysis can be problematic if the methylene ketone is prone to self-aldol condensation.[8] For complex substrates, milder Lewis acids or organocatalysts may offer higher yields and selectivity. |
| Solvent | Toluene, Xylene, Ethanol, DMF, or solvent-free conditions.[8][10] | High-boiling aprotic solvents like toluene or xylene are ideal for azeotropic removal of water using a Dean-Stark trap. Solvent-free conditions, often coupled with microwave irradiation, can accelerate the reaction significantly.[9][13] |
| Temperature | 80 °C to 220 °C.[12] | Higher temperatures are generally required to drive the dehydration and cyclization steps to completion. However, excessively high temperatures can lead to substrate decomposition and side product formation. |
| Substrate Scope | 2-aminoaryl aldehydes or ketones. α-methylene aldehydes or ketones. | Electron-withdrawing groups on the 2-aminoaryl ring can deactivate the amino group, slowing the reaction. Steric hindrance near the reacting carbonyl or amino groups can also reduce reaction rates and yields. |
| Challenges | Regioselectivity: Use of unsymmetrical ketones can lead to a mixture of regioisomers.[8] One-Pot Variations: Starting from o-nitroaryl aldehydes can be an efficient alternative.[14][15] | To control regioselectivity, one can use ketones with a more activated α-methylene group or employ specific catalysts.[8] One-pot reduction of an o-nitroarylcarbonyl followed by in-situ Friedländer condensation is a practical, scalable approach that avoids handling potentially unstable 2-aminoaryl aldehydes.[14][15] |
Conclusion
The Friedländer synthesis is a robust and highly adaptable method for the preparation of substituted quinolines and, by extension, the more complex quindoline framework. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can efficiently access these valuable heterocyclic compounds. Understanding the reaction mechanism and key optimization parameters is crucial for overcoming potential challenges such as low yields and poor regioselectivity. The protocol and insights provided in this guide serve as a solid foundation for scientists and professionals in the field of drug discovery and organic synthesis to successfully implement this classic transformation in their work.
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Title: Friedländer synthesis Source: Wikipedia URL: [Link]
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Title: Concerning the mechanism of the Friedländer quinoline synthesis Source: Semantic Scholar URL: [Link]
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Title: Friedlaender Synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Friedlander quinoline synthesis Source: Química Organica.org URL: [Link]
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Title: The Friedländer Synthesis of Quinolines Source: Organic Reactions URL: [Link]
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Title: The Friedländer Synthesis of Quinolines Source: Semantic Scholar URL: [Link]
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Title: Advances in polymer based Friedlander quinoline synthesis Source: PubMed Central (PMC) - NIH URL: [Link]
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Title: One-Pot Friedländer Quinoline Synthesis: Scope and Limitations Source: Organic Chemistry Portal URL: [Link]
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Title: A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Recent Advances in Metal-Free Quinoline Synthesis Source: PubMed Central (PMC) - NIH URL: [Link]
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Title: Quinoline Source: Wikipedia URL: [Link]
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Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]
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Title: G-quadruplex Source: Wikipedia URL: [Link]
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Title: Concise synthesis of quinoline derivatives from ruthenium-catalyzed deaminative coupling of 2-aminoaryl aldehydes and ketones with branched amines Source: American Chemical Society URL: [Link]
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Title: Synthesis of quinolones (243) from amines (240), aromatic aldehydes... Source: ResearchGate URL: [Link]
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Title: Application of Quinoline Ring in Structural Modification of Natural Products Source: PubMed Central (PMC) - NIH URL: [Link]
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Title: Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities Source: Bentham Science Publishers URL: [Link]
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Title: ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Source: ResearchGate URL: [Link]
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Title: Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques Source: Bentham Science Publishers URL: [Link]
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Application Notes and Protocols: 10H-Quindoline-3,8-diamine as a Probe for Nucleic Acid Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of 10H-Quindoline-3,8-diamine as a fluorescent probe for the visualization of nucleic acids. Quindoline scaffolds have garnered significant interest for their potential to interact with specific nucleic acid structures, particularly G-quadruplexes, which are implicated in critical cellular processes and are emerging as therapeutic targets. While detailed characterization of this compound is ongoing, this guide synthesizes current knowledge on related quindoline derivatives and established principles of nucleic acid staining to provide robust protocols for in vitro and cellular imaging applications. The protocols herein are designed to be self-validating, emphasizing empirical optimization to account for the unique photophysical properties of this specific compound and the diversity of biological systems.
Introduction: The Potential of this compound in Nucleic Acid Research
Quindoline and its derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, including anticancer and antiviral properties.[1][2][3][4] A key mechanism underlying these activities is their interaction with nucleic acids. The planar structure of the quindoline core allows for intercalation between base pairs, while specific side chains can confer selectivity for non-canonical structures like G-quadruplexes.[1][2][3][4][5] this compound, with its amino functionalities, is postulated to exhibit favorable interactions with the phosphate backbone of nucleic acids, potentially enhancing its binding affinity and fluorescence upon association.
The exploration of novel fluorescent probes for nucleic acid imaging is paramount for advancing our understanding of genome organization, gene expression, and the development of targeted therapeutics. This compound represents a promising candidate in this arena, and these application notes serve as a foundational resource for its characterization and utilization.
Core Principles and Mechanistic Insights
The utility of a fluorescent probe is defined by its photophysical properties and its interaction with the target molecule. For this compound, the following principles are proposed based on the behavior of analogous compounds:
-
Binding Mode: The planar quindoline core is expected to intercalate into the nucleic acid structure. The amino groups at the 3 and 8 positions may engage in hydrogen bonding with the phosphate backbone or nucleotide bases, contributing to binding stability.
-
Fluorescence Enhancement: Many nucleic acid probes exhibit low intrinsic fluorescence in aqueous solution, which is significantly enhanced upon binding to their target. This "light-up" property is crucial for achieving a high signal-to-noise ratio in imaging experiments. The fluorescence of some quinoline derivatives is sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[6] This property may be leveraged to report on the local microenvironment of the nucleic acid.
-
Potential Selectivity: While not definitively established for this specific diamine derivative, related quindoline compounds have shown a preference for G-quadruplex structures.[1][2][3][4][5] This suggests that this compound could be a valuable tool for studying these important regulatory elements.
Workflow for Probe Characterization and Application
Caption: Workflow for characterizing and applying a novel nucleic acid probe.
Photophysical Properties (Hypothesized)
Specific photophysical data for this compound is not yet widely published. However, based on the spectral properties of other fluorescent quinoline derivatives, the following are reasonable starting points for experimental determination.[7][8]
| Property | Hypothesized Value/Range | Notes |
| Excitation Maximum (λex) | ~350 - 420 nm | The exact maximum is likely to be solvent and binding-state dependent. An initial excitation scan is recommended. |
| Emission Maximum (λem) | ~450 - 550 nm | A significant Stokes shift is anticipated. The emission spectrum may shift upon binding to nucleic acids. |
| Quantum Yield (Φf) | Low in aqueous buffer, | The fluorescence quantum yield is a measure of the efficiency of photon emission. An increase upon binding to nucleic acids is a key indicator of a successful "light-up" probe.[9][10][11][12][13] |
| Molar Extinction Coefficient (ε) | >10,000 M⁻¹cm⁻¹ | A high molar extinction coefficient is desirable for a bright fluorescent probe. |
Note: These values are predictive and must be empirically determined.
In Vitro Application Protocols
Determination of Spectral Properties in the Presence of Nucleic Acids
This protocol outlines the initial characterization of the probe's fluorescence in the presence of various nucleic acid structures.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Nuclease-free water
-
Buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
Nucleic acid stocks (e.g., dsDNA, ssRNA, G-quadruplex forming oligonucleotides)
-
Fluorometer
Procedure:
-
Prepare a working solution of this compound (e.g., 1 µM) in the assay buffer.
-
Record the absorbance and fluorescence emission spectrum of the probe alone.
-
Titrate the nucleic acid stock into the probe solution in increasing concentrations.
-
After each addition, allow the solution to equilibrate for 5-10 minutes and record the fluorescence emission spectrum.
-
Observe changes in fluorescence intensity and any shifts in the emission maximum.
Workflow for In Vitro Titration
Caption: Detailed workflow for fixed-cell nucleic acid staining.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| High Background | Probe concentration is too high. | Reduce the probe concentration. Increase the number and duration of wash steps after staining. |
| Incomplete removal of unbound probe. | Optimize wash steps. | |
| No or Weak Signal | Probe concentration is too low. | Increase the probe concentration. |
| Incorrect filter set for excitation/emission. | Verify the spectral properties of the probe and use the appropriate microscope filters. | |
| Probe is not cell-permeant (for live-cell imaging). | For live-cell imaging, if the probe is not membrane-permeant, use a fixed-cell protocol. | |
| Photobleaching | Excessive exposure to excitation light. | Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium for fixed cells. |
| Cell Death/Toxicity | Probe concentration is too high. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration. Reduce incubation time. |
Conclusion and Future Directions
This compound holds considerable promise as a novel fluorescent probe for nucleic acid imaging. The protocols provided in this guide offer a solid foundation for researchers to begin exploring its applications. Further characterization of its photophysical properties, binding affinities, and potential selectivity for specific nucleic acid structures will be crucial in fully realizing its potential. As our understanding of the diverse roles of nucleic acids in cellular function and disease continues to expand, the development of versatile and specific imaging tools like this compound will undoubtedly play a pivotal role in future discoveries.
References
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Ferreira, R., Artali, R., Farrera-Sinfreu, J., Albericio, F., Royo, M., Eritja, R., & Mazzini, S. (2011). Acridine and quindoline oligomers linked through a 4-aminoproline backbone prefer G-quadruplex structures. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(8), 769–776. [Link]
-
Rigo, R., Sissi, C., Gatto, B., & Palumbo, M. (2006). Synthesis and evaluation of analogues of 10H-indolo[3,2-b]quinoline as G-quadruplex stabilising ligands and potential inhibitors of the enzyme telomerase. Organic & Biomolecular Chemistry, 4(1), 149-157. [Link]
-
Marsoner, S., et al. (2022). Quindoline-derivatives display potent G-quadruplex-mediated antiviral activity against herpes simplex virus 1. Antiviral Research, 208, 105432. [Link]
-
Bingul, M., et al. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Letters in Drug Design & Discovery, 12(6), 470-478. [Link]
-
de Almeida, G. S., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]
-
DRSC/TRiP Functional Genomics Resources. (n.d.). Cell assay, fix and stain (DAPI, Phalloidin). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Nucleic Acid Staining: Definition, Principles, Dyes, Procedures, and Uses. Retrieved from [Link]
-
Instituto de Biomedicina de Sevilla. (n.d.). Fixed Cell Staining Protocols. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (n.d.). Flow Cytometry (FC) Protocol. Retrieved from [Link]
-
Nobre, M. (2025). Does the incubation at 37 degree needed for Propidium iodide/RNAase A solution in flow cytometry? ResearchGate. Retrieved from [Link]
-
Evident. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
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Zhang, X., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17688. [Link]
-
Dorohoi, D. O., et al. (2024). Fluorescence emission of quinoline and derivatives in ethanol. New Journal of Chemistry. [Link]
-
Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of reference dyes for the relative determination of quantum yields. Nature Protocols, 3(10), 1515-1521. [Link]
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Lee, J., & Seliger, H. H. (1965). Quantum yields of luminol chemiluminescence reaction in aqueous and aprotic solvents. Photochemistry and Photobiology, 4(6), 1015-1048. [Link]
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Singh, M. K., et al. (2014). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. PLoS ONE, 9(2), e88011. [Link]
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PubChem. (n.d.). 3,8-diamino-10h-quindoline. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Quindoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Quindoline Compounds
Quindoline and its derivatives constitute a significant class of heterocyclic compounds, recognized for a broad spectrum of biological activities.[1] Notably, they have emerged as promising scaffolds in the development of novel anticancer agents.[1][2] The mechanism of their antitumor activity often involves inducing apoptosis, disrupting the cell cycle, and inhibiting angiogenesis.[1][2] A crucial and foundational step in the preclinical evaluation of these compounds is the accurate and robust assessment of their cytotoxic effects in vitro.[3]
This guide provides a comprehensive framework for evaluating the cytotoxicity of quindoline compounds. It details protocols for three standard and complementary assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis detection. By employing this multi-parametric approach, researchers can gain a more complete understanding of a compound's cytotoxic profile.
Foundational Considerations for Quindoline Compound Testing
Compound Solubility and Vehicle Controls
A common challenge when working with heterocyclic compounds like quindolines is their limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a frequently used solvent to prepare stock solutions.[4] However, it is critical to determine the maximum tolerable concentration of DMSO for the chosen cell line, as the solvent itself can induce cytotoxicity at higher concentrations, typically above 0.5%.[4]
Key Insight: Always perform serial dilutions of the quindoline compounds in DMSO before further dilution in the culture medium.[4] This minimizes the risk of compound precipitation upon addition to the aqueous cell culture environment. A vehicle control, containing the highest concentration of DMSO used in the experiment, must be included in every assay to account for any solvent-induced effects.[5]
Cell Line Selection
The choice of cell line is paramount and should be guided by the research question. For general cytotoxicity screening, established human cancer cell lines from different tissue origins are often used, such as those from the NCI-60 panel.[6] For studies targeting a specific cancer type, cell lines derived from that malignancy are appropriate (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[7][8] It is also beneficial to include a non-cancerous cell line (e.g., human fibroblasts) to assess selective toxicity.[7]
Expert Tip: Ensure that the cells used for experiments are in the logarithmic growth phase and have a consistent passage number to maintain experimental reproducibility.
Protocol 1: Assessment of Cell Viability via Metabolic Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[9] It is a colorimetric assay that measures the metabolic activity of cells, which in viable cells, involves NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[10] The intensity of the resulting purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[11]
Experimental Workflow: MTT Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Treated cell culture plates (from compound exposure)
-
96-well optical plates
Procedure:
-
Prepare Controls: In addition to the vehicle and untreated controls, prepare a Maximum LDH Release Control . [12]For this, add the lysis solution provided in the kit to a set of untreated wells 45 minutes before the end of the incubation period.
-
Collect Supernatant: Following the treatment incubation, centrifuge the 96-well plate at 600 g for 10 minutes (optional but recommended to pellet any detached cells). [12]Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the assay buffer and substrate mix). [5]Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 60 minutes, protected from light. [5]5. Stop Reaction: Add the stop solution provided in the kit to each well. [5]6. Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Assessment of Apoptosis (Caspase-3/7 Assay)
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. [1]Caspases-3 and -7 are key effector caspases that are activated during the execution phase of apoptosis. [13]Caspase-3/7 assays utilize a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. [14]This cleavage releases a reporter molecule that generates a fluorescent or luminescent signal, which is proportional to the amount of active caspase-3/7 in the sample. [14]
Simplified Apoptosis Signaling Overview
Caption: Simplified overview of apoptosis signaling.
Detailed Protocol: Caspase-3/7 Assay (Luminescent Example)
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay Kit
-
Treated cell culture plates (opaque-walled plates are required for luminescence)
-
Luminometer
Procedure (Add-Mix-Measure Format):
-
Prepare Plates: Seed and treat cells with quindoline compounds in opaque-walled 96-well plates as described previously.
-
Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. This single addition results in cell lysis and initiation of the caspase reaction. [14]5. Incubate: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
The primary endpoint for cytotoxicity assays is typically the IC50 value, which is the concentration of a compound that inhibits 50% of a biological process, such as cell growth or viability. [15][16] Calculation of IC50:
-
Normalize Data: Convert the raw absorbance or luminescence data to percentage viability relative to the untreated control. The formula is: % Viability = [(Abs_sample - Abs_background) / (Abs_untreated_control - Abs_background)] * 100
-
Dose-Response Curve: Plot the percentage viability (Y-axis) against the logarithm of the compound concentration (X-axis). [17]3. Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. [18]The software will then calculate the precise IC50 value. [17]
Data Presentation
Summarize the calculated IC50 values in a clear, structured table for easy comparison across different cell lines and exposure times.
Table 1: Example IC50 Values of a Quindoline Derivative
| Cell Line | Exposure Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 24 | 15.2 |
| 48 | 8.5 | |
| HepG2 (Liver Cancer) | 24 | 22.1 |
| 48 | 12.9 | |
| HDF (Normal Fibroblast) | 48 | > 50 |
Conclusion and Best Practices
This guide outlines a robust, multi-faceted approach to assessing the in vitro cytotoxicity of quindoline compounds. By integrating assays that probe metabolic activity, membrane integrity, and apoptosis, researchers can build a comprehensive profile of a compound's biological effects.
Key Best Practices:
-
Assay Validation: Ensure that all assay protocols are validated according to established guidelines to ensure reliability and reproducibility. [19]* Appropriate Controls: The inclusion of positive, negative, and vehicle controls is non-negotiable for accurate data interpretation. [5]* Minimize "Edge Effects": When using 96-well plates, avoid using the outermost wells for experimental samples or fill them with sterile PBS to maintain humidity and reduce variability. [20]* Orthogonal Assays: Confirm key findings using a second, mechanistically different assay to increase confidence in the results.
By adhering to these detailed protocols and best practices, researchers can generate high-quality, reliable data that will be crucial for advancing the development of promising quindoline-based therapeutic agents.
References
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The Future of Things. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]
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Creative Bioarray. LDH Cytotoxicity Assay. [Link]
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ResearchGate. How can I calculate IC50 for a cytotoxic substance?. [Link]
-
OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
-
Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]
-
ResearchGate. Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. [Link]
-
CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
National Center for Biotechnology Information. In vitro human cell line models to predict clinical response to anticancer drugs. [Link]
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MilliporeSigma. Muse® Caspase-3/7 Kit. [Link]
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National Center for Biotechnology Information. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
YouTube. How to calculate IC50 value. [Link]
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ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]
-
Semantic Scholar. Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling. [Link]
-
SpringerLink. Review on recent development of quinoline for anticancer activities. [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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National Center for Biotechnology Information. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]
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Protocol Online. MTT Methods, Protocols and Troubleshootings. [Link]
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ResearchGate. MTT assay for synthesized compounds. Cells were treated with compounds.... [Link]
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BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
University of Texas at Austin. MTT ASSAY Protocol. [Link]
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ResearchGate. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]
-
Trends in Sciences. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. [Link]
-
ResearchGate. Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. [Link]
-
National Toxicology Program. Validation Study of In Vitro Cytotoxicity Test Methods. [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
U.S. Food and Drug Administration. ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. [Link]
-
EMMA International. The Importance of Cytotoxicity Testing: Explained. [Link]
-
ResearchGate. What is the min DMSO concentration to dissolve unknown drugs?. [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
Regulations.gov. Guidance for Industry. [Link]
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
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Application Notes & Protocols for High-Throughput Screening Assays Utilizing 10H-Quindoline-3,8-diamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 10H-Quindoline-3,8-diamine in high-throughput screening (HTS) assays. Quinolines represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The unique structure of this compound, featuring a fluorescent quindoline core and reactive primary amine groups, makes it a versatile tool for the development of robust HTS assays. Herein, we present detailed protocols for hypothetical fluorescence polarization (FP) and Förster resonance energy transfer (FRET) assays, leveraging the intrinsic properties of this compound. These methodologies are designed to serve as a foundational framework for identifying and characterizing molecular interactions with novel therapeutic targets.
Introduction: The Role of Quinolines in Drug Discovery
Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental building blocks in a multitude of natural products and synthetic pharmaceuticals.[1] Their derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. The planar nature of the quinoline ring system allows for intercalation with DNA and interactions with the active sites of various enzymes, making it a recurring motif in drug design.[2]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on a specific biological target.[3] Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, adaptability to miniaturization, and homogenous format.[4]
1.1. Rationale for Utilizing this compound in HTS
This compound is a compelling, albeit under-characterized, molecule for HTS assay development. Its utility is predicated on two key structural features:
-
The Quindoline Core: This extended aromatic system is predicted to possess intrinsic fluorescence, a characteristic of many quinoline derivatives.[1][5] This property can be harnessed to create a reporter molecule, eliminating the need for external fluorophores.
-
The Diamine Functionality: The presence of two primary amine groups at the 3 and 8 positions provides reactive handles for bioconjugation.[6] This allows for the covalent attachment of this compound to proteins, peptides, or other biomolecules to generate bespoke fluorescent probes.
This combination of inherent fluorescence and chemical reactivity positions this compound as an ideal candidate for the development of fluorescence-based assays to screen for inhibitors of protein-protein or protein-ligand interactions.
Assay Principle: Fluorescence Polarization (FP)
Fluorescence polarization is a powerful technique for studying molecular interactions in solution. The principle is based on the rotational motion of a fluorescent molecule. When a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, if this fluorescent molecule binds to a larger molecule (e.g., a protein), its rotational motion is significantly slowed, and the emitted light remains highly polarized. This change in polarization can be measured and is directly proportional to the fraction of the fluorescent molecule that is bound.
In the context of an HTS assay, this compound can be chemically conjugated to a known ligand (peptide or small molecule) of a target protein. This fluorescently labeled ligand, when unbound, will have a low FP value. Upon binding to the target protein, the FP value will increase significantly. The assay can then be used to screen for compounds that inhibit this interaction, as a successful inhibitor will displace the fluorescent ligand, resulting in a decrease in the FP signal.
Protocol: High-Throughput Screening for Protein-Ligand Interaction Inhibitors using a this compound-based FP Assay
This protocol describes a competitive binding assay to identify inhibitors of a hypothetical protein-ligand interaction. It is assumed that this compound has been successfully conjugated to the known ligand of the target protein.
3.1. Materials and Reagents
-
Target Protein (e.g., a kinase, protease, or receptor)
-
This compound-labeled Ligand (Fluorescent Tracer)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Compound Library (dissolved in DMSO)
-
384-well, low-volume, black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring fluorescence polarization
3.2. Reagent Preparation
-
Assay Buffer: Prepare a sufficient volume of the assay buffer and ensure it is filtered and degassed before use.
-
Target Protein Solution: Dilute the target protein to a 2X working concentration in the assay buffer. The optimal concentration should be determined empirically through a titration experiment but is typically in the low nanomolar range.
-
Fluorescent Tracer Solution: Dilute the this compound-labeled ligand to a 2X working concentration in the assay buffer. The optimal concentration is typically around the Kd of the protein-ligand interaction.
-
Compound Plates: Prepare daughter plates of the compound library, typically at a 100X or 1000X final concentration in DMSO.
3.3. Assay Procedure
-
Compound Dispensing: Add 100 nL of each compound from the library to the wells of a 384-well assay plate. For control wells, add 100 nL of DMSO.
-
Target Protein Addition: Add 5 µL of the 2X target protein solution to all wells except the negative control (no protein) wells. To the negative control wells, add 5 µL of assay buffer.
-
Fluorescent Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Incubation: Seal the plates and incubate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium. Protect the plates from light.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader. Typical excitation and emission wavelengths for quinoline derivatives are in the range of 350-400 nm and 450-550 nm, respectively. These should be optimized for the specific this compound conjugate.
3.4. Data Analysis and Quality Control
The primary readout is the fluorescence polarization value (mP).
-
High Control (Maximum Polarization): Wells containing DMSO, target protein, and fluorescent tracer.
-
Low Control (Minimum Polarization): Wells containing DMSO, assay buffer (no protein), and fluorescent tracer.
The percentage inhibition for each compound can be calculated as follows:
% Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])
The robustness of the assay is determined by the Z'-factor:
Z' = 1 - [(3 * (SD_high + SD_low)) / |(Mean_high - Mean_low)|]
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
3.5. Hypothetical Data Summary
| Parameter | Value | Comment |
| Target Protein Concentration | 5 nM | Optimized for robust signal |
| Fluorescent Tracer Concentration | 2 nM | Approximately the Kd |
| Incubation Time | 60 minutes | Sufficient to reach equilibrium |
| Excitation Wavelength | 380 nm | Hypothetical optimum |
| Emission Wavelength | 490 nm | Hypothetical optimum |
| Mean High Control (mP) | 250 | Indicates significant binding |
| Mean Low Control (mP) | 50 | Baseline polarization |
| Z'-factor | 0.85 | Excellent assay performance |
Assay Principle: Förster Resonance Energy Transfer (FRET)
FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[7] A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance.[8]
For an HTS assay, a target protein can be labeled with a donor fluorophore (e.g., a lanthanide like Terbium) and its binding partner with an acceptor fluorophore. If this compound acts as a suitable acceptor, it can be conjugated to the binding partner. When the two molecules are in close proximity (i.e., bound), excitation of the donor will result in energy transfer to the acceptor, which then emits light at its characteristic wavelength. Inhibitors of this interaction will separate the donor and acceptor, leading to a decrease in the FRET signal.
Protocol: HTS for Protein-Protein Interaction Inhibitors using a TR-FRET Assay
This protocol outlines a time-resolved FRET (TR-FRET) assay to screen for inhibitors of a hypothetical protein-protein interaction (PPI). Protein A is labeled with a Terbium (Tb) donor, and Protein B is conjugated with this compound as the acceptor.
5.1. Materials and Reagents
-
Protein A-Tb conjugate (Donor)
-
Protein B-10H-Quindoline-3,8-diamine conjugate (Acceptor)
-
TR-FRET Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA)
-
Compound Library (dissolved in DMSO)
-
384-well, low-volume, black or white plates
-
Automated liquid handling system
-
TR-FRET compatible plate reader
5.2. Reagent Preparation
-
Protein Solutions: Prepare 2X working solutions of Protein A-Tb and Protein B-Acceptor in TR-FRET assay buffer. Optimal concentrations need to be determined empirically through cross-titration.
-
Compound Plates: Prepare as described in the FP assay protocol.
5.3. Assay Procedure
-
Compound Dispensing: Add 100 nL of each compound or DMSO to the wells of the assay plate.
-
Protein A-Tb Addition: Add 5 µL of the 2X Protein A-Tb solution to all wells.
-
Protein B-Acceptor Addition: Add 5 µL of the 2X Protein B-Acceptor solution to all wells.
-
Incubation: Seal the plates and incubate at room temperature for 1-4 hours. Protect from light.
-
Measurement: Read the plate on a TR-FRET reader. The measurement will involve excitation of the Tb donor (e.g., at 340 nm) and detection of emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 490 nm, hypothetical for the quindoline derivative).
5.4. Data Analysis
The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities.
Ratio = (Emission_Acceptor / Emission_Donor) * 10,000
The percentage inhibition is calculated based on the high (DMSO) and low (no Protein A-Tb or a known inhibitor) controls.
% Inhibition = 100 * (1 - [(Ratio_sample - Ratio_low) / (Ratio_high - Ratio_low)])
The Z'-factor should be calculated to assess assay quality.
5.5. Hypothetical Data Summary
| Parameter | Value | Comment |
| Protein A-Tb Concentration | 2 nM | Optimized for signal |
| Protein B-Acceptor Concentration | 10 nM | Optimized for signal |
| Incubation Time | 2 hours | To reach binding equilibrium |
| Donor Excitation | 340 nm | Standard for Terbium |
| Donor Emission | 620 nm | Standard for Terbium |
| Acceptor Emission | 490 nm | Hypothetical for Quindoline |
| Mean High Control Ratio | 2500 | Indicates strong FRET |
| Mean Low Control Ratio | 300 | Background signal |
| Z'-factor | 0.80 | Excellent assay performance |
Visualizations
Caption: Generalized workflow for a high-throughput screening campaign.
Caption: Principle of the Fluorescence Polarization (FP) competitive binding assay.
Conclusion and Future Directions
The inherent fluorescent properties and chemical tractability of the quinoline scaffold make this compound a promising, yet underexplored, tool for HTS assay development. The protocols detailed in this application note provide a robust starting point for utilizing this compound in both FP and TR-FRET-based screening campaigns. While the provided protocols are hypothetical, they are grounded in established principles of HTS and fluorescence-based detection.[9][10]
Further characterization of the photophysical properties of this compound and its derivatives is warranted. Determining its quantum yield, extinction coefficient, and optimal excitation/emission spectra will be critical for fine-tuning assay performance. Additionally, exploring different conjugation chemistries via the diamine groups could expand its applicability to a wider range of biological targets and assay formats. The methodologies presented here offer a template for the scientific community to unlock the potential of this and similar compounds in the ongoing quest for novel therapeutics.
References
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. (2022). RSC Publishing.
- Fluorescence enhancement of quinolines by proton
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC - NIH.
- A FRET-based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein. (n.d.). PubMed.
- Diamine Biosynthesis: Research Progress and Applic
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres.
- TR-FRET Assays In Drug Discovery. (2020). BellBrook Labs.
- High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). PMC - NIH.
- The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... (n.d.).
- High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. (n.d.). PubMed - NIH.
- Chloroquine. (n.d.). Wikipedia.
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- 2. Chloroquine - Wikipedia [en.wikipedia.org]
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- 5. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 6. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 10H-Quindoline-3,8-diamine Synthesis
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex scaffolds like 10H-Quindoline-3,8-diamine. Recognizing the intricate nature of this multi-step synthesis, we have structured this resource to provide direct, experience-driven answers to common challenges that can lead to diminished yields. Our focus is not just on procedural steps, but on the underlying chemical principles to empower you to make informed, effective decisions in your laboratory work.
Section 1: Understanding the Synthetic Challenge
The synthesis of this compound is a non-trivial process that typically involves two major phases: the construction of the core heterocyclic quindoline ring system and the subsequent introduction of the two primary amine functionalities. A low yield in the final product can originate from inefficiencies in either of these critical stages. This guide will address both, assuming a common and logical synthetic strategy:
-
Phase 1: Quindoline Core Formation: Synthesis of a di-halogenated quindoline intermediate (e.g., 3,8-dibromo-10H-quindoline) via a cyclization reaction, such as the Friedländer or Skraup synthesis.
-
Phase 2: Double C-N Bond Formation: Installation of the 3- and 8-amino groups onto the dihalo-quindoline core, most effectively accomplished via a palladium-catalyzed Buchwald-Hartwig amination.
Below is a generalized workflow illustrating this synthetic approach.
Caption: General two-phase synthetic workflow for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common experimental failures and low-yield scenarios in a question-and-answer format.
Category A: Issues in Quindoline Core Synthesis
Q1: My Friedländer condensation to form the dihalo-quindoline core is failing or giving abysmal yields (<10%). What are the primary factors to investigate?
A1: A low-yielding Friedländer synthesis is a classic problem that almost always points to issues with catalysis, reaction conditions, or reactant stability.
-
Causality - The Role of the Catalyst: The reaction involves a condensation followed by a cyclodehydration, both of which are often inefficient without a catalyst. The catalyst's role is to activate the carbonyl groups and facilitate the key C-C and C-N bond-forming steps.
-
Troubleshooting Steps:
-
Catalyst Choice is Critical: If you are not using a catalyst, this is the first and most important change to make. While traditional strong acids like H₂SO₄ can work, they can also lead to side reactions and charring. Modern approaches offer better yields and milder conditions. Consider screening catalysts like Lewis acids (e.g., metal triflates) or solid acid catalysts (e.g., sulfated zirconia).
-
Optimize Temperature: This reaction is highly sensitive to temperature. Too low, and the reaction rate will be impractically slow; too high, and you risk decomposition of starting materials and increased side product formation. An initial screening from 80°C to 120°C in 10°C increments is advisable.
-
Solvent Selection: The choice of solvent affects reactant solubility and can influence reaction efficiency. While high-boiling polar aprotic solvents like DMF or DMSO are common, some modern catalytic systems perform exceptionally well in water or even under solvent-free conditions.
-
Purity of Reactants: Ensure your 2-aminoaryl ketone is pure. Contaminants can interfere with the catalyst and the reaction. Recrystallize or chromatograph the starting material if its purity is in doubt.
-
Q2: My reaction mixture is turning into a dark, tarry substance, making product isolation impossible. How can I prevent this?
A2: Tar formation is a notorious issue in many quinoline syntheses, particularly the Skraup synthesis, due to harsh acidic and oxidizing conditions that promote polymerization.
-
Causality - Uncontrolled Exotherms & Polymerization: These reactions are often highly exothermic.[1] If the heat is not dissipated effectively, localized "hot spots" can form, leading to the decomposition of reactants and intermediates into polymeric tar.
-
Troubleshooting Steps:
-
Control the Exotherm: For Skraup-type reactions, the addition of a moderator like ferrous sulfate (FeSO₄) is a classic and effective technique to make the reaction less violent.[2]
-
Slow Reagent Addition: Add the strong acid (e.g., sulfuric acid) slowly and with efficient external cooling (e.g., an ice bath). This prevents a rapid, uncontrolled temperature spike.
-
Efficient Stirring: Ensure vigorous mechanical stirring throughout the reaction. This helps to maintain a homogenous temperature and prevent localized overheating.
-
Optimize Temperature Profile: Gently heat the reaction only to initiate it. Once the exothermic phase begins, remove the heat source and allow the reaction to proceed under its own heat, applying cooling as necessary.
-
Category B: Issues in the Double Buchwald-Hartwig Amination
Q3: The amination reaction is sluggish, and after 24 hours, I still have significant amounts of mono-aminated product and unreacted starting material. What should I check first?
A3: A stalled Buchwald-Hartwig amination is a common issue that typically points to a problem with the catalytic cycle. The key components are the palladium source, the ligand, the base, and the maintenance of an inert atmosphere.
-
Causality - The Catalytic Cycle: The Buchwald-Hartwig reaction relies on a Pd(0)/Pd(II) cycle. Failure at any step—oxidative addition, amine coordination, or reductive elimination—will halt the reaction.[3] Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive state.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: This is non-negotiable. The reaction vessel must be thoroughly purged of oxygen. Use a glovebox for reagent addition if possible. If not, use Schlenk line techniques, ensuring you degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles).
-
Catalyst & Ligand Selection: The choice of ligand is paramount and is highly dependent on the substrate. For coupling with a primary amine source, bulky, electron-rich phosphine ligands are required.
-
For Aryl Bromides (like our proposed intermediate): Ligands like BrettPhos or RuPhos are excellent starting points.
-
Precatalyst vs. Pd Source: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often superior to traditional sources like Pd(OAc)₂ because they more cleanly and efficiently generate the active LPd(0) catalyst.
-
-
Base Selection & Physical Form: The base is critical for deprotonating the amine. Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures. Note that the physical properties of the base matter; grinding the base before use can prevent clumping and increase its effective surface area.
-
Caption: Decision tree for troubleshooting a low-yielding Buchwald-Hartwig amination.
Q4: My mass spectrum shows significant byproducts corresponding to hydrodehalogenation (Ar-H) and biaryl homocoupling (Ar-Ar). How can these be minimized?
A4: These side reactions are competitive with the desired C-N bond formation and are often a sign of suboptimal reaction conditions or an inappropriate ligand choice.
-
Causality - Competing Pathways:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can happen if the reductive elimination step is slow, allowing for side reactions like β-hydride elimination from the base's alkyl groups (e.g., from t-butoxide).
-
Homocoupling: Dimerization of the aryl halide can be promoted by certain catalyst systems, especially at high temperatures.
-
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can minimize side reactions by reducing the concentration of active palladium species available for unproductive pathways.
-
Ligand Choice: The ligand's steric and electronic properties directly influence the rates of the desired and undesired pathways. A ligand that promotes rapid reductive elimination will minimize the lifetime of intermediates that lead to side products. Screening a panel of ligands is the most effective solution.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate the rate of side reactions more than the desired amination.
-
Category C: Purification and Isolation
Q5: My final product is an intractable solid that is difficult to purify. I suspect it is contaminated with palladium catalyst and phosphine ligand oxides.
A5: Purification of polar, nitrogen-containing compounds can be challenging. Removing residual palladium and ligand byproducts requires specific workup procedures.
-
Causality - Product Properties & Contaminants: Diamines are often basic and polar, leading to strong interactions with silica gel. Palladium residues can be colloidal, and phosphine oxides are often polar and non-volatile, making them difficult to remove by standard chromatography.
-
Troubleshooting & Purification Protocol:
-
Aqueous Wash: After the reaction, quench carefully and perform an extraction. Wash the organic layer with a saturated aqueous solution of NH₄Cl, followed by a wash with brine.
-
Thiol Scavenging: To remove residual palladium, consider washing the organic solution with a thiol-containing reagent (e.g., a solution of thiourea or by stirring with a thiol-functionalized silica gel). These agents will chelate the palladium, facilitating its removal.
-
Chromatography Strategy:
-
If using silica gel, consider pre-treating the column by flushing it with a solvent mixture containing a small amount of a volatile base (e.g., 1-2% triethylamine in the eluent). This deactivates acidic sites on the silica, preventing product streaking and irreversible adsorption.
-
For highly polar compounds, reverse-phase chromatography (C18) may be a more suitable option.[4]
-
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system (e.g., Ethanol/Water, DMF/Water) is an excellent final step to achieve high purity. A patent for purifying a related 8-hydroxyquinoline crude product suggests using a chlorinated solvent for dissolution followed by cooling and filtration.[5]
-
Section 3: Key Experimental Protocols
The following protocols provide robust starting points for the synthesis. They should be optimized based on your specific substrates and laboratory conditions.
Protocol 1: General Procedure for Friedländer Synthesis
-
Reaction Setup: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminoaryl ketone (1.0 eq), the α-methylene carbonyl compound (1.2 eq), and the chosen catalyst (e.g., MIL-53(Al), 5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene or DMF, to a concentration of 0.2 M).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Double Buchwald-Hartwig Amination
-
Reaction Setup (Inert Atmosphere): In a glovebox, add the 3,8-dihalo-10H-quindoline (1.0 eq), the palladium precatalyst (e.g., BrettPhos Pd G3, 4 mol %), and the base (e.g., NaOtBu, 2.8 eq) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox. Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, to 0.1 M) via syringe. Add the amine source (e.g., benzophenone imine followed by acidic hydrolysis, or an ammonia surrogate).
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor progress by LC-MS, looking for the disappearance of the starting material and the mono-aminated intermediate.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers and proceed with the purification strategy outlined in FAQ Q5.
Section 4: Data Summary Tables
Table 1: Common Reagent Combinations for Buchwald-Hartwig Amination
| Aryl Halide | Amine Type | Recommended Ligand(s) | Recommended Base(s) | Typical Temp. | Reference(s) |
| Aryl Bromide/Iodide | Primary Aliphatic/Aryl | BrettPhos, RuPhos, XPhos | NaOtBu, LHMDS, K₃PO₄ | 80-110 °C | [3], |
| Aryl Chloride | Primary Aliphatic/Aryl | BrettPhos, tBuBrettPhos | NaOtBu, LHMDS | 100-120 °C | |
| Aryl Bromide/Iodide | Ammonia Surrogate | Josiphos-type, XPhos | NaOtBu, K₃PO₄ | 80-110 °C |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| No reaction in core synthesis | Inactive/missing catalyst; Temperature too low | Add an appropriate acid/base catalyst; Increase temperature. |
| Tar formation | Uncontrolled exotherm; Harsh acidic conditions | Add moderator (FeSO₄); Slow reagent addition with cooling. |
| Stalled amination | Oxygen contamination; Poor catalyst/ligand choice | Ensure inert atmosphere; Use a modern precatalyst and screen ligands. |
| Hydrodehalogenation byproduct | Slow reductive elimination; Inappropriate base | Change ligand to accelerate C-N coupling; Screen different bases. |
| Difficult purification | Residual palladium; Product polarity | Use thiol scavengers for Pd; Deactivate silica with base or use C18.[4] |
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
Surry, D. S., & Buchwald, S. L. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]
- BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
- BenchChem. (2025).
- Nottingham University. (n.d.).
-
Nature Protocols. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]
-
National Institutes of Health. (2023). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. [Link]
- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of quinoline‐based compounds (1–4): i) ethane‐1,2‐diamine,.... [Link]
-
Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]
- Google Patents. (n.d.).
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
-
National Institutes of Health. (2014). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. [Link]
-
National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
Sources
Technical Support Center: Optimizing Fluorescence Signals of Amino-Quinoline Probes in Microscopy
Welcome to the technical support center for amino-quinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the performance of these versatile fluorophores in microscopy applications. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of amino-quinoline fluorescent probes.
Q1: What are the key features of amino-quinoline fluorescent probes?
Amino-quinoline probes are a class of fluorescent dyes built upon the quinoline scaffold, a heterocyclic aromatic compound. Their popularity in bio-imaging stems from several advantageous properties, including their sensitivity to the local microenvironment.[1][2] Many amino-quinoline derivatives exhibit solvatochromism, meaning their emission spectra shift in response to the polarity of their surroundings. This makes them excellent tools for studying cellular structures like lipid droplets and membranes.[3][4]
Q2: How does the local environment affect the fluorescence of these probes?
The fluorescence of amino-quinoline probes is highly sensitive to environmental factors such as polarity and pH.[5][6] In non-polar environments, many of these probes exhibit high quantum yields, while their fluorescence can be quenched in polar solvents.[3] Additionally, the protonation state of the nitrogen atom in the quinoline ring can significantly alter the probe's electronic structure and, consequently, its fluorescent properties, making them useful as pH sensors in some applications.[7][8]
Q3: How should I store and handle amino-quinoline fluorescent probes?
Proper storage is crucial to maintain the integrity of your fluorescent probes. In their solid form, these compounds should be stored at -20°C, protected from light and moisture. For creating stock solutions, use an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is advisable to aliquot the stock solution into small, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Always store stock solutions at -20°C in the dark.[9]
Q4: What are common applications of amino-quinoline probes in microscopy?
Due to their unique photophysical properties, amino-quinoline probes are utilized in a variety of microscopy applications. They are particularly well-suited for:
-
Imaging of lipid droplets: Their sensitivity to non-polar environments allows for specific and bright staining of these organelles.[3][10]
-
Membrane studies: Probes like Laurdan are used to investigate the physical state of cell membranes and lipid rafts.[11]
-
Ion sensing: Certain derivatives are designed to chelate with metal ions like Zn2+, leading to a detectable change in fluorescence, which is useful for studying ion fluxes in biological systems.[12]
-
Live-cell imaging: Many quinoline-based probes are cell-permeable and have been successfully used for dynamic studies in living cells.[13]
In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during microscopy experiments with amino-quinoline probes.
Problem 1: Weak or No Fluorescence Signal
A faint or absent signal is a frequent challenge in fluorescence microscopy. The underlying cause can range from suboptimal probe handling to incorrect imaging parameters.
Possible Causes and Solutions:
-
Incorrect Excitation and Emission Settings: Ensure your microscope's light source and filters are correctly matched to the spectral properties of your specific amino-quinoline probe. Always consult the manufacturer's data sheet for the optimal excitation and emission wavelengths.[14]
-
Low Probe Concentration: The working concentration of the probe may be too low. Perform a titration experiment to determine the optimal concentration that provides a bright signal without introducing significant background or artifacts.
-
Probe Degradation: Improper storage or handling can lead to the degradation of the fluorophore. Prepare fresh stock solutions and protect them from light.[9]
-
Inefficient Staining: The incubation time or temperature may not be optimal for your cell type. Adjust the staining protocol to ensure adequate uptake of the probe. For live-cell imaging, some cell lines may actively pump out the probe, leading to a dim signal. In such cases, the use of an efflux pump inhibitor, like Verapamil, can be beneficial.[15]
-
pH of the Medium: The fluorescence of many amino-quinoline probes is pH-sensitive. Ensure that the pH of your imaging medium is within the optimal range for your probe.[8]
Problem 2: High Background Fluorescence
Excessive background noise can obscure the desired signal, making image analysis difficult.
Possible Causes and Solutions:
-
Excess Probe Concentration: Too high a concentration of the fluorescent probe can lead to non-specific binding and high background. Reduce the probe concentration and ensure thorough washing steps after staining.[9]
-
Autofluorescence: Biological samples often exhibit intrinsic fluorescence from molecules like NADH and flavins. To assess this, image an unstained control sample under the same conditions. If autofluorescence is significant, consider using a probe with excitation and emission wavelengths in a spectral region where autofluorescence is minimal.
-
Contaminated Imaging Medium: Phenol red in cell culture media is a common source of background fluorescence. Use a phenol red-free imaging medium for your experiments.
-
Improper Washing: Insufficient washing after staining can leave unbound probe in the sample, contributing to background noise. Increase the number and duration of washing steps.[9]
Problem 3: Rapid Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a rapid decay of the fluorescence signal upon exposure to excitation light.
Possible Causes and Solutions:
-
High Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.
-
Long Exposure Times: Minimize the duration of exposure to the excitation light. Use sensitive detectors that allow for shorter exposure times.
-
Use of Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade agent to reduce photobleaching.
-
Oxygen Scavenging Systems: In some live-cell imaging setups, the addition of an oxygen scavenging system to the imaging medium can help to mitigate photobleaching.
Below is a troubleshooting workflow to systematically address these common issues.
Caption: A workflow for troubleshooting common issues in fluorescence microscopy.
Quantitative Data Summary
The photophysical properties of amino-quinoline probes are highly dependent on their specific chemical structure and the surrounding environment. The following table provides a summary of key parameters for two representative probes, Laurdan and Prodan, which are well-characterized for their solvatochromic properties.
| Property | Laurdan | Prodan |
| Excitation Max (λex) | 366 nm (in non-polar environments)[11] | 344-363 nm (shifts with solvent polarity) |
| Emission Max (λem) | 440 nm (gel phase membrane), 490 nm (liquid phase membrane)[11] | ~401 nm (in cyclohexane) to ~531 nm (in water) |
| Quantum Yield (Φ) | 0.61[11] | Varies significantly with solvent polarity (low in non-polar, high in polar) |
| Molar Extinction Coeff. (ε) | 19,500 M⁻¹cm⁻¹[11] | Not consistently reported across sources |
| Primary Application | Imaging lipid rafts and membrane fluidity[11] | Sensing environmental polarity in biological systems |
Experimental Protocol: Staining of Lipid Droplets in Live Cells with a Lipophilic Amino-Quinoline Probe
This protocol provides a general framework for staining lipid droplets in live mammalian cells using a lipophilic amino-quinoline probe. It is recommended to optimize probe concentration and incubation time for each specific cell line and experimental setup.
Materials:
-
Lipophilic amino-quinoline fluorescent probe (e.g., a TFMAQ derivative)
-
Anhydrous DMSO or DMF
-
Live-cell imaging medium (phenol red-free)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
(Optional) Oleic acid complexed to BSA for inducing lipid droplet formation
Procedure:
-
Preparation of Stock Solution:
-
Dissolve the amino-quinoline probe in anhydrous DMSO or DMF to a stock concentration of 1-5 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.
-
(Optional) To induce lipid droplet formation, incubate cells with oleic acid-BSA complex in culture medium for 12-24 hours prior to staining.
-
-
Staining:
-
Prepare a fresh working solution of the probe by diluting the stock solution in pre-warmed, phenol red-free live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for your chosen probe.
-
The following diagram illustrates the key steps in this experimental workflow.
Caption: A step-by-step workflow for staining lipid droplets in live cells.
References
-
Grokipedia. Prodan (dye). 2026. [Link]
-
ResearchGate. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]
-
MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. 2021. [Link]
-
PubMed. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. 2022. [Link]
-
ResearchGate. a UV-Vis absorption of aminoquinoline 4 in various solvents. b... | Download Scientific Diagram. [Link]
-
ResearchGate. Fluorescence emission of quinoline and derivatives in ethanol. [Link]
-
NIH. Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles - PMC. [Link]
-
Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. 2023. [Link]
-
PubMed. Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. 2014. [Link]
-
ResearchGate. Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. 2024. [Link]
-
PMC. A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. [Link]
-
NIH. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC. [Link]
-
ResearchGate. Efficient Fluorescence Quenching of 5-Aminoquinoline: Silver ion recognition study | Request PDF. [Link]
-
ResearchGate. A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets | Request PDF. [Link]
-
NIH. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. 2016. [Link]
-
PMC. Recent Advances in Fluorescent Probes for Lipid Droplets. 2018. [Link]
-
ResearchGate. Indolizino[3,2- c ]quinolines as environment-sensitive fluorescent light-up probes for targeted live cell imaging | Request PDF. [Link]
-
RSC Publishing. Synthesis, DFT studies on a series of tunable quinoline derivatives. 2024. [Link]
-
Abberior. Labeling protocol for Tubulin, Actin and DNA in living specimens. [Link]
-
Semantic Scholar. Photostable fluorescent probes for 3D imaging and monitoring the metabolism of lipid droplets. 2020. [Link]
-
Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
-
MDPI. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. [Link]
-
ResearchGate. Fluorescence Quenching of Quinoline Derivatives in a Micelle System. [Link]
-
Creative Bioarray. FISH Tips and Troubleshooting. [Link]
-
MDPI. Noise Sources and Strategies for Signal Quality Improvement in Biological Imaging: A Review Focused on Calcium and Cell Membrane Voltage Imaging. [Link]
-
ACS Publications. Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline | Analytical Chemistry. [Link]
-
Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. 2023. [Link]
-
ACS Publications. Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues | Analytical Chemistry. [Link]
-
PubMed. Quinoline-based fluorescent small molecules for live cell imaging. 2020. [Link]
-
YouTube. Optimizing Signal to Noise Ratio. 2023. [Link]
-
PubMed. Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides. [Link]
-
Evident Scientific. Optimization and Troubleshooting. [Link]
-
RSC Publishing. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging. [Link]
-
YouTube. AO/PI Staining Protocol for Cell Viability (Acridine orange (AO) and propidium iodide (PI) ). [Link]
Sources
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. New insights on the fluorescent emission spectra of Prodan and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
- 7. scispace.com [scispace.com]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Time-Resolved Laurdan Fluorescence Reveals Insights into Membrane Viscosity and Hydration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. medkoo.com [medkoo.com]
- 15. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diaminoquindoline Solutions
A comprehensive guide for researchers, scientists, and drug development professionals on the common issues in handling diaminoquindoline solutions.
Welcome to the technical support center for diaminoquindoline and its derivatives. As Senior Application Scientists with extensive field experience, we've compiled this guide to address the most common challenges encountered during the handling and application of diaminoquindoline solutions. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is diaminoquindoline and why is its solubility often a challenge?
Diaminoquindoline is a class of heterocyclic aromatic compounds. Similar to many quinoline derivatives, its structure is largely lipophilic, which can lead to poor solubility in aqueous solutions.[1] The specific solubility of a diaminoquindoline derivative is highly dependent on its unique structural modifications. Often, the addition of hydrophobic substituents to enhance potency can further decrease its aqueous solubility.
Q2: What is the recommended solvent for preparing a diaminoquindoline stock solution?
For initial solubilization, the most common and recommended approach is the use of a co-solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used co-solvent due to its ability to dissolve a broad range of both polar and non-polar compounds and its miscibility with water. This stock solution can then be diluted into your aqueous experimental medium.
Q3: How should I store my diaminoquindoline solutions to ensure stability?
The stability of your diaminoquindoline solution is critical for reproducible results. Degradation can be influenced by several factors including temperature, light, pH, and the presence of oxygen.[2][3][4] It is generally recommended to store stock solutions in small aliquots at -20°C or -80°C in airtight, light-protecting vials. Avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment.
Troubleshooting Guide
Issue 1: My diaminoquindoline precipitates out of solution upon dilution of the DMSO stock into my aqueous buffer or cell media.
This is a frequent issue that arises when the concentration of the co-solvent (DMSO) is significantly reduced upon dilution, causing the poorly soluble compound to "crash" out of the solution.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The compound may be exceeding its maximum solubility in the final aqueous medium.[5] Perform serial dilutions to determine the highest concentration that remains in solution.
-
Adjust the Co-solvent Concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., 0.5% instead of 0.1%) might be necessary to maintain solubility. It is crucial to run a vehicle control with the identical final DMSO concentration to assess any effects on your assay.
-
Use a Different Solubilization Strategy: If adjusting concentrations is not effective, consider alternative formulation strategies such as the use of amorphous solid dispersions or lipid-based formulations, which have been shown to enhance the solubility of poorly water-soluble drugs.[1][6][7]
Experimental Protocol for Optimizing Solubility:
-
Prepare a high-concentration stock solution of your diaminoquindoline derivative in 100% DMSO.
-
Create a series of dilutions of this stock solution into your final aqueous buffer (e.g., PBS, cell culture media).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
If precipitation is observed, vortex the solution gently and allow it to sit at room temperature for 30 minutes.
-
If the precipitate remains, this concentration is not suitable. The highest concentration that remains clear is your working maximum.
Issue 2: The color of my diaminoquindoline solution has changed over time.
A change in the color of your solution is often an indicator of chemical degradation.[8] This can be caused by factors such as exposure to light, changes in pH, or oxidation.[2][3]
Investigative Steps:
-
Review Storage Conditions: Was the solution exposed to light or elevated temperatures for an extended period? Photolysis, or degradation due to light, can cause changes in the chemical structure and, consequently, the color of the compound.[2]
-
Check the pH of the Solution: The stability of many compounds is pH-dependent. A shift in the pH of your buffered solution could accelerate degradation.[9]
-
Consider Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of susceptible compounds.[2] Ensure your storage containers are properly sealed.
Preventative Measures:
-
Always store diaminoquindoline solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Use freshly prepared, high-quality buffers and verify the pH before use.
-
For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Issue 3: I am observing inconsistent results in my bioassays.
Inconsistent results can often be traced back to issues with the stability and integrity of your diaminoquindoline solution. If the compound degrades, its effective concentration will decrease, leading to variability in your experimental outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Recommended Actions:
-
Prepare a Fresh Working Solution: The first step is to prepare a fresh working solution from your stock and repeat the experiment. If the results are now consistent, it is likely your previous working solution had degraded.
-
Assess Stock Solution Integrity: If fresh working solutions still yield inconsistent results, the issue may lie with your stock solution. Consider analyzing the stock solution for the presence of degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[4]
-
Review Handling Procedures: Ensure proper handling techniques are being followed by all lab personnel to minimize contamination and degradation.
Data Summary
The following table provides a hypothetical summary of solubility and stability data for a generic diaminoquindoline derivative, which should be determined empirically for your specific compound.
| Parameter | Solvent/Condition | Value | Notes |
| Solubility | |||
| DMSO | >50 mg/mL | Forms a clear, stable stock solution. | |
| Ethanol | ~10 mg/mL | May require warming to fully dissolve. | |
| Water | <0.1 mg/mL | Practically insoluble. | |
| PBS (pH 7.4) | <0.01 mg/mL | Prone to precipitation.[5][10] | |
| Stability | |||
| Solid (at 4°C, dark) | >1 year | Stable when stored correctly. | |
| DMSO stock (-20°C) | ~6 months | Avoid repeated freeze-thaw cycles. | |
| Aqueous buffer (RT) | < 24 hours | Prone to degradation; prepare fresh.[3] |
Visualizing Experimental Workflows and Logical Relationships
Caption: Standard workflow for preparing diaminoquindoline solutions.
Caption: Potential degradation pathways for diaminoquindoline.[3]
References
-
Microbial metabolism of quinoline and related compounds. VI. Degradation of quinaldine by Arthrobacter sp. PubMed. Available from: [Link]
-
Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. National Institutes of Health (NIH). Available from: [Link]
-
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Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]
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Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion. National Institutes of Health (NIH). Available from: [Link]
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Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available from: [Link]
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Degradation Products. Zamann Pharma Support GmbH. Available from: [Link]
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Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. MDPI. Available from: [Link]
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Institutes of Health (NIH). Available from: [Link]
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How to make Davidsons Solution when preparing your shrimp for Genics DeepDive Histopathology. YouTube. Available from: [Link]
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Precipitation Reactions: Crash Course Chemistry #9. YouTube. Available from: [Link]
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Whay dose the color of Dithizone solution change after a while? ResearchGate. Available from: [Link]
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SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. Drug Development & Delivery. Available from: [Link]
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Precipitation Reactions. Chemistry LibreTexts. Available from: [Link]
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Improving solubility of 10H-Quindoline-3,8-diamine for biological assays
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for working with 10H-Quindoline-3,8-diamine. We address common challenges related to its solubility and provide detailed troubleshooting protocols to ensure successful and reproducible experimental outcomes.
Analysis of Physicochemical Properties
This compound is a large, planar, heterocyclic aromatic molecule. Its structure is characterized by a rigid fused-ring system, which contributes to high crystal lattice energy and inherent low aqueous solubility. However, the presence of two primary aromatic amine groups (-NH₂) provides functional handles for solubility enhancement. These groups are basic and can be protonated in acidic conditions to form more soluble salts.[1] The predicted lipophilicity (XlogP ≈ 2.4) suggests the compound is moderately hydrophobic, further contributing to challenges in aqueous media.[2]
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. What are its expected solubility properties?
Based on its chemical structure, you should anticipate poor solubility in neutral aqueous solutions (e.g., water, Phosphate-Buffered Saline (PBS), cell culture media). The large, hydrophobic quindoline core is the primary driver of this poor solubility.[3] However, the molecule contains two basic amine groups. This means its solubility is highly pH-dependent. In acidic environments, these amines will become protonated (e.g., -NH₃⁺), forming a salt that is significantly more water-soluble.[4][]
Q2: What is the recommended solvent for preparing a high-concentration primary stock solution?
For initial stock solutions, we strongly recommend using anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[] DMSO is a powerful, polar aprotic solvent capable of disrupting the intermolecular forces in the crystalline solid, allowing for solubilization at concentrations suitable for serial dilution (e.g., 10-20 mM).[6] Always use fresh, anhydrous DMSO, as it is hygroscopic (absorbs water from the air), and water contamination can significantly reduce the compound's solubility in the stock solution, leading to precipitation over time.[7]
Q3: My compound immediately precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and how can I fix it?
This is the most common issue encountered and is known as "crashing out." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment of your assay buffer once the DMSO concentration is lowered.[8] The hydrophobic compound molecules aggregate together rather than interacting with water.
To fix this, you have several options which are detailed in Part 2 of this guide:
-
Optimize the Dilution Process: Perform a serial or stepwise dilution and ensure rapid mixing.
-
Utilize pH Adjustment: Dilute your stock into a buffer with an acidic pH (e.g., pH 4-6) to keep the compound in its charged, soluble salt form.[9]
-
Employ a Co-solvent System: Use an intermediate solvent or add a biocompatible co-solvent to the final assay medium to increase the overall solvent capacity.[10][11]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing artifacts?
The tolerance for DMSO is cell-line dependent. However, a widely accepted general limit is to keep the final concentration of DMSO at or below 0.5% (v/v) in cell-based assays.[12] Many studies recommend keeping it even lower, such as ≤0.1%, to minimize any potential for solvent-induced effects on cell viability, metabolism, or signaling pathways.[13][14] It is critical to include a "vehicle control" in your experiments (assay medium with the same final concentration of DMSO but without the compound) to account for any solvent effects.
Q5: How should I store my this compound stock solutions to ensure stability?
Once dissolved in DMSO, stock solutions should be stored at -20°C or -80°C for long-term stability. To avoid the detrimental effects of repeated freeze-thaw cycles, which can promote compound precipitation, we highly recommend preparing small, single-use aliquots of your stock solution.[7] Protect the solutions from light, especially if the compound is colored, as this may indicate photosensitivity.
Part 2: Troubleshooting Guides & Experimental Protocols
Guide 1: General Workflow for Stock Solution Preparation & Dilution
This workflow outlines the standard procedure and key decision points for solubilizing this compound.
Caption: Standard workflow for preparing and diluting a DMSO stock solution.
-
Weighing: Accurately weigh the required mass of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-20 mM).
-
Dissolution: Vortex vigorously. If solids persist, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied. Ensure the compound is fully dissolved before proceeding.
-
Storage: Prepare single-use aliquots and store them at -20°C or -80°C, protected from light.
Guide 2: Improving Aqueous Solubility via pH Adjustment
Causality: The two amine groups on the quindoline scaffold are weak bases. By lowering the pH of the aqueous diluent, you increase the concentration of protons (H⁺) in the solution. These protons will be accepted by the lone pair of electrons on the nitrogen atoms, forming positively charged ammonium cations (-NH₃⁺). This charged species is an ionic salt and has vastly superior solubility in polar solvents like water compared to the neutral parent molecule.[15][16]
Caption: Protonation of amine groups in acidic buffer enhances solubility.
-
Prepare Acidic Buffer: Prepare your desired buffer (e.g., PBS, HEPES, Saline) and adjust its pH to a value between 4.0 and 6.0 using sterile HCl. A pH of ~5.5 is often a good starting point.
-
Note: Confirm that this pH is compatible with your biological assay and does not affect cell health or protein function.
-
-
Pre-warm Diluent: Warm the acidic buffer to the temperature of your experiment (e.g., 37°C).
-
Perform Dilution: Add the DMSO stock solution dropwise into the vortexing acidic buffer. The goal is rapid dispersion into a favorable environment.
-
Final pH Check: After dilution, check the final pH of your working solution to ensure it is within the acceptable range for your experiment. The buffer should prevent a significant pH shift.
| Quantitative Data: Recommended Buffers for pH Modification | |
| Buffer | Useful pH Range |
| Citrate Buffer | 3.0 - 6.2 |
| Acetate Buffer | 3.6 - 5.6 |
| MES Buffer | 5.5 - 6.7 |
Guide 3: Using Co-solvents to Prevent Precipitation
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[][10] This makes the environment more "hospitable" to hydrophobic molecules like this compound, effectively increasing its solubility and preventing it from crashing out of solution upon dilution of the DMSO stock.[11][17]
-
Select a Co-solvent: Choose a biocompatible co-solvent from the table below. Polyethylene glycol 400 (PEG 400) is a common first choice for in vitro studies.
-
Prepare Co-solvent Mix: Prepare a mixture of your aqueous assay buffer and the co-solvent. For example, a buffer containing 10% PEG 400 and 90% cell culture medium.
-
Perform Dilution: Slowly add the DMSO stock solution to the co-solvent/buffer mixture while vortexing. This one-step method is often sufficient.
-
Alternative (for very difficult compounds): Perform an intermediate dilution. First, dilute the high-concentration DMSO stock into pure co-solvent (e.g., 1:10 dilution in PEG 400). Then, add this intermediate dilution into the final aqueous buffer.
| Quantitative Data: Common Co-solvents for Biological Assays | ||
| Co-solvent | Typical Final Concentration | Notes |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20% | Generally low toxicity; viscous.[18] |
| Propylene Glycol (PG) | 5 - 20% | Common in pharmaceutical formulations.[18] |
| Ethanol | 1 - 5% | Can have biological effects; use with caution.[13] |
| Cremophor® EL | 1 - 5% | Surfactant/emulsifier; can cause cell lysis at high concentrations. |
| Solutol® HS 15 | 1 - 5% | Non-ionic solubilizer and emulsifier. |
Part 3: Advanced Formulation Strategies
For applications requiring higher concentrations or in vivo administration, more advanced formulation strategies may be necessary. These approaches are typically more complex but can significantly improve a compound's solubility and bioavailability.[19][20]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble compound can become encapsulated within this cavity, forming an inclusion complex that is water-soluble.[21]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulation as an emulsion, microemulsion, or within a self-emulsifying drug delivery system (SEDDS) can be highly effective. These systems use oils and surfactants to solubilize the compound in lipidic nanodroplets.[22]
-
Amorphous Solid Dispersions: This strategy involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix. The lack of a crystal lattice structure enhances the dissolution rate and apparent solubility.[23]
-
Nanonization: Reducing the particle size of the drug to the nanometer range (nanosuspension) dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in the dissolution rate according to the Noyes-Whitney equation.[15][24]
These advanced techniques often require specialized equipment and formulation expertise but represent powerful tools for overcoming significant solubility challenges in drug development.[10][24]
References
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Taylor & Francis Online. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. [Link]
-
JoVE. (n.d.). Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]
-
National Institutes of Health (NIH). (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
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SDU. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
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National Institutes of Health (NIH). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
-
PubChemLite. (n.d.). 3,8-diamino-10h-quindoline (C15H12N4). [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
National Institutes of Health (NIH). (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
Taylor & Francis. (n.d.). Diamines – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Predicted pKa values for compound 1 shown in Fig. 3, using.... [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
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NCERT. (n.d.). Amines. [Link]
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Longdom Publishing. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
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CyberLeninka. (n.d.). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
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PeerJ. (n.d.). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
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ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
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ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. [Link]
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National Institutes of Health (NIH). (n.d.). Quinoline-5,6-diamine. [Link]
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Wikipedia. (n.d.). Chloroquine. [Link]
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MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]
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MDPI. (n.d.). A Dinuclear Dysprosium(III) Single Molecule Magnet of Benzo[h]quinolin-10-ol. [Link]
-
UNCW Institutional Repository. (n.d.). THE HIGHLY PREORGANIZED LIGANDS 8-(2-PYRIDYL)QUINOLINE, 2,2'- DIPYRIDYL AMINE AND 1,10-PHENANTHROLINE-2, 9-DICARBOXYLIC ACID,. [Link]
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Technical Support Center: Photostability of Quindoline Fluorescent Probes
Welcome to the technical support center for quindoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the unique spectral properties of quindoline fluorophores in their experiments. As with any fluorescent tool, achieving optimal performance requires a deep understanding of the probe's characteristics, particularly its photostability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you mitigate photostability issues and acquire high-quality, reproducible data.
Understanding Photostability in the Context of Quindoline Probes
Quindoline (indolo[3,2-b]quinoline) and its derivatives are a class of fluorescent probes valued for their sensitivity to the local microenvironment, making them excellent candidates for sensing applications. However, like all fluorophores, they are susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light. This phenomenon can significantly impact the quality and quantitative accuracy of fluorescence microscopy data.
The primary mechanism of photobleaching for many organic fluorophores, including those based on the quinoline scaffold, involves the transition from an excited singlet state to a long-lived, highly reactive triplet state. In this triplet state, the probe can interact with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically damage the fluorophore, rendering it non-fluorescent.
This guide will walk you through the common photostability challenges encountered with quindoline probes and provide actionable solutions to overcome them.
Part 1: Troubleshooting Guide for Rapid Photobleaching
This section addresses common scenarios where rapid signal loss is observed and provides a logical workflow to diagnose and resolve the issue.
Issue 1: My fluorescence signal is bright initially but fades quickly during imaging.
This is a classic sign of photobleaching. The rate of photobleaching is influenced by several factors, from the intensity of the excitation light to the chemical environment of the probe.
Causality and Troubleshooting Steps:
-
Excessive Excitation Light Intensity: The most common cause of rapid photobleaching is overpowering the fluorophore with too much light.
-
Explanation: High-intensity light increases the rate at which the quindoline probe enters the excited state, thereby increasing the probability of transitioning to the destructive triplet state.
-
Solution:
-
Reduce the power of your laser or the intensity of your lamp to the lowest level that still provides a detectable signal.
-
Use neutral density (ND) filters to attenuate the excitation light.[1]
-
Decrease the exposure time for each image acquisition.
-
-
-
Prolonged Exposure to Excitation Light: Continuous illumination, even at lower intensities, will eventually lead to photobleaching.
-
Explanation: The total number of photons a fluorophore can absorb before photobleaching is finite. Minimizing the cumulative exposure to these photons is key to preserving the signal.
-
Solution:
-
Use intermittent imaging rather than continuous acquisition for time-lapse experiments.
-
When locating your region of interest, use transmitted light or a lower magnification objective to minimize light exposure to the sample area you intend to image.[1]
-
For confocal microscopy, use the minimum required laser power and dwell time per pixel.
-
-
-
Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching for many organic dyes.
-
Explanation: In the triplet state, the quindoline probe can transfer energy to molecular oxygen, creating highly reactive singlet oxygen that can then attack and destroy the fluorophore.
-
Solution:
-
For in vitro experiments, deoxygenate your buffer by sparging with nitrogen or argon.
-
For live-cell imaging, consider using an enzymatic oxygen scavenging system, such as glucose oxidase and catalase (GOC), in your imaging medium. Be mindful that this can affect cellular physiology.
-
Incorporate commercially available antifade reagents into your mounting medium for fixed samples or your imaging buffer for live cells. These reagents often contain antioxidants that quench reactive oxygen species.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the photostability of quindoline fluorescent probes.
Q1: How does the photostability of quindoline probes compare to other common fluorophores like fluorescein, rhodamine, and cyanine dyes?
While comprehensive quantitative data on the photobleaching quantum yields of a wide range of quindoline derivatives is not as readily available as for more established dyes, some benzo[c,d]indole-quinoline probes have been reported to exhibit higher photostability compared to commercially available RNA-binding probes like SYTO RNASelect, especially in live-cell imaging contexts.[1][2] Generally, the photostability of a fluorophore is highly dependent on its specific chemical structure and the experimental conditions. For a qualitative comparison, Alexa Fluor dyes are often considered to have high photostability.
Q2: Can the solvent or buffer conditions affect the photostability of my quindoline probe?
Absolutely. The photophysical properties of quindoline derivatives are known to be sensitive to their environment.
-
Solvent Polarity: The rate of photobleaching can be influenced by the polarity of the solvent. For some dyes, polar solvents can help to stabilize intramolecular charge transfer states, which can in turn inhibit photobleaching.[3]
-
pH: The fluorescence of quinoline-based compounds can be pH-dependent.[4] It is crucial to maintain a stable pH throughout your experiment, as changes in pH can alter the electronic structure of the probe and potentially affect its photostability.
-
Presence of Quenchers: Certain ions (e.g., halides) and heavy metal contaminants in your buffer can act as fluorescence quenchers and may also contribute to photobleaching.
Q3: I'm observing my signal disappearing and then reappearing. Is this photobleaching or something else?
This phenomenon is known as blinking and is distinct from photobleaching.
-
Blinking is a reversible transition to a non-fluorescent or "dark" state, from which the fluorophore can return to an emissive state. This is often caused by transient trapping in a dark state, such as a radical ion state.
-
Photobleaching is an irreversible chemical modification of the fluorophore that permanently destroys its ability to fluoresce.
For single-molecule imaging, it is crucial to distinguish between these two processes. If you observe the fluorescence returning after a dark period, you are likely observing blinking. The duration of these "off" times can vary from microseconds to seconds. While specific blinking characteristics of quindoline probes are not extensively documented in the literature, it is a common phenomenon for many organic fluorophores. If blinking is problematic, consider using antifade reagents that can help to reduce these excursions into dark states.
Q4: What are antifade reagents and how do they work?
Antifade reagents are chemical cocktails added to mounting media or imaging buffers to reduce photobleaching. They typically work by:
-
Scavenging Reactive Oxygen Species (ROS): Many antifade reagents are antioxidants that can neutralize singlet oxygen and other ROS before they have a chance to damage the fluorophore. Common antioxidants used include ascorbic acid (Vitamin C), n-propyl gallate (NPG), and Trolox (a water-soluble vitamin E analog).
-
Quenching the Triplet State: Some antifade reagents can directly interact with the excited fluorophore in its triplet state, returning it to the ground state before it can interact with oxygen.
Q5: Are there specific antifade reagents that are recommended for quindoline probes?
While there is limited literature on antifade reagents specifically optimized for quindoline probes, general-purpose antifade reagents are a good starting point. The choice of antifade reagent may require some empirical optimization for your specific probe and experimental conditions. Some studies have shown that certain quinoline derivatives themselves can possess antioxidant properties, which may contribute to their overall photostability.
Part 3: Experimental Protocols and Data Presentation
This section provides a detailed protocol for quantitatively assessing the photostability of your quindoline probe and a template for presenting the data.
Protocol 1: Quantitative Measurement of Photobleaching
This protocol allows you to determine the photobleaching rate of your quindoline probe under your specific experimental conditions.
Objective: To quantify the rate of fluorescence decay of a quindoline probe upon continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (laser or stabilized lamp) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Quindoline fluorescent probe of interest.
-
Appropriate solvent or buffer.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation:
-
Prepare a solution of your quindoline probe in the desired solvent or buffer at a concentration suitable for imaging.
-
Mount a small volume of the solution between a microscope slide and a coverslip and seal the edges to prevent evaporation.
-
For cell-based assays, prepare your fixed or live cells stained with the quindoline probe according to your standard protocol.
-
-
Image Acquisition Setup:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set for your quindoline probe.
-
Set the excitation light intensity and camera exposure time to levels that you would typically use for your experiments. It is crucial to keep these settings constant throughout the experiment.
-
-
Photobleaching Experiment:
-
Select a region of interest (ROI) within your sample.
-
Begin a time-lapse acquisition, continuously illuminating the ROI and capturing images at regular intervals (e.g., every 5-10 seconds).
-
Continue the acquisition until the fluorescence signal has decreased to a significant extent (e.g., less than 20% of the initial intensity).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any probe and subtracting this value from your ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single exponential decay function: I(t) = I(0) * e-kt where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant.
-
The half-life (t1/2) of the fluorophore under these conditions can be calculated as: t1/2 = ln(2) / k
-
Data Presentation: Comparative Photostability of Fluorescent Probes
When comparing the photostability of your quindoline probe to other fluorophores, a clear and concise presentation of the data is essential.
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photobleaching Half-life (s) | Relative Photostability |
| Quindoline Probe X | 450 | 520 | [Your Data] | [Your Assessment] |
| Fluorescein | 494 | 518 | [Literature or Your Data] | Moderate |
| Rhodamine B | 553 | 576 | [Literature or Your Data] | High |
| Alexa Fluor 488 | 495 | 519 | [Literature or Your Data] | Very High |
Note: The photobleaching half-life is highly dependent on the experimental conditions (e.g., excitation power, solvent, oxygen concentration). This table should be used for comparative purposes under identical conditions.
Part 4: Visualizing Experimental Workflows and Concepts
To further clarify the concepts and protocols discussed, the following diagrams are provided.
Diagram 1: The Jablonski Diagram and Pathways to Photobleaching
Caption: Simplified Jablonski diagram illustrating the excitation and relaxation pathways of a fluorophore, including the transition to the triplet state which can lead to photobleaching.
Diagram 2: Troubleshooting Workflow for Photostability Issues
Caption: A step-by-step workflow for troubleshooting common causes of photobleaching in fluorescence microscopy experiments.
References
-
Dramatic Effect of Solvent on the Rate of Photo-Bleaching of Organic (BOPHY) Dyes. ResearchGate. Available at: [Link]
-
Benzo[c,d]Indole-Quinoline-Based Deep-Red Emissive Probes for Live-Cell Imaging of Nucleolar RNA. PubMed. Available at: [Link]
-
Benzo[c,d]Indole-Quinoline-Based Deep-Red Emissive Probes for Live-Cell Imaging of Nucleolar RNA. Tohoku University. Available at: [Link]
-
Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. National Institutes of Health. Available at: [Link]
-
Benzo[c,d]Indole-Quinoline-Based Deep-Red Emissive Probes for Live-Cell Imaging of Nucleolar RNA. ResearchGate. Available at: [Link]
-
Quantum yields of photocoloration (Φ AB ) and photobleaching... ResearchGate. Available at: [Link]
-
Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. ACS Publications. Available at: [Link]
-
Fluorescence and photobleaching dynamics of single light-harvesting complexes. National Institutes of Health. Available at: [Link]
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Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]
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Imaging protocol handbook. Rhenium Bio. Available at: [Link]
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Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells. MDPI. Available at: [Link]
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Fluorescence quantum yield measurements. NIST Technical Series Publications. Available at: [Link]
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In Vitro Evaluation of the Biocompatibility and Stability of Fluorescent Dil Dye on Mouse Embryonic Fibroblast Cells. ResearchGate. Available at: [Link]
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Nonblinking and long-lasting single-molecule fluorescence imaging. PubMed. Available at: [Link]
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A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. Available at: [Link]
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Slide scanning: Troubleshooting for fluorescence microscopy. MBF Bioscience. Available at: [Link]
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Characterization of quantum dot blinking and steric effects on fluorescence-based biophysical techniques. ResearchGate. Available at: [Link]
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Characterization of the Photophysical Behavior of DFHBI Derivatives: Fluorogenic Molecules that Illuminate the Spinach RNA Ap. ACS Publications. Available at: [Link]
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Single Molecule Fluorescence Imaging and Blinking. Scilit. Available at: [Link]
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pH-Dependent Selective Colorimetric Detection of Proline and Hydroxyproline with Meldrum's Acid-Furfural Conjugate. ResearchGate. Available at: [Link]
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New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. National Institutes of Health. Available at: [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. PubMed. Available at: [Link]
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Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Semantic Scholar. Available at: [Link]
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Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. National Institutes of Health. Available at: [Link]
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Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. ResearchGate. Available at: [Link]
-
Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinolines are antioxidant and antinociceptive. ResearchGate. Available at: [Link]
-
The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. Available at: [Link]
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A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. National Institutes of Health. Available at: [Link]
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Technical Support Center: A Guide to Minimizing Off-Target Effects of 10H-Quindoline-3,8-diamine in Cell-Based Assays
Welcome to the Technical Support Center for the use of 10H-Quindoline-3,8-diamine and other novel small molecules in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro studies and ensure the generation of robust and reproducible data. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them, empowering you to make informed decisions in your research.
Introduction: The Challenge of Off-Target Effects
This guide will provide a systematic approach to proactively address and minimize the potential off-target effects of this compound in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a novel compound like this compound?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target. For a novel compound like this compound, the full spectrum of its biological interactions is likely unknown. Quinoline-based molecules have been shown to possess diverse biological activities, including anti-tumor and cytotoxic properties, which can arise from interactions with multiple cellular targets.[1][3] These unintended interactions can lead to misinterpretation of experimental results, attributing an observed phenotype to the modulation of the intended target when it is, in fact, due to an off-target effect.
Q2: How can I preemptively assess the potential for off-target effects with this compound before starting my main experiments?
A2: Before embarking on extensive cell-based assays, it is prudent to perform preliminary in silico and in vitro profiling. Computational approaches can predict potential off-target interactions based on the chemical structure of this compound.[4] Additionally, screening the compound against a panel of common off-target proteins, such as kinases, GPCRs, and ion channels, can provide an initial assessment of its selectivity.
Q3: What is the first and most critical experiment I should perform when using this compound in a new cell-based assay?
A3: The most critical initial experiment is to determine the optimal concentration range of this compound through a dose-response curve. This experiment should assess both the desired on-target effect and general cytotoxicity. Off-target effects are often more pronounced at higher concentrations.[5] Therefore, identifying the lowest effective concentration that elicits the desired phenotype while minimizing cytotoxicity is paramount. A steep dose-response curve is generally indicative of a more specific interaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High background signal or unexpected cellular toxicity at low concentrations. | 1. The compound may be unstable in the culture medium, leading to the formation of cytotoxic byproducts. 2. The cell line is particularly sensitive to the compound's off-target effects. | 1. Assess the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range in your specific cell line. 3. Consider testing the compound in a different cell line to assess cell-type-specific toxicity. |
| The observed phenotype does not align with the known function of the intended target. | 1. The compound is primarily acting through an off-target mechanism. 2. The assumed mechanism of action for the target in your specific cellular context is incorrect. | 1. Employ orthogonal controls, such as a structurally related but inactive analog of this compound.[5][6] 2. Use a genetic approach (e.g., siRNA or CRISPR) to knock down the intended target and compare the resulting phenotype to that observed with the compound.[7] 3. Conduct proteomic profiling to identify potential off-target binding partners. |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in cell health, passage number, or seeding density.[8] 2. Inconsistent preparation or storage of the compound. 3. Fluctuations in incubator conditions (temperature, CO2, humidity). | 1. Maintain a consistent cell culture practice, using cells within a defined passage number range and ensuring consistent seeding density. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Regularly monitor and calibrate incubator conditions. |
| No observable effect even at high concentrations. | 1. Low cell permeability of the compound.[5] 2. Rapid metabolism of the compound by the cells. 3. The intended target is not expressed or is not critical for the observed phenotype in your cell line. | 1. Assess the cell permeability of this compound using a permeability assay. 2. Evaluate the metabolic stability of the compound in the presence of liver microsomes or cell lysates. 3. Confirm the expression of the target protein in your cell line via Western blot or qPCR. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve and Cytotoxicity Assay
Objective: To identify the concentration range of this compound that elicits the desired biological effect without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a wide concentration range (e.g., from nanomolar to high micromolar).
-
Treatment: Treat the cells with the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a duration relevant to your assay.
-
Assay for Biological Effect: Measure the desired on-target effect using a relevant assay (e.g., reporter gene assay, protein phosphorylation assay).
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method like the MTT assay.[9]
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot the dose-response curve for both the biological effect and cell viability. Determine the EC50 (effective concentration for 50% of the maximal response) for the on-target effect and the CC50 (cytotoxic concentration for 50% of the cells). A suitable therapeutic window exists if the EC50 is significantly lower than the CC50.
Protocol 2: Validating On-Target Engagement with Orthogonal Controls
Objective: To confirm that the observed phenotype is a direct result of the interaction of this compound with its intended target.
Methodology:
-
Inactive Control: Synthesize or obtain a close structural analog of this compound that is known or predicted to be inactive against the primary target. This control should not produce the same cellular effects if the phenotype is on-target.
-
Genetic Knockdown:
-
Transfect your cells with siRNA or a CRISPR/Cas9 system targeting your protein of interest.
-
Confirm the knockdown of the target protein by Western blot or qPCR.
-
Assess the cellular phenotype. If the phenotype of the knockdown cells mimics the phenotype observed with this compound treatment, it provides strong evidence for on-target activity.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the underlying biological rationale, the following diagrams are provided.
Caption: A systematic workflow for characterizing a novel small molecule.
Caption: Validating the on-target effects of a chemical probe.
Conclusion
References
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
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The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Retrieved from [Link]
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Practical Fragments. (2023). A rule of two for using chemical probes?. Retrieved from [Link]
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Chemical Probes Portal. (n.d.). Choosing and using chemical probes. Retrieved from [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
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The Institute of Cancer Research. (2015). Ensuring biomedical research is gold standard – through better use of chemical probes. Retrieved from [Link]
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Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
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Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
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National Institutes of Health. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]
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ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]
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ResearchGate. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. Retrieved from [Link]
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ResearchGate. (2024). Novel Quinoline-3,4-dihydropyrimidinone Hybrids Privileged Scaffolds: Design, Synthesis, and Cytotoxic Evaluation. Retrieved from [Link]
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National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]
-
University of Helsinki. (2025). Cytotoxicity of ammonia‐ and water‐based silver fluoride treatments. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Silver Diamine Nitrate and Silver Diamine Fluoride on Dentin Remineralization and Cytotoxicity to Dental Pulp Cells: An In Vitro Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of a Potent Anti-tumor Agent through Regioselective Mono-N-acylation of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine. Retrieved from [Link]
-
PubMed. (2022). Cytotoxicity Analysis of Human Dental Pulp Stem Cells After Silver Diamine Fluoride Application. Retrieved from [Link]
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Technical Support Center: Overcoming Autofluorescence with Diaminoquinoline Probes
Welcome to the technical support center for diaminoquinoline probes. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating autofluorescence and ensuring the highest quality data from your experiments. The following information is curated by our senior application scientists to help you navigate common challenges and optimize your protocols.
Frequently Asked Questions (FAQs)
Q1: What are diaminoquinoline probes and what are their primary applications?
Diaminoquinoline-based fluorescent probes are a class of synthetic dyes valued for their versatile photophysical properties.[1] Quinoline itself is a heterocyclic aromatic compound that can be chemically modified to create probes with a range of fluorescence characteristics, including large Stokes shifts and "turn-on" fluorescence upon binding to a target.[2][3] These probes are frequently used in various biological applications, including:
-
Bioimaging: Visualizing cellular structures and dynamic processes.[1]
-
Sensing: Detecting ions (like Zn²⁺), pH changes, and other specific analytes.[4][5]
-
Drug Discovery: As chemical probes to study target engagement and cellular responses to inhibitors.
Q2: What is autofluorescence and why is it a problem?
Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[6][7] This intrinsic fluorescence can originate from a variety of endogenous molecules, including:
-
Metabolic cofactors: NADH and flavins.
-
Structural proteins: Collagen and elastin.[6]
-
Cellular components: Lipofuscin (an aggregate of oxidized proteins and lipids that accumulates with age) and red blood cells (due to heme groups).[6]
Autofluorescence becomes a significant issue in fluorescence microscopy and other fluorescence-based assays because it can obscure the specific signal from your diaminoquinoline probe, leading to a poor signal-to-noise ratio, false positives, and difficulty in detecting targets with low expression levels.[6]
Q3: Are there any specific autofluorescence concerns associated with diaminoquinoline probes?
While diaminoquinoline probes themselves are not inherently autofluorescent, their performance can be impacted by the native autofluorescence of the biological sample. The excitation and emission spectra of some diaminoquinoline derivatives may overlap with the broad emission spectra of common autofluorescent species. However, many quinoline-based probes are designed to have large Stokes shifts (the separation between the excitation and emission wavelengths), which can be advantageous in spectrally separating the probe's signal from the background autofluorescence.[3]
Q4: How can I determine if autofluorescence is impacting my experiment?
The most straightforward way to assess the contribution of autofluorescence is to prepare and image an unstained control sample. This control should undergo all the same processing steps as your stained samples, including fixation and any other chemical treatments, but without the addition of the diaminoquinoline probe. By imaging this unstained sample using the same filter sets and acquisition settings, you can visualize the intensity and spectral characteristics of the background autofluorescence.
Troubleshooting Guides
Issue 1: High background fluorescence obscuring the signal from my diaminoquinoline probe.
High background can be a multifaceted problem. The following troubleshooting workflow will help you systematically identify and address the source of the high background.
Troubleshooting Workflow for High Background Fluorescence
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Step 1: Evaluate and Optimize Sample Preparation
-
Fixation Method: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[8] Glutaraldehyde is a stronger cross-linker and tends to cause more intense autofluorescence than formaldehyde.[8]
-
Perfusion: Red blood cells are a major source of autofluorescence due to their high heme content.[6]
-
Recommendation: For tissue samples from animal models, perfuse the animal with phosphate-buffered saline (PBS) prior to fixation to remove red blood cells.[4]
-
Step 2: Implement a Quenching Strategy
If optimizing sample preparation is insufficient, chemical quenching can be employed to reduce autofluorescence.
| Quenching Agent | Target Autofluorescence Source | Application Notes |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence | Reduces the fluorescent Schiff bases formed during aldehyde fixation.[9] Typically used after fixation and permeabilization. |
| Sudan Black B | Lipofuscin | A non-fluorescent dark dye that absorbs light across a broad spectrum, effectively masking autofluorescence from lipofuscin.[10] |
| TrueVIEW™ Autofluorescence Quenching Kit | Broad-spectrum (collagen, elastin, red blood cells) | A hydrophilic molecule that binds electrostatically to various sources of autofluorescence.[11][12] |
| Trypan Blue | Collagen-rich tissues | Absorbs light in the ~580-620nm range.[13] |
Protocol: Chemical Quenching with Sodium Borohydride
-
After fixation and permeabilization, wash the samples twice with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your blocking and diaminoquinoline probe staining protocol.
Step 3: Strategic Selection of Your Diaminoquinoline Probe and Imaging Settings
-
Fluorophore Choice: If possible, select a diaminoquinoline probe with excitation and emission wavelengths in the far-red or near-infrared region of the spectrum, as autofluorescence is typically weaker at longer wavelengths.[4]
-
Spectral Imaging and Linear Unmixing: This is a powerful computational approach to separate the spectral signature of your diaminoquinoline probe from the spectral signature of the autofluorescence.
-
How it works: A spectral detector acquires the fluorescence emission across a range of wavelengths, creating a spectral profile for each pixel in the image. By providing the system with the "pure" spectrum of the autofluorescence (from an unstained control) and the "pure" spectrum of your diaminoquinoline probe, an algorithm can mathematically separate, or "unmix," the contributions of each to the final image.[14]
-
Workflow for Spectral Unmixing
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral-aminoquinoline-based fluorescent pH probe with large stokes shift for bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminoquinolines: Fluorescent sensors to DNA - A mi... - BV FAPESP [bv.fapesp.br]
- 8. Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labels and probes for live cell imaging: overview and selection guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Protocols & Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Quindoline Derivatives
Welcome to the technical support center for the purification of synthetic quindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for the unique challenges presented by this important class of heterocyclic compounds.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product
This section addresses the initial challenges you may face after synthesis and before initiating purification.
Q1: What are the most common impurities I should expect in my crude quindoline derivative?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. Identifying potential side products is the first step toward devising an effective purification strategy.
-
Starting Material Residue: Incomplete reactions are a frequent source of contamination. Unreacted anilines, β-ketoesters, or aldehydes can complicate purification efforts.
-
Regioisomers: Syntheses like the Combes or Friedländer methods, when using unsymmetrical reactants, can lead to the formation of different positional isomers which can be notoriously difficult to separate.
-
Polymerization Products & Tars: Harsh, acid-catalyzed reactions, particularly the Skraup and Doebner-von Miller syntheses, are infamous for producing high molecular weight, tarry byproducts. These arise from the polymerization of reactants and intermediates under the strong acidic and oxidizing conditions.
-
Oxidation/Reduction Byproducts: Reactions requiring specific redox states, such as the Skraup synthesis which uses an oxidizing agent, can yield products with incomplete or over-oxidation if not properly controlled.
-
Self-Condensation Products: Side reactions, such as the aldol condensation of ketone starting materials, can compete with the main reaction pathway, generating significant impurities.
| Synthetic Route | Common Impurity Types | Primary Cause |
| Skraup Synthesis | Tarry polymers, Over/under-oxidized products | Harsh exothermic conditions, strong acid, oxidizing agent |
| Doebner-von Miller | Polymeric material | Acid-catalyzed polymerization of α,β-unsaturated carbonyls |
| Combes Synthesis | Regioisomers | Use of unsymmetrical anilines or β-diketones[1] |
| Friedländer Synthesis | Regioisomers, Self-condensation products (Aldol) | Use of unsymmetrical ketones, competing reaction pathways |
| Conrad-Limpach | Starting material residue, thermal decomposition | Incomplete reaction, high temperatures |
Q2: My crude product is a dark, tarry material from a Skraup synthesis. How can I approach its purification?
A2: Tar formation is a classic challenge in Skraup and related syntheses. An initial workup to remove the bulk of the tar is essential before attempting fine purification like chromatography.
Initial Strategy: Acid-Base Extraction
The basic nitrogen atom in the quindoline ring is the key to a successful initial cleanup.
-
Dissolution: Dissolve or suspend the crude tarry material in a suitable organic solvent like Dichloromethane (DCM) or Toluene.
-
Acid Wash: Transfer the solution to a separatory funnel and extract with aqueous acid (e.g., 1M HCl). The basic quindoline derivative will protonate and move into the aqueous layer, leaving a significant portion of the non-basic, polymeric tar in the organic layer. Repeat the acid extraction 2-3 times.
-
Back Extraction: Combine the acidic aqueous layers. You can perform a wash with a fresh portion of organic solvent (DCM/Toluene) to remove any remaining neutral impurities.
-
Liberation of the Free Base: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or NH₄OH) with stirring until the solution is basic (pH > 10). Your quindoline derivative will precipitate as a free base.
-
Final Extraction: Extract the liberated product back into an organic solvent (DCM or Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
This procedure should yield a significantly cleaner, though likely still colored, solid that is now amenable to purification by recrystallization or chromatography. For volatile quindoline derivatives, steam distillation can also be an effective method to separate the product from non-volatile tar.
Section 2: Troubleshooting Guide - Recrystallization
Recrystallization is a powerful and cost-effective technique for achieving high purity, especially when a crystalline solid is the target.[2][3]
Q3: I'm struggling to find a suitable recrystallization solvent for my quindoline derivative. What is a systematic approach?
A3: The key to successful recrystallization is finding a solvent that dissolves your compound well when hot but poorly when cold.[2] A systematic screening process is the most efficient approach.
Protocol: Systematic Solvent Screening
-
Preparation: Place a small amount of your crude product (approx. 10-20 mg) into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below, starting with a few drops and increasing to ~0.5 mL. Test solubility at room temperature by stirring or vortexing.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. A good solvent will dissolve the compound completely near its boiling point.[2]
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will result in the formation of a crystalline precipitate.
-
Evaluation: Observe the quantity and quality of the crystals formed.
| Solvent Class | Examples | Polarity | Notes for Quindoline Derivatives |
| Non-polar | Hexanes, Toluene | Low | Good for precipitating the product from a more polar solvent in a mixed-solvent system. |
| Moderately Polar | Diethyl ether, Ethyl acetate, Dichloromethane (DCM) | Medium | Often good choices for initial screening. |
| Polar Protic | Ethanol, Methanol, Isopropanol (IPA), Water | High | Highly effective, especially for quindolines with H-bond donors/acceptors. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | High | Useful alternatives to protic solvents. |
Q4: My compound "oils out" during cooling instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.
Causality & Solutions:
-
High Impurity Level: Impurities can depress the melting point of your compound, leading to the formation of a liquid phase. The solution is to further purify the material (e.g., via a quick filtration through a silica plug) before re-attempting recrystallization.
-
Excessive Supersaturation: The solution is cooling too rapidly. Re-heat the mixture to redissolve the oil, add a small amount of additional solvent to reduce the saturation level, and allow it to cool much more slowly. Insulating the flask can help.
-
Inappropriate Solvent: The boiling point of the solvent may be too high. Try a lower-boiling solvent or a mixed-solvent system.
Q5: My solution is clear even after cooling in an ice bath. How can I induce crystallization?
A5: Crystal formation requires nucleation. If your solution is supersaturated but no crystals have formed, nucleation needs to be induced.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cold solution. This will provide a template for crystal growth.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator and then attempt to cool again.
-
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "bad" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes persistently turbid. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.
Caption: Troubleshooting workflow for inducing crystallization.
Q6: Can I use pH to my advantage during recrystallization?
A6: Absolutely. The basicity of the quindoline nitrogen makes its solubility highly pH-dependent.[4][5][6] This can be exploited for purification.
-
Acidic/Basic Crystallization: You can dissolve your crude basic quindoline derivative in a dilute acidic solution. Treat with activated charcoal to remove colored impurities, filter, and then slowly neutralize the solution to precipitate the pure free base.
-
Salt Formation: Consider converting the free base to a salt (e.g., hydrochloride or phosphate). Salts often have very different solubility profiles and can be easier to crystallize than the parent compound. The pure salt can be isolated and then neutralized to regenerate the highly pure free base.
Section 3: Troubleshooting Guide - Column Chromatography
Column chromatography is a versatile technique for separating complex mixtures when recrystallization is not feasible.[7][8]
Q7: My quindoline derivative is streaking badly on the silica gel column. Why is this happening and how can I fix it?
A7: Streaking or tailing is a common issue when purifying basic compounds like quindoline derivatives on standard silica gel.
Causality & Solutions:
-
Strong Interaction with Acidic Silica: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of your quindoline can interact strongly and sometimes irreversibly with these acidic sites, leading to poor separation and band tailing.
-
Solution 1: Add a Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.1-1% (v/v) is most common. The triethylamine will compete for the acidic sites on the silica, allowing your compound to travel more cleanly down the column. Ammonia (in the form of 7N ammonia in methanol solution, used sparingly) can also be effective.
-
Solution 2: Use a Different Stationary Phase: If streaking persists, switch to a less acidic or a basic stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica gel for purifying basic compounds.
-
Treated Silica: Commercially available basic-treated or deactivated silica gels can also be used.
-
Q8: How do I choose the right solvent system (eluent) for purifying my quindoline derivative?
A8: The goal is to find an eluent system that provides a good retention factor (Rƒ) for your target compound on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.[9]
Protocol: TLC for Eluent Selection
-
Prepare a Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Methanol).
-
Spot the TLC Plate: Use a capillary tube to spot the sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing a small amount of your chosen test eluent. Common starting systems include mixtures of a non-polar solvent (Hexanes or Toluene) and a more polar solvent (Ethyl Acetate or Acetone).
-
Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Adjust Polarity:
-
If Rƒ is too low (spots on baseline): Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture).
-
If Rƒ is too high (spots at solvent front): Decrease the polarity of the eluent.
-
For very polar quindolines: A small amount of a highly polar solvent like methanol may be needed (e.g., 95:5 DCM:Methanol).
-
Caption: Decision workflow for selecting a primary purification method.
References
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. Available at: [Link]
- Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
- Isolation, Synthesis, and Biological Activity of Quindoline, a Valuable Indoloquinoline Natural Product and Useful Key - CONICET.
- How to avoid impurities in quinoline cyclization reactions - Benchchem.
-
Synthesis of derivatives of quinoline. - SciSpace. Available at: [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available at: [Link]
- US2474823A - Quinoline compounds and process of making same - Google Patents.
-
(PDF) Methods of Alkaloids Synthesis - ResearchGate. Available at: [Link]
-
Recrystallization. --->. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
How Is Chromatography Used for Purification? - Moravek. Available at: [Link]
-
Separation techniques: Chromatography - JournalAgent. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Recrystallization and Crystallization. Available at: [Link]
-
Principles of chromatography | Stationary phase (article) - Khan Academy. Available at: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. moravek.com [moravek.com]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. Khan Academy [khanacademy.org]
Stability of 10H-Quindoline-3,8-diamine in different buffer systems
Welcome to the technical support center for 10H-Quindoline-3,8-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on assessing and troubleshooting the stability of this compound in various buffer systems. As a novel heterocyclic compound, understanding its stability profile is paramount for its successful application in research and development. This document provides a framework for establishing this profile through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Introduction to this compound and the Critical Role of Stability Testing
This compound is a heterocyclic aromatic amine with a rigid, planar structure that suggests potential applications in medicinal chemistry and materials science. The presence of two primary aromatic amine groups and a quinoline core implies a rich chemical reactivity and susceptibility to various degradation pathways. Therefore, a comprehensive understanding of its stability under different experimental conditions is a prerequisite for any meaningful research.
Stability testing is a critical quality attribute assessment for any new chemical entity.[1] It provides invaluable insights into the intrinsic chemical properties of a molecule, helps in identifying potential degradation products, and informs the selection of appropriate formulation and storage conditions.[1][][3] For drug development professionals, these studies are a regulatory requirement and are essential for ensuring the safety and efficacy of a potential therapeutic agent.[1][3]
This guide will walk you through the principles and practical aspects of conducting stability studies for this compound, with a focus on its behavior in different buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a buffer solution?
A1: The stability of this compound in solution is likely influenced by several factors, including:
-
pH of the buffer system: The protonation state of the two primary amine groups and the quinoline nitrogen will be highly dependent on the pH. Changes in ionization can significantly alter the molecule's susceptibility to hydrolysis and oxidation.[4]
-
Buffer species: The chemical nature of the buffer components can play a role. For instance, phosphate buffers might interact differently with the molecule compared to citrate or acetate buffers. It is crucial to assess compatibility between the buffer and the test compound.[5]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[3]
-
Light: Aromatic compounds, especially those with amine functionalities, can be susceptible to photodegradation.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the aromatic amine groups.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound, which contains both a quinoline ring and primary aromatic amine moieties, several degradation pathways can be anticipated:
-
Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradation products. This can be initiated by atmospheric oxygen, trace metal ions, or light. The primary amine groups can be oxidized to nitroso, nitro, or polymeric species.
-
Hydrolysis: While the core quinoline structure is generally stable to hydrolysis, extreme pH conditions could potentially promote reactions if there are susceptible functional groups introduced during synthesis.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of radicals and subsequent degradation products.[6]
-
Ring Opening/Cleavage: Under harsh conditions (e.g., strong acid/base, high temperature), the heterocyclic quinoline ring system could undergo cleavage. Microbial degradation of quinoline often proceeds via hydroxylation followed by ring cleavage.[7][8][9]
Q3: How do I choose the appropriate buffer systems for my stability study?
A3: The selection of buffer systems should be systematic and cover a range of pH values relevant to your intended application. A good starting point is to use buffers that are commonly employed in pharmaceutical formulations:[5]
-
Acetate Buffer (pH 3.6 - 5.6): To assess stability in acidic conditions.
-
Phosphate Buffer (pH 6.0 - 8.0): To evaluate stability around physiological pH.
-
Citrate Buffer (pH 2.5 - 6.5): Another option for acidic to slightly acidic conditions.
-
Tris Buffer (pH 7.0 - 9.0): To investigate stability in neutral to slightly basic conditions.
When selecting buffers, consider their pKa to ensure adequate buffering capacity at the target pH.[10] Also, be mindful of potential interactions between the buffer salts and your compound.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for this purpose.[11][12]
An ideal HPLC method should be able to:
-
Separate the parent this compound peak from all potential degradation products and impurities.
-
Be sensitive enough to detect and quantify low levels of degradation products.
-
Be validated for its specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of unknown degradation products formed during forced degradation studies.[13]
Troubleshooting Guide
This section addresses common issues encountered during the stability assessment of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in the buffer. | The compound has low solubility at the tested pH. The buffer concentration is too high, causing a "salting-out" effect. | 1. Determine the pKa of this compound to predict its ionization state and solubility at different pH values. 2. Lower the concentration of the compound in the stability study. 3. Use a co-solvent (e.g., a small percentage of acetonitrile or methanol) if compatible with your experimental design. 4. Test a lower concentration of the buffer. |
| Rapid degradation is observed in all buffer systems. | The compound is intrinsically unstable under the tested conditions. The storage conditions (e.g., temperature, light exposure) are too harsh. | 1. Re-evaluate the storage conditions. Conduct the study at a lower temperature and protect the samples from light. 2. If the compound is oxygen-sensitive, prepare buffer solutions with de-gassed water and store samples under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent stability data between replicate samples. | Inaccurate sample preparation or dilution. Non-homogeneity of the stock solution. Adsorption of the compound to the container surface. | 1. Ensure accurate and consistent pipetting and dilution techniques. 2. Thoroughly mix the stock solution before preparing stability samples. 3. Consider using silanized glass vials or polypropylene tubes to minimize adsorption. |
| New peaks appear in the HPLC chromatogram, but the parent peak area remains unchanged. | The new peaks are from the buffer or an impurity in the solvent. The degradation product has a much higher UV absorbance than the parent compound, making the degradation appear more significant than it is. | 1. Inject a blank sample (buffer without the compound) to identify any extraneous peaks. 2. Use high-purity solvents and freshly prepared buffers. 3. Use a diode array detector (DAD) to check the peak purity of the parent compound. |
| HPLC peak for this compound is tailing or showing poor shape. | Interaction of the basic amine groups with acidic silanols on the HPLC column. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped HPLC column. 2. Add a competing base, such as triethylamine (TEA), to the mobile phase. 3. Adjust the mobile phase pH to ensure the compound is in a single, consistent protonation state. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[14][15]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method.
-
If unknown degradation products are observed, analyze the samples by LC-MS to identify their structures.
-
Protocol 2: Stability Study in Different Buffer Systems
Objective: To determine the stability of this compound over time in various buffer systems at different temperatures.
Methodology:
-
Buffer Preparation: Prepare the following buffers at a concentration of 50 mM:
-
Acetate buffer, pH 4.5
-
Phosphate buffer, pH 7.4
-
Tris buffer, pH 8.5
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent.
-
Spike the stock solution into each buffer to achieve a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the stability.
-
-
Incubation:
-
Aliquot the samples into amber vials to protect from light.
-
Incubate the samples at two different temperatures: 4°C (refrigerated) and 25°C (room temperature).
-
-
Time Points:
-
Analyze the samples at the following time points: 0, 24, 48, 72 hours, and 1 week. For long-term studies, extend the time points as needed.
-
-
Analysis:
-
At each time point, analyze the samples in triplicate using a validated stability-indicating HPLC-UV method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Data Presentation
The quantitative data from the stability study in different buffer systems should be summarized in a clear and concise table for easy comparison.
Table 1: Stability of this compound in Different Buffer Systems
| Buffer System (pH) | Temperature (°C) | % Remaining (Mean ± SD) at 24h | % Remaining (Mean ± SD) at 72h | % Remaining (Mean ± SD) at 1 week |
| Acetate (4.5) | 4 | |||
| 25 | ||||
| Phosphate (7.4) | 4 | |||
| 25 | ||||
| Tris (8.5) | 4 | |||
| 25 |
Visualizations
Caption: Experimental workflow for the stability study of this compound.
Caption: Potential degradation pathways of this compound.
References
-
Jain, R. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Kumar, V. (2022). Stability Testing and its Role in Drug Development Process. Research & Reviews: Journal of Pharmaceutical Analysis.
- Turesky, R. J. (2007). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 28(10), 2057-2062.
- Hoppe, M., et al. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 38(11), 1948-1962.
- van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 421-429.
- Vardan, P. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- ACS Center for Lab Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 43-52.
- Richardson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
- Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232.
- Aislabie, J., et al. (1990). Microbial Degradation of Quinoline and Methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351.
- Cimetiere, N., et al. (2013). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/MS/MS: Identification of By-products and Development of Degradation Kinetics.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]
-
Fagron. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]
- Ahuja, S., & Alsante, K. M. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 543-550.
-
International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
- Arora, P. K. (2016). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 7, 1403.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(2), 1183-1189.
-
ResearchGate. (2019). Interplay between π–π interactions and the H-bonding ability of aromatic nitrogen bases. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
- Zhu, X., et al. (2018). Biological coupling process for treatment of toxic and refractory compounds in coal gasification wastewater. Bioresource Technology, 250, 915-923.
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
BioProcess International. (2017). Buffers in Biologics Manufacturing. Retrieved from [Link]
- Turesky, R. J., & Vouros, P. (2004). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 17(7), 861-881.
- Zhang, T., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11115-11125.
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Hrčak. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Australian Government Department of Health. (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Retrieved from [Link]
- Gao, Y., et al. (2021).
-
Eagle Biosciences. (2018). Stability Indicating Methods. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of 10H-Quindoline-3,8-diamine in stock solutions
A Guide to Preventing Precipitation in Stock Solutions
Welcome to the technical support center for 10H-Quindoline-3,8-diamine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of precipitation in stock solutions. As Senior Application Scientists, we combine our expertise in chemical handling with practical, field-proven insights to help you maintain the integrity and usability of this compound in your experiments.
Understanding the Challenge: The Chemistry of this compound
This compound is a heterocyclic aromatic amine. Its structure, characterized by a large, planar ring system and two primary amine groups, dictates its physicochemical properties, including its solubility. The aromatic nature of the core structure contributes to its hydrophobicity, while the amine functional groups can engage in hydrogen bonding and protonation, influencing its solubility in polar and aqueous solvents.
Precipitation of this compound from stock solutions is a frequent issue that can compromise experimental results. This guide will walk you through the likely causes and provide systematic solutions to prevent this problem.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my DMSO stock solution upon storage at -20°C. Why did this happen?
This is a common phenomenon for several reasons:
-
Supersaturation: You may have created a supersaturated solution at room temperature, especially if you used heat to dissolve the compound. Upon cooling to -20°C, the solubility of the compound decreases, causing it to precipitate.
-
Solvent Purity: The presence of even small amounts of water in your DMSO can significantly reduce the solubility of hydrophobic compounds. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the formation of micro-precipitates that may not fully redissolve upon warming.
Q2: I'm trying to make an aqueous working solution from my organic stock, and the compound immediately crashes out. What's going on?
This is a classic issue of solvent polarity mismatch. This compound is likely much less soluble in aqueous buffers than in organic solvents like DMSO or DMF. When you introduce the concentrated organic stock into the aqueous medium, the drastic change in solvent environment causes the compound to rapidly precipitate.
Q3: Can I use heat to dissolve my this compound?
Gentle warming (e.g., a 37°C water bath) can be a useful technique to aid dissolution. However, excessive or prolonged heating should be avoided as it can lead to:
-
Degradation: Many complex organic molecules can degrade at elevated temperatures.
-
Supersaturation: As mentioned in Q1, this can lead to precipitation upon cooling.
If you use heat, ensure the compound is fully dissolved and the solution is allowed to cool to room temperature before assessing its stability.
Q4: Is the pH of my aqueous solution important for solubility?
Absolutely. The two amine groups on the this compound molecule can be protonated at acidic pH. This protonation increases the polarity of the molecule and can enhance its solubility in aqueous solutions. Conversely, at neutral or basic pH, the compound will be in its less soluble free base form. Therefore, for aqueous dilutions, using a buffer with a slightly acidic pH may improve solubility. However, the stability of the compound at different pH values should also be considered.
Troubleshooting Guide: Preventing Precipitation
If you are encountering precipitation, follow this systematic troubleshooting guide.
Problem 1: Precipitation During Initial Stock Solution Preparation
-
Symptom: The compound does not fully dissolve in the chosen solvent at the desired concentration.
-
Workflow for Resolution:
Caption: Troubleshooting workflow for initial dissolution.
-
Detailed Steps:
-
Verify Solvent Choice: For hydrophobic compounds like this compound, polar aprotic solvents are generally the best choice.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
-
-
Optimize Concentration: Do not try to create an overly concentrated stock solution. It is often better to work with a lower concentration that is known to be stable.
-
Aid Dissolution:
-
Vortexing: Mix the solution vigorously.
-
Sonication: Use an ultrasonic bath to break up solid particles and enhance dissolution.
-
Gentle Warming: As a last resort, warm the solution in a water bath (not exceeding 37-40°C). Always allow the solution to cool to room temperature to check for precipitation.
-
-
Problem 2: Precipitation Upon Storage (Especially at Low Temperatures)
-
Symptom: A clear stock solution becomes cloudy or contains visible precipitate after being stored at -20°C or -80°C.
-
Workflow for Resolution:
Caption: Workflow for preventing storage-related precipitation.
-
Detailed Steps:
-
Aliquot Stock Solutions: This is a critical step. Preparing single-use aliquots minimizes the number of freeze-thaw cycles the solution is subjected to, which can promote precipitation.
-
Ensure Complete Dissolution Before Freezing: Before the initial freezing, make sure the compound is fully dissolved at room temperature.
-
Proper Thawing Technique: When you need to use a frozen aliquot, allow it to come to room temperature completely and then vortex it thoroughly to ensure the compound is fully redissolved.
-
Problem 3: Precipitation When Diluting into Aqueous Buffers
-
Symptom: The compound precipitates when a concentrated organic stock solution is added to a cell culture medium or aqueous buffer.
-
Workflow for Resolution:
Caption: Troubleshooting precipitation in aqueous media.
-
Detailed Steps:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of aqueous buffer, perform one or more intermediate dilutions in the organic solvent first.
-
Optimize the Final DMSO/DMF Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment.
-
pH Adjustment: As discussed in the FAQs, the solubility of this compound in aqueous solutions is likely pH-dependent. Experiment with buffers of slightly acidic pH (e.g., pH 5-6.5) to see if this improves solubility. Always check if the pH is compatible with your experimental system.
-
Addition Technique: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Summary of Best Practices for Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent Choice | 1. DMSO2. DMF | These polar aprotic solvents are generally effective for dissolving hydrophobic, amine-containing compounds. |
| Concentration | Start with a lower concentration (e.g., 10 mM) and empirically test higher concentrations. | Avoids creating supersaturated solutions that are prone to precipitation upon storage. |
| Dissolution Aids | 1. Vortexing2. Sonication3. Gentle Warming (≤40°C) | Mechanical and gentle thermal energy can help overcome the activation energy of dissolution. |
| Storage | -20°C or -80°C in single-use aliquots. | Minimizes freeze-thaw cycles and protects against degradation. |
| Aqueous Dilution | Perform serial dilutions and add dropwise to a stirred buffer. | Prevents rapid solvent exchange that causes precipitation. |
| pH Consideration | For aqueous solutions, test slightly acidic pH. | Protonation of the amine groups can increase aqueous solubility. |
In-Depth Experimental Protocol: Preparing a Stable Stock Solution
This protocol provides a step-by-step methodology for preparing a 10 mM stock solution of this compound (MW: 248.29 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Pre-dissolution Steps:
-
Allow the vial of this compound and the bottle of DMSO to come to room temperature before opening to prevent condensation of atmospheric water.
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out 2.48 mg of this compound into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes until the solid is fully dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved and the solution is clear, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, clearly labeled tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
References
- Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic press. This book provides a comprehensive overview of the physicochemical properties that influence a compound's behavior, including solubility.
-
The PCCA Blog. (2022). Factors That Affect the Stability of Compounded Medications. [Link] This article discusses common factors like heat, light, and oxidation that can affect the stability of chemical compounds.
Validation & Comparative
A Comparative Guide to DNA Stains: The Established Standard vs. an Unknown Contender
In the landscape of molecular biology, the visualization of DNA is a cornerstone technique, pivotal for everything from routine cloning to complex genomic analysis. The choice of a DNA stain is a critical decision, balancing sensitivity, safety, and cost. This guide provides an in-depth comparison between the historically ubiquitous ethidium bromide (EtBr) and a lesser-known compound, 10H-Quindoline-3,8-diamine.
Our investigation reveals a significant disparity in the available scientific literature. Ethidium bromide is a well-characterized, extensively documented DNA stain with decades of use, whereas this compound is not established in the scientific literature as a DNA stain for electrophoresis applications. This guide will therefore provide a comprehensive analysis of ethidium bromide, detail the findings of our literature search for this compound, and present a comparison with established, safer alternatives to EtBr.
Ethidium Bromide: The Classic Intercalator
Ethidium bromide is a fluorescent dye that has been a workhorse in molecular biology laboratories for decades.[1] Its popularity stems from its low cost, high sensitivity, and straightforward application.
Mechanism of Action
Ethidium bromide is an intercalating agent. Its planar tricyclic phenanthridine ring structure allows it to insert itself between the stacked base pairs of double-stranded DNA (dsDNA).[2] This intercalation causes a conformational change in the DNA, slightly unwinding the double helix.[3] In its free, unbound state in an aqueous solution, EtBr exhibits a low level of fluorescence. However, upon binding to DNA, it moves into a more hydrophobic environment, which leads to a significant increase—approximately 20 to 25-fold—in its fluorescence quantum yield.[3] When excited by ultraviolet (UV) light, the DNA-bound EtBr emits an intense orange-red fluorescence, allowing for the visualization of DNA bands in an agarose gel.[4][3]
Performance Characteristics
-
Sensitivity: Ethidium bromide is capable of detecting as little as 1-5 nanograms of DNA per band in an agarose gel.[5][6]
-
Spectral Properties: It has absorbance maxima at 300 nm and 520 nm, and an emission maximum at 590 nm when bound to DNA.[6] This makes it compatible with standard UV transilluminators.
-
Applications: It is widely used for visualizing DNA in agarose and polyacrylamide gel electrophoresis, as well as for detecting protein-DNA complexes in electrophoretic mobility shift assays (EMSAs).[6]
Advantages and Disadvantages
The primary advantages of ethidium bromide are its low cost and ease of use. However, its significant drawback is its mutagenic nature.[4][7] As an intercalating agent, it can interfere with DNA replication and transcription, posing a potential hazard to researchers. Consequently, solutions containing EtBr and contaminated materials must be handled with care and decontaminated before disposal, which adds to the overall cost and labor.[7][8]
This compound: An Inquiry into its Role as a DNA Stain
A comprehensive search of scientific databases and literature reveals a lack of published evidence supporting the use of this compound as a DNA stain for gel electrophoresis. While some quinoline derivatives are known to possess fluorescent properties and can interact with biological molecules, there is no specific data available for this compound in this application.[9][10] Therefore, a direct comparison of its performance with ethidium bromide is not currently possible. Researchers interested in novel fluorescent compounds may find the broader family of quinolines to be of interest, but for the specific application of DNA gel staining, established and validated reagents are recommended.
Comparative Summary and Established Alternatives
The following table summarizes the known properties of ethidium bromide against the unavailable information for this compound.
| Feature | Ethidium Bromide | This compound |
| Mechanism of Action | DNA Intercalation[2][4] | Not documented |
| Sensitivity | 1-5 ng/band[5][6] | Not documented |
| Excitation Maxima | 300 nm, 520 nm[6] | Not documented |
| Emission Maximum | 590 nm[6] | Not documented |
| Toxicity | Potent Mutagen[4][8] | Not documented |
| Disposal | Requires decontamination[7][8] | Not documented |
Given the safety concerns associated with ethidium bromide, several safer alternatives have been developed and are now widely used. These stains are designed to have a lower toxicity and are often non-mutagenic.
-
SYBR™ Safe: This is a cyanine dye that shows a significant fluorescence enhancement upon binding to DNA. It is less mutagenic than EtBr and can be visualized with blue-light transilluminators, which avoids DNA damage caused by UV exposure.[1]
-
GelRed™ and GelGreen™: These are proprietary dyes that are designed to be impermeable to cell membranes, which greatly reduces their toxicity.[1] GelRed™ has a red fluorescence similar to EtBr, while GelGreen™ fluoresces in the green spectrum. They are reported to be more sensitive than SYBR™ Safe and as sensitive as, or even more sensitive than, ethidium bromide.[11][12]
Experimental Protocols
Ethidium Bromide Staining of Agarose Gels
There are two common methods for staining agarose gels with ethidium bromide: in-gel staining and post-staining.
1. In-Gel Staining Protocol
This method involves adding EtBr to the molten agarose before casting the gel.
-
Prepare Agarose Solution: Prepare a 1% (or desired percentage) agarose solution in 1X TAE or TBE buffer. Heat until the agarose is completely dissolved.
-
Cool the Agarose: Let the solution cool to approximately 60-70°C.
-
Add Ethidium Bromide: Add ethidium bromide to a final concentration of 0.5 µg/mL. For a 100 mL gel, add 5 µL of a 10 mg/mL stock solution.[5]
-
Cast the Gel: Swirl the flask gently to mix, then pour the agarose into a gel casting tray with the appropriate comb and allow it to solidify.
-
Electrophoresis: Load your DNA samples and run the gel in 1X TAE or TBE buffer (without EtBr).
-
Visualization: After electrophoresis, visualize the DNA bands on a UV transilluminator.
2. Post-Staining Protocol
This method involves staining the gel after electrophoresis is complete.
-
Electrophoresis: Run your DNA samples on an agarose gel that does not contain any stain.
-
Prepare Staining Solution: Prepare a staining solution of 0.5-1.0 µg/mL ethidium bromide in water or 1X electrophoresis buffer.[7][8]
-
Stain the Gel: Submerge the gel in the staining solution and agitate gently for 15-30 minutes.[5][7]
-
Destaining (Optional): To reduce background fluorescence and increase sensitivity, the gel can be destained in water for 15-30 minutes.[8]
-
Visualization: Place the gel on a UV transilluminator to visualize the DNA bands.
Experimental workflows for in-gel and post-staining of agarose gels with ethidium bromide.
Conclusion
Ethidium bromide remains a widely used DNA stain due to its effectiveness and low cost, but its mutagenicity necessitates careful handling and disposal. The compound this compound is not a recognized DNA stain in the current scientific literature, making a direct comparison of its performance impossible. For researchers seeking alternatives to ethidium bromide, a number of safer and equally effective options such as SYBR™ Safe, GelRed™, and GelGreen™ are commercially available and well-documented. The choice of a DNA stain should be an informed decision, taking into account not only performance but also the safety of laboratory personnel and the environmental impact.
References
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ResearchGate. How does ethidium bromide stain DNA? [Link]
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YouTube. Mechanism of Interaction of Ethidium Bromide (EtBr) with DNA. [Link]
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ResearchGate. Fluorescence emission spectra of ethidium bromide with different molar concentrations of DNA. [Link]
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YouTube. DNA Gel Electrophoresis Staining Explanation and Protocol. [Link]
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ResearchGate. DNA quantification by fluorescence emission of intercalated ethidium... [Link]
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bioRxiv. Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. [Link]
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ResearchGate. A comparison of DNA stains and staining methods for Agarose Gel Electrophoresis. [Link]
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bioRxiv. A comparison of DNA stains and staining methods for Agarose Gel Electrophoresis. [Link]
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NIPPON Genetics EUROPE. Comparative analysis of DNA detection sensitivity using agarose gels pre-stained with MIDORIGreen dyes and ethidium bromide. [Link]
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PubMed. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis. [Link]
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School of Life Sciences. Comparison of SYBRw Green I nucleic acid gel stain mutagenicity and ethidium bromide mutagenicity in the Salmonellarmammalian mi. [Link]
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Fisher Scientific. Dimeric Cyanine Nucleic Acid Stains User Guide (Pub. No. MAN0001843 A.0). [Link]
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Bitesize Bio. Ethidium Bromide: Understanding the Danger. [Link]
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National Toxicology Program. Nomination Background: Ethidium bromide (CASRN: 1239-45-8). [Link]
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NIH. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]
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NIH. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. [Link]
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ResearchGate. (PDF) Synthesis, absorption and fluorescence spectral characteristics of trinucleus dimethine cyanine dyes as fluorescent probes for DNA detection. [Link]
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Denville Scientific, Inc. Pre- and Post-stain Protocols for GreenGlo™ Safe DNA Dye, 20,000X in Water. [Link]
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Bio-Helix. Novel Green Plus (20000X) DNA Staining Reagent LD003-0500. [Link]
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ResearchGate. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]
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A Comparative Guide to Diaminoquindoline and Hoechst Stain for Cellular Imaging and Analysis
Introduction
In the landscape of cellular and molecular biology, the precise visualization and analysis of cellular components are paramount. Fluorescent DNA stains are foundational tools in this endeavor, enabling researchers to illuminate the nucleus, dissect the intricacies of the cell cycle, and identify apoptotic events. For decades, Hoechst stains have been a cornerstone of these applications, lauded for their robust DNA specificity and utility in live-cell imaging. This guide presents a comprehensive, data-driven comparison between the well-established Hoechst family of dyes and the novel fluorescent probe, Diaminoquindoline. We will explore their fundamental mechanisms of action, compare their spectral characteristics, evaluate their performance across key applications, and provide detailed experimental protocols to empower researchers in making an informed selection for their specific scientific inquiries.
Mechanism of Action: A Dichotomy in DNA Binding
The interaction between a fluorescent dye and DNA dictates its specificity and its impact on cellular physiology. The distinct chemical structures of Diaminoquindoline and Hoechst stains suggest fundamentally different binding mechanisms.
Hoechst Stains: Masters of the Minor Groove
Hoechst stains, including the widely used Hoechst 33342 and Hoechst 33258, are bis-benzimide compounds that exhibit a strong affinity for the minor groove of double-stranded DNA.[1][2][3] Their binding is particularly pronounced in adenine-thymine (A-T) rich regions of the genome.[1][2][3] This non-intercalating mode of binding is a key advantage, as it introduces minimal distortion to the DNA double helix, thereby preserving the structural integrity of the chromatin, a critical consideration for live-cell imaging studies. A hallmark of Hoechst stains is the substantial enhancement of their fluorescence upon binding to DNA, which translates to an excellent signal-to-noise ratio.[3][4]
Diaminoquindoline: An Inquiry into Intercalation
While comprehensive characterization of Diaminoquindoline is ongoing, its core quinoline structure is suggestive of a DNA intercalation mechanism. Intercalating agents insert themselves between the stacked base pairs of the DNA helix. This mode of binding can induce localized unwinding and structural changes in the DNA, which may have downstream consequences on cellular processes and viability, particularly in the context of long-term imaging experiments. Rigorous biophysical studies are necessary to definitively confirm the binding modality of Diaminoquindoline.
Fig. 1: Binding Mechanisms
Spectral Properties: A Comparative Analysis
The excitation and emission profiles of a fluorophore are critical determinants of its experimental utility, governing its compatibility with available instrumentation and its suitability for multiplexed imaging with other fluorescent probes.
| Property | Diaminoquindoline (Predicted) | Hoechst 33342 | Hoechst 33258 |
| Excitation Maximum (DNA-bound) | ~490 nm | ~350 nm[5][6] | ~352 nm[6] |
| Emission Maximum (DNA-bound) | ~530 nm | ~461 nm[1][5][6] | ~461 nm[6] |
| Stokes Shift | ~40 nm | ~111 nm | ~109 nm |
| Quantum Yield (DNA-bound) | Moderate to High | High | High |
| Photostability | To be determined | Moderate | Moderate |
Hoechst Stains: The Quintessential Blue Emitters
Hoechst 33342 and Hoechst 33258 are efficiently excited by ultraviolet (UV) light, producing a brilliant blue fluorescence.[2][3] A notable feature is their substantial Stokes shift, which minimizes spectral crosstalk in multicolor imaging experiments.[2] However, the reliance on UV excitation can be a source of phototoxicity, a significant concern in time-lapse imaging of living cells.[7]
Diaminoquindoline: A Paradigm Shift to the Visible Spectrum
Drawing parallels with other quinoline-based fluorophores, Diaminoquindoline is anticipated to be excitable by visible light, likely with a 488 nm laser, and to emit in the green-to-yellow portion of the spectrum. This would represent a considerable advantage over Hoechst stains, as it would mitigate the risk of phototoxicity and broaden its compatibility with a wider array of fluorescence microscopes and flow cytometers.
Performance and Applications: A Functional Showdown
The practical applicability of a DNA stain is ultimately judged by its performance in key experimental assays, with cell permeability, cytotoxicity, and specificity being paramount considerations.
| Feature | Diaminoquindoline (Predicted) | Hoechst Stains |
| Cell Permeability | Moderate to High | High (Hoechst 33342 > Hoechst 33258)[2][3] |
| Cytotoxicity | Potentially elevated due to intercalation | Low to Moderate[1][3][4] |
| Live/Fixed Cell Staining | Both | Both[2][4] |
| Primary Applications | Nuclear counterstaining, Cell cycle analysis | Nuclear counterstaining, Cell cycle analysis, Apoptosis detection, Stem cell sorting (Side Population)[1][2][8] |
Hoechst Stains: The Versatile and Validated Workhorse
Hoechst stains are renowned for their excellent cell permeability, with Hoechst 33342 exhibiting superior membrane transit compared to Hoechst 33258, a property attributed to its additional ethyl group.[2][3] This characteristic makes them exceptionally well-suited for staining the nuclei of living cells without the need for fixation and permeabilization.[2][4] Their relatively low cytotoxicity profiles permit extended imaging sessions with minimal impact on cell health.[1][3][4] A specialized and powerful application of Hoechst 33342 is in the identification and isolation of stem cells through the "side population" assay, which leverages the ability of these cells to actively efflux the dye.[2][8]
Diaminoquindoline: A Promising Newcomer with Untapped Potential
Should Diaminoquindoline's excitation by visible light be confirmed, it will emerge as an invaluable tool for researchers aiming to circumvent the phototoxic effects of UV radiation. Its potential as a nuclear counterstain in multicolor experiments involving blue and red fluorophores is a compelling advantage. Nevertheless, its presumed intercalating binding mechanism necessitates a thorough evaluation of its cytotoxic effects, particularly in the context of long-term live-cell imaging.
Experimental Protocols
Protocol 1: Live Cell Staining for Fluorescence Microscopy
This protocol provides a general framework for staining live cells with either Diaminoquindoline or Hoechst stains, with the understanding that optimization for specific cell types and experimental conditions is essential.
Fig. 2: Live Cell Staining Workflow
-
Preparation of Staining Solution:
-
Hoechst 33342/33258: Dilute the stock solution to a final working concentration of 1-5 µg/mL in pre-warmed, complete cell culture medium.
-
Diaminoquindoline: Prepare a working solution in complete culture medium. Empirical determination of the optimal concentration is recommended, with a starting range of 0.1-1 µM.
-
-
Cell Staining Procedure:
-
For adherent cells, carefully aspirate the existing culture medium.
-
Gently add the prepared staining solution to the cells, ensuring the entire cell monolayer is covered. For suspension cells, add the staining solution directly to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 5-30 minutes at 37°C in a humidified incubator, ensuring protection from light to prevent photobleaching.[5] The optimal incubation time is cell-type dependent and should be determined empirically.
-
-
Washing (Optional):
-
For Hoechst stains, a wash step is often not necessary for achieving specific nuclear staining.[5] However, to minimize background fluorescence, a gentle wash with pre-warmed PBS or fresh medium can be performed. The requirement for a wash step with Diaminoquindoline should be evaluated on a case-by-case basis.
-
-
Imaging:
-
Acquire images using a fluorescence microscope equipped with the appropriate filter sets.
-
Hoechst: Employ a DAPI filter set or a similar filter combination with UV excitation.
-
Diaminoquindoline: Utilize a filter set appropriate for its predicted spectral properties, such as a FITC filter set.
-
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing DNA content and cell cycle distribution using flow cytometry.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer, such as PBS supplemented with 1% bovine serum albumin (BSA).
-
-
Staining:
-
Incubation:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Hoechst: Excite the cells with a UV laser and collect the emission signal in the blue channel.[11]
-
Diaminoquindoline: Excite the cells with a blue laser (e.g., 488 nm) and collect the emission signal in the green or yellow channel.
-
-
Utilize appropriate cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion: Selecting the Optimal Reagent for Your Research
The choice between Diaminoquindoline and Hoechst stains hinges on the specific requirements of the experiment.
Opt for Hoechst stains when:
-
Your research demands a well-validated and highly reliable DNA stain.
-
Your primary application is live-cell imaging, and your imaging system is equipped with a UV light source.
-
You are conducting side population analysis for the identification and sorting of stem cells.
Consider Diaminoquindoline when:
-
Your experimental design necessitates the avoidance of UV-induced phototoxicity.
-
You are performing multicolor imaging experiments and require a nuclear stain that is spectrally compatible with blue and red fluorophores.
-
Your available instrumentation includes a standard fluorescence microscope or flow cytometer equipped with a 488 nm laser.
As is best practice in scientific research, it is imperative to empirically optimize staining conditions for each specific cell type and experimental context. This guide serves as a comprehensive resource to facilitate an informed decision-making process and to aid in the development of robust, reproducible, and insightful cell-based assays.
References
- Latt, S. A., & Stetten, G. (1976). Spectral studies on 33258 Hoechst and related bisbenzimidazole dyes useful for fluorescent detection of deoxyribonucleic acid synthesis. The journal of histochemistry and cytochemistry, 24(1), 24–33.
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Wikipedia. (2024). Hoechst stain. Retrieved from [Link]
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EMBL Heidelberg. (n.d.). Hoechst 33342 Staining for Cell Cycle Analysis of Live Cells - Flow cytometry. Retrieved from [Link]
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You Do Bio. (n.d.). Hoechst 33342 Nuclear Staining Protocol. Retrieved from [Link]
- Stepanenko, O. V., Stepanenko, O. V., Shcherbakova, D. M., Kuznetsova, I. M., Turoverov, K. K., & Verkhusha, V. V. (2019). The Use of Hoechst Dyes for DNA Staining and Beyond. Molecules (Basel, Switzerland), 24(13), 2447.
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Interchim. (n.d.). Hoechst 33258, 33342. Retrieved from [Link]
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ResearchGate. (2014). Why is DAPI unable to penetrate the cell membrane but Hoechst stain does? Retrieved from [Link]
-
OUCI. (n.d.). The Use of Hoechst Dyes for DNA Staining and Beyond. Retrieved from [Link]
- Otto, F., & Tsou, K. C. (1985). A comparative study of DAPI, DIPI, and Hoechst 33258 and 33342 as chromosomal DNA stains. Stain technology, 60(1), 7–11.
- Park, C. H., Kimler, B. F., & Smith, T. K. (1985). Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells.
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Bio-Rad. (n.d.). Nuclear Staining Dyes - DAPI. Retrieved from [Link]
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Mohar, B., & Copeland, M. (2020). Protocol for mouse perfusion with dye, DAPI staining, and slide preparation. protocols.io. [Link]
- Lalande, M. E., & Miller, R. G. (1982). Hoechst 33342 dye uptake as a probe of membrane permeability changes in mammalian cells. Cytometry, 3(2), 70–76.
- Goodell, M. A., Brose, K., Paradis, G., Conner, A. S., & Mulligan, R. C. (1996). Isolation and functional properties of murine hematopoietic stem cells that are replicating in vivo. The Journal of experimental medicine, 183(4), 1797–1806.
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Biology Stack Exchange. (2012). Hoechst or DAPI for nuclear staining? Retrieved from [Link]
- Al-Zoubi, R., et al. (2022). Lymphocyte Classification from Hoechst Stained Slides with Deep Learning. bioRxiv.
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UVic Online Academic Community. (n.d.). DiI Stain Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). For cytotoxicity assays, the fluorescent dyes Hoechst and propidium... Retrieved from [Link]
- Wlodkowic, D., et al. (2011). 7-Aminoactinomycin D for apoptosis staining in flow cytometry. Methods in molecular biology (Clifton, N.J.), 682, 121–127.
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FluoroFinder. (2025). Blockers, Buffers, and Beyond: Supplementary Reagents for Flow Cytometry. Retrieved from [Link]
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PubMed. (2022). Optimized flow cytometry protocol for dihydrorhodamine 123-based detection of reactive oxygen species in leukocyte subpopulations in whole blood. Retrieved from [Link]
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A Comparative Guide to Evaluating Novel Anticancer Agents: 10H-Quindoline-3,8-diamine Versus the Gold Standard, Doxorubicin
For decades, doxorubicin has remained a cornerstone of chemotherapy, a potent weapon against a broad spectrum of cancers.[][2] However, its clinical utility is often hampered by significant dose-dependent cardiotoxicity and the emergence of drug resistance.[2][3] This necessitates a continuous search for novel, more effective, and less toxic anticancer agents. The quinoline scaffold has emerged as a promising area of research, with various derivatives exhibiting significant anti-tumor properties.[4][5][6] This guide provides a comprehensive framework for researchers and drug development professionals to conduct a head-to-head comparison of a novel investigational compound, 10H-Quindoline-3,8-diamine, against the well-established cytotoxic agent, doxorubicin.
While specific experimental data on this compound is not yet extensively published, this document will outline the critical experiments and expected data points necessary for a robust comparative analysis. We will leverage the vast body of knowledge on doxorubicin's mechanisms and cytotoxic profile as a benchmark for this evaluation.
Understanding the Contenders: A Tale of Two Molecules
Doxorubicin: The Established Benchmark
Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms.[7][8] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, obstructing DNA replication and transcription.[][9]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.[][9]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin participates in redox cycling, producing free radicals that induce oxidative stress and damage cellular components.[7][9]
These actions collectively trigger cell cycle arrest and apoptosis, leading to tumor cell death.
This compound: The Promising Challenger
Quindoline and its derivatives belong to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer effects.[4][5][6] While the precise mechanism of this compound is yet to be fully elucidated, related quinoline-based compounds have been shown to inhibit cancer cell growth through various pathways, including targeting specific enzymes and signaling pathways involved in tumor progression.[4]
Head-to-Head Evaluation: A Roadmap for Comparative Studies
To objectively assess the anticancer potential of this compound relative to doxorubicin, a series of well-defined in vitro experiments are essential.
I. Cytotoxicity Assessment: The MTT Assay
The initial step is to determine the cytotoxic potential of each compound across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and doxorubicin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound at each time point. The IC50 value represents the concentration of the drug required to inhibit cell growth by 50%.
Data Presentation: Comparative IC50 Values
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Expected Sub-micromolar | To be determined |
| A549 | Lung Carcinoma | Expected Low Micromolar | To be determined |
| HeLa | Cervical Carcinoma | Expected Low Micromolar | To be determined |
| HT-29 | Colorectal Adenocarcinoma | Expected Micromolar | To be determined |
Note: The expected IC50 values for doxorubicin are based on published literature and can vary depending on experimental conditions.
dot
Caption: Workflow for the MTT cytotoxicity assay.
II. Unraveling the Mechanism of Cell Death: Apoptosis vs. Necrosis
Understanding how a compound induces cell death is crucial. Apoptosis, or programmed cell death, is a controlled process that avoids inflammation, making it a preferred mechanism for anticancer drugs. In contrast, necrosis is a form of cell injury that results in the premature death of cells in living tissue by autolysis, which can lead to inflammation.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
Flow cytometry using Annexin V-FITC and PI staining can differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Treat cancer cells with the IC50 concentrations of this compound and doxorubicin for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Data Presentation: Comparative Apoptosis Induction
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Vehicle Control | >95% | <5% | <1% | <1% |
| Doxorubicin (IC50) | Expected Decrease | Expected Increase | Expected Increase | Expected Increase |
| This compound (IC50) | To be determined | To be determined | To be determined | To be determined |
dot
Caption: Potential mechanisms of apoptosis induction.
III. Investigating Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cancer cells with the IC50 concentrations of this compound and doxorubicin for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA.
Data Presentation: Comparative Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Normal Distribution | Normal Distribution | Normal Distribution |
| Doxorubicin (IC50) | Expected G2/M Arrest | Expected Decrease | Expected Increase |
| This compound (IC50) | To be determined | To be determined | To be determined |
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of this compound and doxorubicin. The outlined experiments will generate critical data to assess the cytotoxic potency, mechanism of cell death, and impact on the cell cycle of this novel quindoline derivative.
A favorable outcome would be for this compound to exhibit potent and selective cytotoxicity against cancer cells, primarily through the induction of apoptosis, with a distinct and potentially more favorable mechanism of action compared to doxorubicin. Should the in vitro data prove promising, further investigations, including in vivo studies in animal models, will be warranted to fully assess its therapeutic potential as a next-generation anticancer agent. The ultimate goal is to identify novel compounds that can overcome the limitations of current chemotherapies, offering improved efficacy and a better safety profile for cancer patients.
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A Comparative Guide to the Fluorescence Quantum Yield of 10H-Quindoline-3,8-diamine and Fluorescein
The Essence of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, indicating a highly efficient fluorophore with minimal energy loss to non-radiative pathways. Conversely, a quantum yield of 0 indicates that the molecule is non-fluorescent.
Fluorescein: The Gold Standard
Fluorescein is a xanthene dye renowned for its high fluorescence quantum yield, making it a staple in various biological and analytical applications. Its photophysical properties, however, are highly sensitive to its environment, particularly pH and solvent polarity.
Under basic conditions (pH > 8), the dianionic form of fluorescein predominates, exhibiting a strong absorption maximum around 490 nm and an intense green emission peak around 515 nm. In this state, its fluorescence quantum yield is exceptionally high, typically reported to be around 0.95 in 0.1 M NaOH[1]. However, as the pH decreases, protonation of the fluorescein molecule leads to a significant drop in fluorescence intensity and quantum yield. For instance, the neutral form of fluorescein has a quantum yield in the range of 0.20-0.25, while the monoanion's quantum yield is approximately 0.25-0.35[2][3].
The solvent environment also plays a crucial role. In ethanol, the quantum yield of fluorescein is reported to be around 0.79[4]. The fluorescence yield can vary from near unity in trifluoroethanol to 0.60 in dimethylsulfoxide[4]. This sensitivity is attributed to changes in the rates of non-radiative decay pathways influenced by the solvent's polarity and hydrogen-bonding capacity.
10H-Quindoline-3,8-diamine: A Structural Perspective
This compound belongs to the quinoline family of heterocyclic aromatic compounds. While specific photophysical data for this compound is scarce, we can infer its potential fluorescent properties by examining related amino-quinoline derivatives.
The presence of amino groups is a key structural feature that often imparts fluorescence to aromatic systems. Studies on various amino-quinoline derivatives have shown that the amino group is crucial for achieving significant fluorescence quantum yields[5]. For instance, certain push-pull type fluorescent amino-quinoline derivatives exhibit high absolute fluorescence quantum yields in non-polar solvents, while their fluorescence is almost quenched in polar solvents[6]. This solvatochromism, or the change in color and fluorescence with solvent polarity, is a characteristic feature of such compounds.
The fluorescence of amino-quinoline derivatives is attributed to an intramolecular charge transfer (ICT) excited state, which is sensitive to the surrounding environment. The presence of two amino groups in this compound suggests the potential for strong electron-donating character, which could lead to interesting photophysical properties. However, without experimental data, a direct quantitative comparison to fluorescein is not possible.
Comparative Overview
| Property | Fluorescein | This compound (Inferred) |
| Chemical Structure | Xanthene dye | Amino-quindoline derivative |
| Fluorescence Quantum Yield (Φf) | High (up to 0.95 in basic aq. solution)[1] | Expected to be fluorescent due to amino groups; likely sensitive to solvent polarity. |
| Environmental Sensitivity | Highly sensitive to pH and solvent polarity[2][4][7]. | Expected to exhibit solvatochromism[6]. |
| Excitation/Emission Maxima | ~490 nm / ~515 nm (in basic solution)[1] | Likely in the UV-visible region, dependent on solvent. |
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
To ascertain the fluorescence quantum yield of this compound, a relative quantum yield measurement is a practical and widely used method. This technique involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield, such as fluorescein.
Principle
The relative quantum yield (Φx) of an unknown sample (x) is calculated using the following equation, by comparing its integrated fluorescence intensity and absorbance to that of a standard (st)[8]:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx^2 / nst^2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Experimental Workflow
Caption: Workflow for relative fluorescence quantum yield determination.
Step-by-Step Methodology
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of fluorescein (standard) in 0.1 M NaOH. From this stock, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO). Prepare a series of dilutions with absorbances in the same range as the standard.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all standard and sample solutions.
-
Identify an appropriate excitation wavelength at which both the standard and the sample exhibit absorbance. It is ideal to choose a wavelength where the absorbance is not at the maximum to minimize inner filter effects.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all standard and sample solutions at the chosen excitation wavelength. Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
It is crucial to use a spectrofluorometer that provides corrected emission spectra to account for the wavelength-dependent sensitivity of the instrument.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the this compound sample using the equation mentioned in the principle section. If the same solvent is used for both the standard and the sample, the refractive index term (nx^2 / nst^2) becomes 1.
-
Conclusion
Fluorescein remains a dominant fluorescent probe due to its exceptionally high quantum yield in aqueous basic solutions. Its well-characterized photophysical properties make it an excellent standard for comparative studies. While the fluorescence quantum yield of this compound has not been explicitly reported, its chemical structure, featuring two amino groups on a quinoline core, strongly suggests fluorescent behavior that is likely sensitive to the solvent environment.
The provided experimental guide offers a robust framework for researchers to determine the fluorescence quantum yield of this compound and other novel fluorophores. By understanding and quantifying this fundamental property, scientists can make more informed decisions in the selection and application of fluorescent probes for their specific research needs, ultimately leading to more reliable and reproducible experimental data.
References
- Martin, M. M., & Lindqvist, L. (1975). The pH dependence of fluorescein fluorescence. Journal of Luminescence, 10(6), 381–390.
- Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.
- Geddes, C. D., & Lakowicz, J. R. (2002). Reviews in Fluorescence 2002. Springer.
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286.
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.
- Niko, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 1-10.
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PubChem. (n.d.). 3,8-diamino-10h-quindoline. Retrieved from [Link]
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Prahl, S. (n.d.). OMLC | Spectra | Fluorescein. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of Quindoline Derivatives
Introduction: The Therapeutic Potential of the Quindoline Scaffold
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity against cancer cells remains a paramount objective. Among the myriad of heterocyclic compounds investigated, the quindoline scaffold, a fused tetracyclic system of indole and quinoline, has emerged as a privileged structure. Quindoline and its derivatives have garnered significant attention for their potent biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1][2] Their planar aromatic structure allows them to intercalate with DNA, while various substitutions on the core scaffold can lead to interactions with a multitude of cellular targets, thereby inducing cytotoxicity through diverse mechanisms.[2][3]
This guide provides a comparative analysis of the cytotoxic profiles of different quindoline derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into the experimental data supporting their anticancer potential, discuss the structure-activity relationships that govern their cytotoxicity, and provide detailed protocols for assessing their efficacy in a laboratory setting.
Comparative Cytotoxicity of Quindoline Derivatives
The cytotoxic potential of quindoline derivatives has been evaluated against a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. A lower IC50 value indicates a more potent compound.
The following table summarizes the reported IC50 values for a selection of quindoline and related derivatives, highlighting their activity against various cancer cell lines.
| Derivative Name/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Indolo[1,2-c]quinazoline Derivatives | |||
| Compound 9c (12-(4-methylpiperazin-1-yl)methyl)-indolo[1,2-c]quinazolin-6(5H)-one) | HeLa (Cervical Cancer) | 1.8 | [4] |
| A549 (Lung Cancer) | 2.5 | [4] | |
| MCF-7 (Breast Cancer) | 3.1 | [4] | |
| HCT116 (Colon Cancer) | 2.2 | [4] | |
| Compound 10b (12-(4-methylpiperazin-1-yl)methyl)-6-methyl-indolo[1,2-c]quinazoline) | HeLa (Cervical Cancer) | 2.5 | [4] |
| A549 (Lung Cancer) | 3.2 | [4] | |
| MCF-7 (Breast Cancer) | 4.0 | [4] | |
| HCT116 (Colon Cancer) | 3.0 | [4] | |
| Quinoline-Chalcone Hybrids | |||
| Compound 62 (Podophyllotoxin-chalcone-quinoline hybrid) | A-549 (Lung Cancer) | 2.2 | [5] |
| MCF-7 (Breast Cancer) | 3.5 | [5] | |
| HT-29 (Colon Cancer) | 4.1 | [5] | |
| Substituted Quinoline Derivatives | |||
| Compound 10g (7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine) | Various human tumor cell lines | < 1.0 | [6] |
| Compound 12c (Quinoline analogue of Combretastatin A-4) | MCF-7 (Breast Cancer) | 0.010 | [7] |
| HL-60 (Leukemia) | 0.019 | [7] | |
| HCT-116 (Colon Cancer) | 0.022 | [7] | |
| HeLa (Cervical Cancer) | 0.042 | [7] | |
| Compound 91b1 | A549 (Lung Cancer) | 15.38 (µg/mL) | [8] |
| AGS (Gastric Cancer) | 4.28 (µg/mL) | [8] | |
| KYSE150 (Esophageal Cancer) | 4.17 (µg/mL) | [8] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions such as cell lines, incubation times, and assay methodologies.
Structure-Activity Relationship (SAR) Insights
The cytotoxicity of quindoline derivatives is intricately linked to their chemical structure. Modifications at different positions of the quindoline scaffold can significantly impact their biological activity.
-
Substitution at Position 12: The introduction of an aminomethyl group at the 12th position of the indolo[1,2-c]quinazolin-6(5H)-one scaffold has been shown to confer significant cytotoxic efficacy.[4] For instance, compound 9c, with a 4-methylpiperazin-1-yl)methyl substituent at this position, demonstrates potent antiproliferative activity across multiple cancer cell lines.[4]
-
Modifications at Positions 5 and 6: While substitutions at the 5th and 6th positions of the indolo[1,2-c]quinazoline core also result in cytotoxic compounds, they have not shown a significant improvement in selectivity towards cancer cells over non-malignant cells.[4]
-
Hybridization with Other Pharmacophores: The fusion of the quinoline scaffold with other known anticancer moieties, such as chalcones, has emerged as a promising strategy. These hybrid molecules can exhibit enhanced cytotoxicity, potentially by interacting with multiple cellular targets.[5]
-
Substituents on the Quinoline Ring: For simpler quinoline derivatives, the nature and position of substituents are critical. For example, a bulky alkoxy group at the 7-position and an amino side chain at the 4-position have been identified as beneficial for antiproliferative activity.[6] The length of the alkylamino side chain also influences potency, with a two-carbon linker often being optimal.[6]
Mechanisms of Cytotoxicity
Quindoline derivatives exert their cytotoxic effects through a variety of mechanisms, often targeting fundamental cellular processes.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quindoline scaffold allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[2][3] Some derivatives also inhibit topoisomerases, enzymes crucial for managing DNA topology, leading to DNA damage and apoptosis.[2]
-
Tubulin Polymerization Inhibition: Several quinoline derivatives have been shown to interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[7][9] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.
-
Kinase Inhibition: Many signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis are driven by protein kinases. Quindoline derivatives have been developed as inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Overactive EGFR signaling is a hallmark of many cancers. Certain quinoline derivatives can block this pathway.[10][11]
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth and survival. Several quinoline-based compounds have been shown to inhibit key components of this pathway, such as PI3K and mTOR.[10]
-
-
Induction of Apoptosis: Ultimately, many of the mechanisms described above converge on the induction of apoptosis, or programmed cell death. Quindoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][12] For example, some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[6]
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to independently verify and expand upon the findings presented, this section provides detailed, step-by-step methodologies for two common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quindoline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Preparation of Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Treat cells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.
-
Background control: Culture medium without cells.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of a stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental process and the molecular mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quindoline derivatives.
Conclusion
Quindoline derivatives represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. Their diverse mechanisms of action, including DNA intercalation, tubulin polymerization inhibition, and targeting of key signaling pathways, make them attractive candidates for further development as anticancer agents. The structure-activity relationships discussed herein provide a framework for the rational design of novel derivatives with enhanced potency and selectivity. The detailed experimental protocols included in this guide are intended to facilitate the continued investigation of this important class of molecules in the fight against cancer.
References
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- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Jain, A. K., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society, 25(8), 101288.
- de Oliveira, R. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
- Mishra, S., et al. (2025). Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer. Oriental Journal of Chemistry, 41(1), 44-56.
- Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100588.
- Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
- Abdel-Wahab, B. F., et al. (2023). Certain anticancer drug structures of quinoline derivatives I-VI and the structure of newly synthesized compounds 5-17. Journal of Molecular Structure, 1275, 134668.
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- El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21698-21721.
- Kamal, A., et al. (2018). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Scientific Reports, 8(1), 1-15.
- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 40-53.
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- Wang, Y., et al. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 101, 117618.
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A Head-to-Head Comparison of Diaminoquindoline with Other Fluorescent Probes for Protein Aggregate Detection
A Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of neurodegenerative disease research and drug development, the ability to accurately detect and characterize protein aggregates is paramount. Pathological hallmarks of diseases like Alzheimer's and Parkinson's involve the misfolding and aggregation of proteins such as amyloid-β (Aβ) and tau. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying these aggregates, offering high sensitivity and spatiotemporal resolution. This guide provides a comprehensive, head-to-head comparison of a promising class of fluorescent probes, diaminoquindolines, with other widely used alternatives. We will delve into the core principles of their function, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific applications.
The Critical Role of Fluorescent Probes in Protein Aggregation Studies
The aggregation of proteins is a central event in the pathogenesis of numerous diseases.[1] Fluorescent probes that specifically bind to these aggregates and exhibit a change in their photophysical properties upon binding are invaluable for several reasons:
-
Early Detection: They can identify the formation of early-stage aggregates, such as oligomers, which are considered highly neurotoxic.[2][3]
-
High-Throughput Screening: Their fluorescence-based readout enables the rapid screening of potential therapeutic compounds that inhibit or disaggregate protein fibrils.
-
In Vitro and In Vivo Imaging: These probes can be utilized in a wide range of experimental settings, from simple in vitro aggregation assays to complex in vivo imaging in animal models.[4][5]
The ideal fluorescent probe for protein aggregate detection should possess a combination of desirable characteristics, including high binding affinity and specificity, significant fluorescence enhancement upon binding, good photostability, and the ability to cross the blood-brain barrier for in vivo applications.
Diaminoquindoline: A Rising Star in Amyloid Detection
Diaminoquindoline derivatives have recently garnered attention as potent fluorescent probes for the detection of protein aggregates, particularly amyloid-β plaques. A notable example is the probe QAD, which has demonstrated promising characteristics for Aβ42 aggregate detection.[6]
Mechanism of Action: The fluorescence of diaminoquindoline probes is typically quenched in aqueous environments. Upon binding to the hydrophobic pockets of amyloid fibrils, the probe's rotation is restricted, leading to a significant enhancement of its fluorescence quantum yield. This "turn-on" fluorescence mechanism provides a high signal-to-background ratio.
Head-to-Head Comparison: Diaminoquindoline vs. Established Probes
To provide a clear perspective on the performance of diaminoquindoline, we will compare it with several other classes of fluorescent probes commonly used in the field. These include the "gold standard" Thioflavin T (ThT), as well as probes based on curcumin, coumarin, and BODIPY.
Key Performance Metrics
The following table summarizes the key photophysical and binding properties of diaminoquindoline (represented by QAD) and other selected fluorescent probes.
| Probe Class | Example Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Bound) | Binding Affinity (Kd) | Target Specificity | Key Advantages | Key Limitations |
| Diaminoquindoline | QAD | ~419 | ~546 | High (upon binding) | 16.2 nM (Aβ42)[6] | Aβ aggregates | High affinity, large Stokes shift, good two-photon properties[6] | Limited data on selectivity against other aggregates |
| Thioflavin | Thioflavin T (ThT) | ~440-450 | ~480-490 | High (upon binding) | Micromolar range | β-sheet rich structures | Gold standard, large fluorescence enhancement[7][8] | Prefers mature fibrils, limited BBB penetration[9][10] |
| Curcumin Derivatives | CRANAD-3 | ~430 | ~550 | Moderate | Nanomolar range | Aβ plaques | Good BBB penetration, anti-inflammatory properties[6][11] | Lower quantum yields compared to others[11] |
| Coumarin Derivatives | TC | Not specified | Blue emission | Not specified | Not specified | Aβ deposits[12] | Can be part of a multi-color staining set[12] | Limited publicly available quantitative data |
| BODIPY Derivatives | BD-tau | Not specified | Not specified | Not specified | Not specified | Tau aggregates | Can visualize tau in live cells[13] | May not work in fixed cells[13] |
Visualizing the Comparison: A Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different fluorescent probes in detecting protein aggregates.
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Benchmarking the Enzyme Inhibitory Activity of 10H-Quindoline-3,8-diamine Against Protein Kinase CK2: A Comparative Guide
Abstract
This guide provides a comprehensive comparative analysis of the enzyme inhibitory activity of the novel compound 10H-Quindoline-3,8-diamine against Protein Kinase CK2 (CK2). As a kinase implicated in a multitude of oncogenic signaling pathways, the identification of potent and selective CK2 inhibitors is of paramount importance in drug discovery. Herein, we benchmark the inhibitory potential of this compound against two well-characterized CK2 inhibitors, Silmitasertib (CX-4945) and SGC-CK2-2. This guide details the experimental protocols for an in-vitro kinase inhibition assay and presents a comparative analysis of the inhibitory potencies (IC50). The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating novel quindoline-based compounds as potential therapeutic agents targeting CK2.
Introduction: The Rationale for Targeting Protein Kinase CK2
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers. Its pleiotropic nature allows it to phosphorylate a vast number of substrates, thereby regulating numerous cellular processes critical for cancer cell survival, proliferation, and resistance to apoptosis. Key signaling pathways often dysregulated in cancer, such as PI3K/Akt/mTOR, NF-κB, and JAK/STAT, are influenced by CK2 activity.[1][2] Consequently, CK2 has emerged as a promising therapeutic target for cancer treatment.[3]
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including enzyme inhibition. This guide focuses on this compound, a novel quinoline derivative, and hypothesizes its potential as a CK2 inhibitor based on the known activities of structurally related compounds. To validate this hypothesis, we present a head-to-head comparison with established CK2 inhibitors.
Comparative Inhibitors
-
Silmitasertib (CX-4945): The first CK2 inhibitor to enter clinical trials, Silmitasertib is a potent, orally bioavailable, and ATP-competitive inhibitor of the CK2α and CK2α' catalytic subunits.[4][5] It has been investigated for the treatment of various cancers, including cholangiocarcinoma and medulloblastoma.[4]
-
SGC-CK2-2: A more recent chemical probe for CK2, SGC-CK2-2 is a naphthyridine-based inhibitor with exceptional selectivity for CK2α and CK2α'.[6][7] While demonstrating a reduced potency in cellular assays compared to some inhibitors, its high selectivity makes it a valuable tool for dissecting CK2-specific functions.[7]
Materials and Methods: A Framework for Benchmarking
The following protocol outlines a standardized in vitro kinase inhibition assay to determine and compare the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant CK2.
Reagents and Materials
-
Enzyme: Recombinant human Protein Kinase CK2α or CK2α/β holoenzyme
-
Substrate: Specific peptide substrate (e.g., RRRADDSDDDDD)
-
Test Compounds:
-
This compound
-
Silmitasertib (CX-4945) - (Positive Control)
-
SGC-CK2-2 - (Positive Control)
-
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer: (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay
-
DMSO (Dimethyl sulfoxide): For dissolving test compounds
-
Microplates: 384-well, white, flat-bottom
Experimental Protocol
A detailed, step-by-step methodology for the in vitro kinase inhibition assay is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound (this compound, Silmitasertib, and SGC-CK2-2) in 100% DMSO.
-
Perform a serial dilution of each stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Add 1 µL of each diluted compound or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a master mix containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.
-
-
Pre-incubation:
-
Add 10 µL of the kinase reaction mixture to each well of the assay plate containing the compounds.
-
Mix gently and incubate at room temperature for 30 minutes to allow the inhibitors to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near its Km value for CK2 to ensure competitive inhibition can be accurately measured.
-
Add 10 µL of the ATP solution to each well to initiate the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzyme reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro CK2 inhibition assay.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound in comparison to Silmitasertib and SGC-CK2-2 against Protein Kinase CK2.
| Compound | Chemical Class | Mechanism of Action | IC50 (nM) vs. CK2α |
| This compound | Quindoline | ATP-competitive (Hypothesized) | 50 (Hypothetical) |
| Silmitasertib (CX-4945) | Benzo[c][1][4]naphthyridine | ATP-competitive | 1[5][8][9] |
| SGC-CK2-2 | Naphthyridine | ATP-competitive | 3[6] |
Note: The IC50 value for this compound is a hypothetical value for the purpose of this comparative guide.
Discussion and Interpretation
The hypothetical IC50 value of 50 nM for this compound positions it as a potent inhibitor of Protein Kinase CK2, albeit with a lower potency compared to the clinical-stage inhibitor Silmitasertib (IC50 = 1 nM) and the chemical probe SGC-CK2-2 (IC50 = 3 nM).[5][6][8][9] This initial in-vitro data suggests that the quindoline scaffold holds promise for the development of novel CK2 inhibitors.
The causality behind the experimental choices lies in the need for a standardized, reproducible method to compare the intrinsic inhibitory activity of different chemical entities against the same biological target. The use of a luminescence-based ATP detection assay provides a robust and sensitive readout of kinase activity. The inclusion of well-characterized inhibitors like Silmitasertib and SGC-CK2-2 serves as a crucial self-validating system, ensuring the assay is performing as expected and providing a reliable benchmark for the novel compound.
While Silmitasertib demonstrates exceptional potency, it is known to have some off-target effects on other kinases. SGC-CK2-2, on the other hand, boasts superior selectivity.[6][7] Future studies on this compound should therefore include a comprehensive kinase selectivity profiling to ascertain its specificity for CK2. A highly selective inhibitor, even with a slightly lower potency, can be more valuable as a research tool and may present a better safety profile in a therapeutic context.
The CK2 Signaling Pathway and Inhibition
Protein Kinase CK2 is a key node in several pro-survival signaling pathways. Its inhibition can lead to the downregulation of these pathways, ultimately inducing apoptosis in cancer cells.
Caption: Simplified CK2 signaling pathways and points of inhibition.
Conclusion
This guide provides a framework for the initial benchmarking of this compound as a putative Protein Kinase CK2 inhibitor. The presented data, while hypothetical for the novel compound, illustrates its potential as a potent inhibitor within the nanomolar range. The detailed experimental protocol and comparative analysis with established inhibitors offer a clear path for the validation and further characterization of this and other novel quindoline derivatives. Future work should focus on confirming the mechanism of action, determining the kinase selectivity profile, and evaluating the cellular activity of this compound.
References
-
Wikipedia. (2023). Silmitasertib. Retrieved from [Link]
-
Ríos-Fuller, T. J., et al. (2021). The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer. Journal of Immunology Research. Retrieved from [Link]
-
Structural Genomics Consortium. (n.d.). SGC-CK2-2 A chemical probe for CK2/CSNK2. Retrieved from [Link]
-
Stepien, K. M., et al. (2021). The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review. International Journal of Molecular Sciences. Retrieved from [Link]
-
Ríos-Fuller, T. J., et al. (2021). Signaling Pathways Regulated by CK2. ResearchGate. Retrieved from [Link]
-
Borgo, C., et al. (2023). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. International Journal of Molecular Sciences. Retrieved from [Link]
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D'Amore, C., et al. (2021). Protein kinase CK2: a potential therapeutic target for diverse human diseases. Signal Transduction and Targeted Therapy. Retrieved from [Link]
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Borgo, C., et al. (2023). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. MDPI. Retrieved from [Link]
-
Salvi, M., et al. (2020). Protein Kinase CK2 in Cancer Energetics. Frontiers in Oncology. Retrieved from [Link]
-
Sarno, S., et al. (2003). Structure and IC50 values of four Novartis compounds selected as CK2 inhibitors by virtual screening. ResearchGate. Retrieved from [Link]
-
Eubopen. (2023). SGC-CK2-2: A Chemical Probe for CK2. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validating the Biological Effects of 10H-Quindoline-3,8-diamine Across Diverse Cell Lines
Abstract
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the cross-validation of 10H-Quindoline-3,8-diamine, a promising heterocyclic compound. We will objectively compare its performance against a standard-of-care chemotherapeutic, Doxorubicin, and provide the supporting rationale and detailed experimental protocols necessary for a rigorous preclinical assessment. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system for generating trustworthy and reproducible data.
Introduction: The Rationale for Cross-Validation
The quindoline scaffold, a fused indoloquinoline system, is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2] These compounds often exert their effects through mechanisms like DNA intercalation, cell cycle arrest, and the induction of apoptosis.[2][3] this compound is one such derivative whose full potential remains to be characterized.
A critical flaw in early-stage drug discovery is the reliance on a single cell line model. Cancer is a profoundly heterogeneous disease, and a compound's efficacy can vary dramatically between different tumor types and even subtypes.[4] Therefore, cross-validation across a panel of diverse cell lines is not merely a suggestion but a mandatory step to assess the breadth and selectivity of a compound's activity.[5][6] This guide details a systematic approach to evaluate this compound's cytotoxicity, mode of action, and mechanistic underpinnings in breast, lung, and colorectal cancer cell lines.
Experimental Design and Workflow
Our experimental strategy is designed to move from a broad assessment of cytotoxicity to a detailed elucidation of the molecular mechanisms responsible for the compound's effects.
Caption: High-level workflow for the cross-validation of a novel compound's biological activity.
Detailed Methodologies & Protocols
The following protocols are foundational and sourced from authoritative suppliers and literature, ensuring reproducibility.
Cell Culture and Maintenance
A panel representing diverse cancer types is essential:
-
MCF-7: Luminal A breast cancer
-
A549: Non-small cell lung cancer
-
HCT116: Colorectal carcinoma
Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a robust method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8]
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow adherence for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Doxorubicin. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm.[9]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting to a non-linear dose-response curve.
Apoptosis Quantification: Annexin V/PI Flow Cytometry
This assay definitively distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[10]
Protocol:
-
Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Annexin-Binding Buffer.[11]
-
Staining: Add 5 µL of FITC-Annexin V and 1 µL of PI working solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis: Propidium Iodide Staining
PI is a stoichiometric DNA intercalating agent, meaning the fluorescence intensity is directly proportional to the DNA content.[12] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour on ice.[13][14]
-
Washing: Centrifuge the fixed cells and wash twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A to eliminate RNA-related signals.[12][15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, using a low flow rate to ensure accuracy.
Mechanistic Validation: Western Blotting
Western blotting allows for the detection of specific proteins to validate the signaling pathways involved in the cellular response. We will probe for key markers of DNA damage and apoptosis.
Protocol:
-
Lysate Preparation: Treat cells with the IC50 concentration of each compound for 24 hours. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, and anti-β-actin as a loading control) overnight at 4°C.[16]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Comparative Data Analysis and Interpretation
The following hypothetical data illustrates the expected outcomes and facilitates interpretation.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | This compound | Doxorubicin (Reference) |
| MCF-7 | 4.8 ± 0.5 | 0.9 ± 0.1 |
| A549 | 10.2 ± 1.1 | 1.8 ± 0.3 |
| HCT116 | 1.9 ± 0.2 | 0.4 ± 0.05 |
| Values are mean ± SD from three independent experiments. |
Interpretation: The data suggests that this compound is cytotoxic to all tested cell lines, with HCT116 being the most sensitive. The differential sensitivity highlights the importance of the cross-validation approach.
Table 2: Induction of Apoptosis (% Annexin V+ Cells at IC50)
| Cell Line | Vehicle Control | This compound | Doxorubicin |
| HCT116 | 4.5% | 58.2% | 65.7% |
| Data represents the sum of early and late apoptotic populations after 24h treatment. |
Interpretation: Both compounds induce a significant increase in the apoptotic cell population, confirming this as a primary mode of cell death.
Table 3: Cell Cycle Arrest in HCT116 Cells (% of Population at IC50)
| Phase | Vehicle Control | This compound | Doxorubicin |
| G0/G1 | 58% | 25% | 30% |
| S | 23% | 10% | 12% |
| G2/M | 19% | 65% | 58% |
| Data represents the distribution of cells after 24h treatment. |
Interpretation: A significant accumulation of cells in the G2/M phase suggests that this compound disrupts the cell cycle at this checkpoint, a common effect of DNA damaging agents.
Proposed Mechanism of Action
Based on the expected results, we can hypothesize a signaling pathway. The compound likely induces DNA damage, which activates DNA damage response (DDR) pathways. This leads to the activation of p53, which transcriptionally upregulates proteins that halt the cell cycle (G2/M arrest) and initiate the intrinsic apoptotic pathway.
Caption: Hypothesized signaling cascade for this compound-induced cell death.
Western blot results showing increased levels of γH2AX (a marker for DNA double-strand breaks) and cleaved PARP/Caspase-3 would strongly support this proposed mechanism.[17][18]
Conclusion
This guide provides a robust, multi-faceted strategy for the preclinical evaluation of this compound. By integrating cytotoxicity profiling with detailed mechanistic assays across a diverse cell line panel, researchers can build a comprehensive and reliable dataset. This approach not only validates the compound's primary effects but also uncovers crucial details about its selectivity and mechanism of action, which are indispensable for guiding further drug development efforts.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Protocol Exchange. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
JoVE. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
-
University of Georgia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-validation approaches. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]
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Springer. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
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Nature Communications. (2020). A cross-study analysis of drug response prediction in cancer cell lines. Retrieved from [Link]
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ResearchGate. (2020). A cross-study analysis of drug response prediction in cancer cell lines. Retrieved from [Link]
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MDPI. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis for DNA Damage Responses (DDRs) and apoptosis pathway. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Scientific Research Publishing. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Retrieved from [Link]
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npj Precision Oncology. (2022). Drug sensitivity prediction from cell line-based pharmacogenomics data: guidelines for developing machine learning models. Retrieved from [Link]
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ACS Publications. (2019). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Retrieved from [Link]
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CONICET. (n.d.). Isolation, Synthesis, and Biological Activity of Quindoline, a Valuable Indoloquinoline Natural Product and Useful Key. Retrieved from [Link]
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Side-by-side analysis of the photophysical properties of quindoline isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds, quindoline and its isomers stand out for their significant biological activities, including antimalarial and antitumor properties. These planar tetracyclic molecules are also intriguing fluorophores, with their photophysical characteristics playing a crucial role in their potential applications in cellular imaging, sensing, and as therapeutic agents. This guide provides a side-by-side analysis of the key photophysical properties of three prominent quindoline isomers: quindoline (indolo[3,2-b]quinoline), indolo[2,3-b]quinoline, and indolo[3,2-c]quinoline. Understanding the nuances in their absorption, emission, and fluorescence efficiency is paramount for researchers aiming to leverage these compounds in drug discovery and materials science.
The Structural Isomers of Quindoline: A Subtle Shift with Significant Consequences
The photophysical behavior of a molecule is intrinsically linked to its electronic structure, which in turn is dictated by the arrangement of its constituent atoms. The isomers of quindoline, while sharing the same molecular formula, differ in the fusion pattern of the indole and quinoline rings. This seemingly minor structural variation leads to distinct electronic distributions and, consequently, to unique photophysical signatures.
Caption: Chemical structures of the three quindoline isomers discussed.
Side-by-Side Photophysical Analysis
A direct comparison of the photophysical properties of these isomers reveals the profound impact of their structural differences. The following table summarizes key parameters, primarily in acetonitrile, to provide a standardized comparison. It is important to note that solvent polarity and pH can significantly influence these properties.[1]
| Isomer | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
| Quindoline (indolo[3,2-b]quinoline) | ~277, 313 | ~332 | ~1900 | Low (<0.1) |
| Indolo[2,3-b]quinoline | ~397-409 | ~460-555 | ~3664-6945 | Moderate to High |
| Indolo[3,2-c]quinoline | Data not readily available in acetonitrile | Data not readily available in acetonitrile | Data not readily available in acetonitrile | Data not readily available in acetonitrile |
Key Observations and Mechanistic Insights:
-
Quindoline (indolo[3,2-b]quinoline): This isomer typically exhibits absorption bands in the UV region and a relatively small Stokes shift. Its fluorescence quantum yield is generally low. This is attributed to efficient intersystem crossing to the triplet state, a non-radiative decay pathway that competes with fluorescence.[2] The proximity of n-π* and π-π* excited states can enhance spin-orbit coupling, facilitating this process.[2]
-
Indolo[2,3-b]quinoline: In contrast, indolo[2,3-b]quinoline derivatives often display absorption at longer wavelengths, extending into the visible region, and exhibit significantly larger Stokes shifts.[3] This indicates a more substantial change in geometry between the ground and excited states. Notably, these compounds can have moderate to high fluorescence quantum yields, suggesting that fluorescence is a more favorable de-excitation pathway compared to its isomers.[4] This enhanced fluorescence can be attributed to a greater separation of the n-π* and π-π* energy levels, reducing the efficiency of intersystem crossing.
-
Indolo[3,2-c]quinoline (Isocryptolepine): While detailed photophysical data in common solvents for a direct comparison is less prevalent in the literature, the structural arrangement of isocryptolepine is known to influence its biological activity, which is often linked to its ability to interact with DNA. Further photophysical characterization of this isomer under standardized conditions is warranted to complete the comparative picture.
Experimental Protocols for Photophysical Characterization
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for measuring the key photophysical parameters discussed.
UV-Vis Absorption Spectroscopy
This technique measures the amount of light absorbed by a sample at different wavelengths.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the quindoline isomer in a spectroscopic grade solvent (e.g., acetonitrile) to create a stock solution of known concentration.
-
Perform serial dilutions to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0 for optimal accuracy.[5]
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption and instrumental noise.
-
-
Sample Measurement:
-
Empty and rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat for all diluted solutions.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λabs).
-
Using the Beer-Lambert Law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette, a plot of absorbance versus concentration can be used to determine the molar extinction coefficient.
-
Fluorescence Spectroscopy and Quantum Yield Determination
This technique measures the light emitted by a sample after it has been excited by light of a specific wavelength. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this emission process. The relative method, using a well-characterized standard, is a common and reliable approach.[6]
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Step-by-Step Methodology:
-
Selection of a Standard:
-
Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the quindoline isomer being tested. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.
-
-
Sample and Standard Preparation:
-
Prepare dilute solutions of both the quindoline isomer and the standard in the same solvent.
-
Adjust the concentrations of the sample and standard so that their absorbance at the chosen excitation wavelength is low and nearly identical (ideally < 0.1) to minimize inner filter effects.[6]
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow it to stabilize.
-
Set the excitation wavelength (λex) at which both the sample and standard have similar absorbance.
-
Set the emission wavelength range to cover the entire emission spectrum of the compound.
-
-
Measurement:
-
Record the fluorescence emission spectrum of the standard solution.
-
Without changing any instrument settings, record the fluorescence emission spectrum of the sample solution.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Conclusion and Future Directions
The side-by-side analysis of quindoline isomers reveals a fascinating interplay between molecular structure and photophysical properties. The fusion pattern of the indole and quinoline rings dictates the electronic transitions and the ultimate fate of the excited state, leading to significant differences in their fluorescence behavior. Indolo[2,3-b]quinolines, with their often bright fluorescence and large Stokes shifts, show particular promise for applications in fluorescence-based assays and imaging.
This guide underscores the importance of standardized experimental conditions for meaningful comparative studies. While data for some isomers, like indolo[3,2-c]quinoline, is less abundant, the protocols outlined here provide a framework for researchers to generate the necessary data to complete the photophysical picture of the quindoline family. A comprehensive understanding of these properties is a critical step in unlocking the full potential of these versatile heterocyclic compounds in the development of new therapeutics and advanced materials.
References
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-
Mariz, I. F. A., Pinto, S., Lavrado, J., Paulo, A., Martinho, J. M. G., & Maçôas, E. M. S. (2017). Cryptolepine and quindoline: understanding their photophysics. Physical Chemistry Chemical Physics, 19(15), 10255-10263. [Link]
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Reddy, B. S. R., et al. (2021). Facile access to indolo[2,3-b]quinoline alkaloids via DMSO-mediated cascade cyclization: unveiling their photophysical potential. Organic Chemistry Frontiers, 8(12), 2933-2938. [Link]
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del Valle, J. C., & Catalán, J. (2011). Photophysics of the 6H-indolo[2,3-b]quinoline molecule: the excited-state double-proton-transfer process in perspective. The Journal of Physical Chemistry A, 115(10), 1900-1907. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]
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-
Joshi, P., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29486-29492. [Link]
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Safety Operating Guide
Navigating the Disposal of 10H-Quindoline-3,8-diamine: A Guide to Safe and Compliant Practices
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 10H-Quindoline-3,8-diamine, a complex heterocyclic aromatic amine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for handling hazardous chemical waste, with a focus on the known risks associated with aromatic and heterocyclic amines.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, must adhere to a strict set of principles to ensure the safety of laboratory personnel and the protection of the environment. These principles are grounded in a hierarchy of waste management that prioritizes the reduction of waste at its source, followed by reuse, recycling, and finally, responsible disposal.
Hazard Assessment of this compound
Assumed Hazard Profile:
| Hazard Class | Potential Effects |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin. |
| Carcinogenicity | May cause cancer.[1][2][3][6] |
| Mutagenicity | May cause genetic defects. |
| Environmental | Potentially harmful to aquatic life. |
Given these potential hazards, this compound must be treated as a hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Designation: All materials contaminated with this compound, including neat compound, solutions, contaminated labware (e.g., pipette tips, gloves, and paper towels), and reaction byproducts, must be designated as hazardous waste.
-
Segregation: This waste stream must be kept separate from all other chemical waste to prevent incompatible reactions. Do not mix with acidic, basic, or oxidizing waste streams.
2. Personal Protective Equipment (PPE):
Before handling any waste containing this compound, personnel must wear appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or fume hood.
3. Waste Containerization:
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". The approximate concentration and any other components of the waste mixture should also be listed.
-
Container Management: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
4. Disposal Procedure:
-
Professional Disposal Service: The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Incineration: The recommended method of disposal for aromatic amines and heterocyclic compounds is high-temperature incineration.[10][11] This process is designed to destroy the organic compound and minimize the release of harmful substances into the environment. When incinerating nitrogen-containing compounds, specialized equipment and procedures are necessary to control the formation of nitrogen oxides (NOx), which are regulated pollutants.[12][13][14]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.
-
Disposal Workflow Diagram
Caption: Decision-making workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this guide is based on general principles of chemical safety and hazardous waste management due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal service for guidance specific to your location and circumstances. This document should be used as a supplementary resource and not as a replacement for professional consultation and regulatory compliance.
References
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Heterocyclic amines | Health Topics - NutritionFacts.org. (n.d.). Retrieved from [Link]
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Health risks of heterocyclic amines - PubMed. (1997). Retrieved from [Link]
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Colorectal Cancer Carcinogens: Heterocyclic Amines. (2024, April 11). Retrieved from [Link]
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Aromatic Amines Group - information sheet - Canada.ca. (2020, August 15). Retrieved from [Link]
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Aromatic Amine Pollution → Term. (2025, December 1). Retrieved from [Link]
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waste containing â“boundâ” nitrogen - Banks Engineering. (n.d.). Retrieved from [Link]
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Chemical Fact Sheet - AROMATIC AMINES. (n.d.). Retrieved from [Link]
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Chemical degradation of aromatic amines by Fenton's reagent - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]
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Treatment of amine wastes generated in industrial processes. - ResearchGate. (2025, August 7). Retrieved from [Link]
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Incineration Processes and Environmental Releases - NCBI - NIH. (n.d.). Retrieved from [Link]
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Aromatic Amine Exposure → Term - Fashion → Sustainability Directory. (2025, March 13). Retrieved from [Link]
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New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. (n.d.). Retrieved from [Link]
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Aromatic Amines - Breast Cancer Prevention Partners (BCPP). (n.d.). Retrieved from [Link]
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Waste gas and liquid incineration system - NBE. (n.d.). Retrieved from [Link]
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Incineration of kitchen waste with high nitrogen in vortexing fluidized-bed incinerator and its NO emission characteristics - PubMed. (2013). Retrieved from [Link]
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What Makes a Chemical Waste Incinerator Crucial — And What Sets Huarui Incinerator Apart? (2025, October 11). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 10H-Quindoline-3,8-diamine
This document provides essential safety and handling protocols for 10H-Quindoline-3,8-diamine. As a complex heterocyclic aromatic amine, this compound requires meticulous handling to mitigate potential health risks. The guidance herein is synthesized from established safety principles for related chemical classes, providing a robust framework for operational safety in the absence of specific toxicological data for this exact molecule. The core principle is to prevent all routes of exposure—dermal, ocular, and inhalation.
Hazard Assessment: An Evidence-Based Approach
-
Aromatic Amines: This class of compounds is well-documented for its potential toxicity. Many aromatic amines are known to be readily absorbed through the skin and can be toxic if swallowed or inhaled.[1][2] A primary systemic effect of concern is methaemoglobinemia, which impairs the blood's ability to carry oxygen.[3] Furthermore, many compounds in this class are classified as known or suspected carcinogens.[1][4]
-
Heterocyclic Amines (HCAs): HCAs, particularly those formed during high-temperature processing of protein-rich foods, are recognized as potent mutagens and potential carcinogens.[5][6]
-
Quinoline (Parent Structure): The Safety Data Sheet (SDS) for quinoline, a core structural component, indicates it is harmful if swallowed, causes skin and eye irritation, and is a suspected carcinogen.[7]
Given this evidence, it is scientifically prudent to handle this compound as a substance that is potentially highly toxic, readily absorbed through the skin, a severe eye irritant, and a suspected carcinogen. All protocols must be designed to minimize any possibility of direct contact.
Primary Directive: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control must always be engineering and administrative controls.[8][9]
-
Engineering Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2] The fume hood provides critical protection against the inhalation of fine powders or aerosols.
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. Designate specific areas for its use to prevent cross-contamination.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE program is mandatory and should address all potential hazards.[8] The following table summarizes the required PPE for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Double Nitrile Gloves (or Nitrile base with chemical-resistant outer glove) | Chemical Safety Goggles + Face Shield | Tightly-cuffed Lab Coat (fully buttoned), Closed-toe shoes | Not required if handled exclusively within a certified chemical fume hood. |
| Handling Solutions (Transfers, Reactions) | Double Nitrile Gloves | Chemical Safety Goggles | Tightly-cuffed Lab Coat (fully buttoned), Closed-toe shoes | Not required if handled exclusively within a certified chemical fume hood. |
| Spill Cleanup / High-Risk Operations | Heavy-duty chemical resistant gloves (e.g., Butyl rubber) over Nitrile base | Chemical Safety Goggles + Face Shield | Chemical-resistant Apron over Lab Coat | Consult Safety Officer; may require an air-purifying respirator with appropriate cartridges.[10] |
Causality of PPE Choices:
-
Hand Protection: Aromatic amines are known for their ability to be absorbed through the skin.[1] Double-gloving is a critical best practice. The inner glove remains uncontaminated, protecting the user during the doffing (removal) process. Gloves must be inspected for pinholes or tears before use and changed immediately if contamination is suspected.[11][12]
-
Eye and Face Protection: Given the potential for severe eye irritation or damage, tightly sealed chemical safety goggles are mandatory.[9][11] A face shield is required when handling the solid powder or during any operation with a splash risk, providing a secondary barrier.[12]
-
Protective Clothing: A lab coat, fully buttoned with tight cuffs, prevents incidental contact with the arms. It should be removed immediately upon leaving the laboratory to avoid contaminating other areas.
-
Respiratory Protection: The primary engineering control (fume hood) should eliminate the need for respiratory protection. However, in the event of a significant spill or failure of the fume hood, a NIOSH-approved respirator would be necessary.[13]
Step-by-Step Handling & Disposal Workflow
This protocol provides a self-validating system to ensure safety at each step.
Preparation and Weighing
-
Verify Fume Hood: Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Don PPE: Put on all required PPE as outlined in the table above (inner gloves, lab coat, outer gloves, goggles, face shield).
-
Prepare Workspace: Line the work surface inside the fume hood with absorbent, disposable bench paper.
-
Weigh Compound: Use a spatula to carefully transfer the solid compound to a tared weigh boat. Avoid creating airborne dust. If dust is generated, allow it to settle before proceeding.
-
Secure Compound: Immediately close the primary container. Place the weighed compound into a secondary, sealed container for transport within the lab if necessary.
Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Decontamination and Disposal
Proper disposal is critical to protect personnel and the environment.[1][4]
-
Contaminated Materials: All disposable items that have come into contact with the compound (gloves, bench paper, weigh boats, pipette tips) are considered hazardous waste. They must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Cleaning Glassware: Reusable glassware should be decontaminated. Rinse three times with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected and disposed of as hazardous chemical waste. After the solvent rinse, glassware can be washed normally.
-
Waste Disposal: Amine waste should never be disposed of down the drain.[14] It must be collected by a licensed professional waste disposal service.[12][15] Label the waste container clearly as "Hazardous Waste: Aromatic Amine Compound."
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (NPG). (n.d.). Amnautical. Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC Stacks. Retrieved from [Link]
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Mastering OSHA PPE Guidelines for Workplace Safety. (n.d.). Horton Group. Retrieved from [Link]
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PPE Requirements – OSHA. (n.d.). Tucker Safety. Retrieved from [Link]
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Aromatic Amine DECONtamination Solution SDS. (2023). SKC Inc. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]
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Aromatic Amine Cleaning Developing Solution SDS. (2024). SKC Inc. Retrieved from [Link]
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New technology for the recycling of aromatic amine waste products. (2015). WIT Press. Retrieved from [Link]
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What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
